2-Fluoro-5-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQZUAJEWXGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597010 | |
| Record name | 2-Fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-79-4 | |
| Record name | 2-Fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-5-methoxypyridine physical and chemical properties
An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
This compound is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile. Fluorine's high electronegativity can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its characteristic reactivity, and its application in modern synthetic chemistry, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom at the C2 position and a methoxy group at the C5 position. This substitution pattern dictates its physical properties and chemical behavior.
Physical Properties
The compound is typically described as a white crystalline powder or a colorless to pale yellow liquid, a discrepancy explained by its low melting point, which is near room temperature. This requires careful consideration for storage and handling, as it may exist in either state depending on the ambient temperature.
| Property | Value | Source |
| CAS Number | 51173-04-7 | |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | N/A |
| Appearance | White crystalline powder or colorless to pale yellow liquid | [2] |
| Melting Point | 25-29 °C | N/A |
| Boiling Point | ~144.8 °C at 760 mmHg | |
| Density | ~1.146 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following data provides a reference for its characterization.
| Spectroscopy | Key Features |
| ¹H NMR | Protons on the pyridine ring will exhibit characteristic shifts and coupling constants influenced by both the fluorine and methoxy substituents. The methoxy group will appear as a singlet around 3.9 ppm. |
| ¹³C NMR | The carbon attached to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons are influenced by the electron-withdrawing fluorine and electron-donating methoxy group. |
| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. |
| IR Spectroscopy | Characteristic peaks for C-F stretching, C-O stretching (aromatic ether), and C=N/C=C stretching of the pyridine ring are expected. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 127.12. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electronic effects of its substituents. The fluorine at the C2 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy group at C5 modulates the overall electron density of the ring.
Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of the pyridine ring are electron-deficient and thus activated for nucleophilic attack. The presence of a halogen at these positions makes them susceptible to displacement. In SNAr reactions on halopyridines, the rate of displacement generally follows the trend F > Cl > Br > I.[3][4] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the exceptional leaving group ability of fluoride in this context.[5][6]
This high reactivity makes this compound an excellent substrate for introducing a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C2 position to build more complex molecular architectures.[5]
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is highly reactive in SNAr, it is generally the least reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The rate-determining step in these reactions is typically the oxidative addition of the halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds. The general reactivity trend is I > Br > Cl >> F.[4]
Therefore, while not the primary application, functionalization via cross-coupling at the C2 position would require specialized, highly active catalytic systems designed for C-F bond activation. This differential reactivity allows for orthogonal synthetic strategies where other halogens on the ring could be selectively functionalized with cross-coupling reactions while leaving the C2-fluorine intact for a subsequent SNAr step.
Synthesis of this compound
While specific, detailed preparations of this compound are not extensively documented in readily available literature, general synthetic routes can be inferred from the synthesis of related compounds like 2-amino-5-fluoropyridine.[7] A plausible route could involve:
-
Starting Material: Beginning with a readily available substituted pyridine, such as 2-aminopyridine.
-
Functional Group Interconversion: A sequence involving nitration, reduction, diazotization, and a Schiemann reaction could be employed to introduce the fluorine atom.[7]
-
Introduction of the Methoxy Group: The methoxy group could be introduced via nucleophilic substitution of another leaving group or by other standard methods for synthesizing aryl ethers.
Key Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its analogs.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-5-methoxypyridine derivative.
Methodology:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol is adapted from established methods for structurally similar chloropyridines and serves as a starting point for coupling reactions at a different position if another halogen (e.g., Br or Cl) were present on the this compound scaffold.[8]
Methodology:
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine the halopyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv), a palladium catalyst like Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand like XPhos (3 mol%) in an oven-dried reaction vial.[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8]
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[8]
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue via flash column chromatography.
-
Characterization: Confirm the structure of the biaryl product using NMR and Mass Spectrometry.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] Its incorporation into drug candidates is driven by the beneficial properties conferred by the fluoropyridine moiety, including:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
It is frequently employed in the synthesis of kinase inhibitors, a major class of drugs used in oncology and inflammation treatment.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[9]
-
General Handling: Use in a well-ventilated area or a fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Fire Hazards: The compound may be flammable.[10] Keep away from open flames, sparks, and hot surfaces.[9][10] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11]
-
Health Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[11] Harmful if swallowed.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a versatile and highly valuable reagent for chemical synthesis. Its defining feature is the activated C2-fluorine, which enables facile nucleophilic aromatic substitution, providing a reliable method for introducing diverse functional groups. This reactivity, combined with the beneficial physicochemical properties imparted by the fluoromethoxy-substituted pyridine ring, solidifies its role as a key building block for the discovery and development of new pharmaceuticals and other advanced materials. A thorough understanding of its properties and reactivity is crucial for any researcher aiming to leverage its full synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. agrochemx.com [agrochemx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
A Technical Guide to 2-Fluoro-5-methoxypyridine (CAS 136888-79-4): A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered basicity (pKa)—provide chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][5][6][7] Within this context, 2-Fluoro-5-methoxypyridine (CAS: 136888-79-4) has emerged as a particularly valuable building block.[5][8] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core properties, reactivity, and application of this versatile intermediate.
The structure combines two key features: the biologically relevant pyridine core, a common motif in numerous approved pharmaceuticals, and a strategically placed fluorine atom at the 2-position.[5][9] This positioning activates the ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group and opening a gateway for the facile introduction of a wide array of functional groups.[10][11] This guide will elucidate the chemical principles that underpin its utility and provide practical, field-proven protocols for its application.
Core Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe implementation in any synthetic workflow. This compound is a liquid at room temperature, requiring specific storage conditions to ensure its long-term stability.[12]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. It is important to note that some values, such as boiling point and density, are predicted based on computational models and should be considered estimates.[13][14]
| Property | Value | Source(s) |
| CAS Number | 136888-79-4 | [8][12][13] |
| Molecular Formula | C₆H₆FNO | [8][12][15] |
| Molecular Weight | 127.12 g/mol | [8][12] |
| Physical Form | Liquid | [12] |
| Boiling Point | ~197.1 °C (Predicted) | [13][14] |
| Density | ~1.146 g/cm³ (Predicted) | [13][14] |
| Purity | Commercially available at ≥95% | [12] |
| InChI Key | KSZQZUAJEWXGQM-UHFFFAOYSA-N | [12][15] |
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazard profile. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[12][16]
| Hazard Information | GHS Classification | Precautionary Codes |
| Pictogram | GHS07 (Exclamation Mark) | - |
| Signal Word | Warning | - |
| Hazard Statements | H302, H315, H319, H335 | [12] |
| Precautionary Statements | P280, P305+P351+P338 | [12] |
Protocol for Safe Handling and Storage:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17] An eyewash station and safety shower must be readily accessible.[17][18]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[17][19]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[12] This is a critical step; the causality lies in preventing potential degradation from atmospheric moisture and oxygen over time, ensuring the reagent's integrity for sensitive downstream reactions.
-
Disposal: All waste material should be treated as hazardous. Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local regulations.[16]
The Chemistry of this compound: Synthesis and Reactivity
The synthetic utility of this compound is fundamentally derived from its electronic structure. The electronegative nitrogen atom in the pyridine ring acts as an electron sink, reducing electron density at the C2 and C4 positions. This electron deficiency makes the ring susceptible to nucleophilic attack, a cornerstone of its reactivity profile.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this reagent is Nucleophilic Aromatic Substitution (SNAr).[10][11] The fluorine atom at the C2 position is an excellent leaving group in this context. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The causality for fluorine's effectiveness as a leaving group in SNAr is twofold:
-
Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack (the rate-determining step).
-
Leaving Group Ability: While fluoride is a poor leaving group in SN1 or SN2 reactions, in SNAr, the breaking of the C-F bond occurs in the fast, second step. The high energy of activation for the first step (attack) is the dominant factor, which is lowered by fluorine's inductive effect.
References
- 1. nbinno.com [nbinno.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 136888-79-4 [sigmaaldrich.com]
- 13. Pyridine, 2-fluoro-5-methoxy- (9CI) CAS#: 136888-79-4 [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. abacipharma.com [abacipharma.com]
- 16. capotchem.cn [capotchem.cn]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Molecular weight and formula of 2-Fluoro-5-methoxypyridine
An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and field-specific applications to provide a comprehensive resource for leveraging this versatile compound.
Introduction: The Strategic Value of Fluorinated Pyridines
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, offers a robust framework for constructing biologically active molecules.[1][3] this compound (CAS No. 136888-79-4) emerges as a particularly valuable reagent by combining these two powerful concepts.
This compound features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This specific arrangement imparts a unique electronic profile and reactivity pattern, making it a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]
A Note on Isomeric Specificity: It is critical to distinguish this compound from its common isomer, 5-Fluoro-2-methoxypyridine (CAS No. 51173-04-7). While structurally similar, their distinct substitution patterns lead to different reactivity and applications. This guide focuses exclusively on the 2-Fluoro-5-methoxy isomer.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 136888-79-4 | [5][6] |
| Molecular Formula | C₆H₆FNO | [4][5][6] |
| Molecular Weight | 127.12 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [7] (Analog) |
| Purity Specification | ≥98% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing fluorinated pyridines is through diazotization followed by a Schiemann reaction or by nucleophilic aromatic substitution on a suitably activated precursor. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a plausible and widely practiced route can be constructed from 2-Amino-5-methoxypyridine.
Conceptual Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical transformations for this class of compounds.[8]
Objective: To synthesize this compound from 2-Amino-5-methoxypyridine.
Materials:
-
2-Amino-5-methoxypyridine
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-methoxypyridine (1.0 eq) in tetrafluoroboric acid at 0°C.
-
Causality: The strong, non-nucleophilic acid protonates the amino group and serves as the source of the tetrafluoroborate counter-ion. Low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5°C.
-
Causality: Sodium nitrite is the diazotizing agent. A slight excess ensures complete conversion of the starting amine.
-
Stir the resulting slurry at 0°C for 1 hour. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
-
-
Schiemann Reaction:
-
Filter the precipitated diazonium salt and wash it with cold diethyl ether.
-
Carefully heat the isolated salt under vacuum. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gas.
-
Causality: This is the core Balz-Schiemann reaction, where thermal decomposition of the diazonium tetrafluoroborate introduces the fluorine atom onto the aromatic ring.
-
The crude product is collected via distillation from the reaction mixture.
-
-
Work-up and Purification:
-
Dissolve the collected distillate in diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.
-
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound is governed by the electronic properties of its substituents. The fluorine atom at the C2 position is highly electron-withdrawing, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its application as a building block.
Case Study: Synthesis of a Kinase Inhibitor Precursor
Substituted pyridines are key components of many kinase inhibitors. The following protocol demonstrates how this compound can be used in a typical SₙAr reaction to couple with a secondary amine, a common step in pharmaceutical synthesis.
Caption: Workflow for a typical SₙAr reaction using this compound.
Protocol: Nucleophilic Aromatic Substitution with Piperidine
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DMSO is a polar aprotic solvent that accelerates SₙAr reactions. Piperidine acts as the nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction, driving it to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Causality: Heat is required to overcome the activation energy for the substitution on the electron-rich pyridine ring.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the desired 2-(piperidin-1-yl)-5-methoxypyridine product.
-
Safety, Handling, and Disposal
As with any active chemical reagent, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][9][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11][12]
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][9] The compound should be stored under an inert atmosphere.[5]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][11]
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
-
In all cases of exposure, consult a physician immediately.[11]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery and fine chemical synthesis. Its unique electronic properties, conferred by the 2-fluoro and 5-methoxy substituents, provide a versatile handle for constructing complex molecular scaffolds through reactions like nucleophilic aromatic substitution. By understanding its core properties, synthetic routes, and reactivity, researchers can effectively integrate this potent building block into their discovery programs, paving the way for the development of novel therapeutics and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-5-fluoropyridine | 51173-04-7 [chemicalbook.com]
- 5. 136888-79-4|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. agrochemx.com [agrochemx.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
Spectroscopic Data for 2-Fluoro-5-methoxypyridine: A Comprehensive Technical Guide
Introduction
2-Fluoro-5-methoxypyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the pyridine ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials.[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, and for understanding its chemical behavior.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 136888-79-4, Molecular Formula: C₆H₆FNO, Molecular Weight: 127.12 g/mol ).[2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of fluorinated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful diagnostic tool.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, we expect to see signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | d | ~2.9 | 1H | H-6 |
| ~7.40 | dd | ~8.8, 2.9 | 1H | H-4 |
| ~6.85 | dd | ~8.8, 3.2 | 1H | H-3 |
| 3.85 | s | - | 3H | -OCH₃ |
Causality Behind Assignments:
-
H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It exhibits a doublet multiplicity due to coupling with the neighboring H-4 proton.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta fluorine and the para methoxy group.
-
H-3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is coupled to the neighboring H-4 proton, giving a doublet of doublets.
-
-OCH₃: The methyl protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling, which provides valuable structural information.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 240 Hz) | C-2 |
| ~150 (d, J ≈ 15 Hz) | C-5 |
| ~140 | C-6 |
| ~125 (d, J ≈ 20 Hz) | C-4 |
| ~110 (d, J ≈ 5 Hz) | C-3 |
| ~56 | -OCH₃ |
Causality Behind Assignments:
-
C-2: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JCF).
-
C-5: This carbon is attached to the methoxy group and is influenced by the fluorine atom two bonds away, leading to a smaller two-bond C-F coupling constant (²JCF).
-
C-6, C-4, C-3: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy substituents. They will also exhibit smaller long-range C-F couplings.
-
-OCH₃: The carbon of the methoxy group appears at a typical upfield chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the following key difference in acquisition:
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments.[4][6][7]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-85 | m | F |
Causality Behind Assignment:
-
The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The value is a prediction based on typical shifts for fluoroaromatic compounds.
-
The multiplicity will be complex (a multiplet) due to coupling with the aromatic protons (H-3 and H-4).
Experimental Protocol: ¹⁹F NMR Spectroscopy
The protocol is analogous to ¹H NMR, with the spectrometer configured to observe the ¹⁹F nucleus. A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretching (asymmetric) |
| 1100-1000 | Strong | C-F stretching |
| ~1030 | Medium | C-O-C stretching (symmetric) |
Causality Behind Assignments:
-
The characteristic absorptions for aromatic C-H, C=C, and C=N bonds confirm the presence of the pyridine ring.
-
The strong C-O-C stretching bands are indicative of the methoxy group.
-
A strong absorption in the 1100-1000 cm⁻¹ region is characteristic of a C-F bond.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of this compound with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 127 | High | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - CH₃]⁺ |
| 98 | Moderate | [M - CHO]⁺ |
| 84 | High | [M - CH₃ - CO]⁺ |
Causality Behind Fragmentation:
-
[M]⁺: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.
-
[M - CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway.
-
[M - CHO]⁺: Loss of a formyl radical can occur from the molecular ion.
-
[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment is a characteristic fragmentation of methoxy-substituted aromatic compounds. The fragmentation of pyridine derivatives can also involve ring opening and loss of small molecules like HCN.[8]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The principles and protocols outlined in this guide provide a robust framework for the characterization of this and other related fluorinated heterocyclic compounds, which are of increasing importance in the fields of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Precautionary Principle in Practice
2-Fluoro-5-methoxypyridine is a substituted pyridine derivative utilized as a building block in medicinal chemistry and drug discovery. The introduction of fluorine and methoxy groups onto the pyridine ring provides unique electronic and metabolic properties, making it a valuable synthon for developing novel therapeutic agents. However, as with many highly functionalized heterocyclic compounds, its utility is matched by the need for rigorous safety protocols.
A critical point that must be stressed is that the toxicological properties of this compound have not been thoroughly investigated.[1] This lack of comprehensive data mandates the application of the precautionary principle . We must assume the compound is hazardous and handle it with the highest degree of care, adopting protocols suitable for substances with known toxicity. This guide synthesizes available data with established best practices for handling analogous fluorinated compounds to provide a robust framework for its safe use in a laboratory setting.[2]
Section 1: Hazard Identification and Classification
Understanding a chemical's intrinsic properties is the foundation of a reliable safety protocol. While specific toxicity data is sparse, a profile can be constructed from available Material Safety Data Sheets (MSDS) and data from structurally similar compounds.
Chemical and Physical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Property | Value | Source |
| CAS Number | 136888-79-4 | [1] |
| Molecular Formula | C6H6FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Synonyms | Not Available | [1] |
| Physical State | Not Available | |
| Boiling/Melting Point | Not Available | [1] |
| Density | Not Available | [1] |
GHS Classification and Toxicological Profile
Based on available MSDS, this compound is known to cause respiratory irritation.[1] However, by analogy to other fluorinated pyridines, we must anticipate a broader range of hazards.[3][4] The self-validating approach requires us to adopt the more stringent classifications observed for similar molecules.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
It is also crucial to note that many related pyridine compounds are flammable liquids.[6][7] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.
Hazardous Decomposition
In the event of a fire, thermal decomposition can release highly toxic and corrosive gases.[6] Personnel must be aware that combustion may produce:
The potential for HF formation is a significant danger, as it is extremely corrosive and toxic.
Section 2: The Risk Assessment Workflow
A formal risk assessment is mandatory before any new procedure involving this compound is undertaken. This is not a bureaucratic exercise; it is a critical thinking process that ensures hazards are identified and controlled before an incident occurs.
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is the cornerstone of a self-validating safety system. The following procedures are based on established best practices for handling hazardous chemical reagents.[2][9]
Engineering Controls
The primary defense against exposure is to minimize the escape of the chemical into the laboratory environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[2][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][10]
Required Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat | Not required if in fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | Not required if in fume hood |
| Reaction Workup | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | Not required if in fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl) | Chemical resistant suit or coveralls | Air-purifying respirator with appropriate cartridges (e.g., ABEK-P2)[1] |
Causality: Double-gloving is recommended because no single glove material offers indefinite protection. The outer glove absorbs the bulk of any contamination, and should be changed immediately upon contact, while the inner glove provides secondary protection. A face shield is critical when there is a risk of splashing.[2]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Staging: Place absorbent, disposable bench paper on the work surface inside the fume hood. Assemble all necessary equipment and reagents.
-
Dispensing: Carefully dispense the required amount of this compound. If it is a solid, avoid creating dust.[1] If it is a liquid, perform transfers slowly to avoid splashing.
-
Containment: Tightly cap the source container immediately after dispensing.[1][9]
-
Reaction: If used in a reaction, ensure the apparatus is secure and allows for pressure equalization if necessary.
-
Decontamination: After the procedure, decontaminate all non-disposable equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[6][8]
Storage Protocol
Improper storage is a common source of laboratory incidents.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][2][6]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[1][6]
-
Segregation: Store away from incompatible materials. This is a critical step to prevent hazardous reactions.[2]
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
First Aid Measures
Immediate action is critical. Show the Safety Data Sheet to the attending physician.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[1][6]
-
Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spill and Leak Procedures
-
Small Spills: For minor spills contained within a fume hood, trained personnel can manage cleanup.[2] Evacuate non-essential personnel. Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the laboratory immediately.[1][2] Alert others in the vicinity and contact your institution's emergency response team.
Firefighting
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like HF.[1][6][8]
Section 5: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[10]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal: Do not dispose of down the drain.[1] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][6]
Conclusion
The safe use of this compound in a research and development setting is entirely achievable through a combination of robust engineering controls, diligent adherence to handling protocols, and a comprehensive understanding of its potential hazards. Given the incomplete toxicological data, a culture of caution and the consistent application of the precautionary principle are not just recommended—they are essential for protecting the health and safety of all laboratory personnel.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to 2-Fluoro-5-methoxypyridine: The Decisive Role of Fluorine in Modulating Reactivity
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] 2-Fluoro-5-methoxypyridine is a prime exemplar of a building block where the fluorine atom is not merely a placeholder but an active modulator of chemical reactivity. This guide provides an in-depth analysis of the electronic and mechanistic roles of the fluorine atom at the C2 position, focusing on its exceptional utility in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying principles that govern its reactivity, contrast it with other halogens, and provide field-proven protocols for its application in synthetic workflows, offering a comprehensive resource for professionals in drug discovery and development.
The Electronic Landscape of this compound
The reactivity of this compound is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen and the competing electronic effects of the fluorine and methoxy substituents.
-
The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbon centers, particularly at the α (C2, C6) and γ (C4) positions. This intrinsic property makes the pyridine ring susceptible to nucleophilic attack, unlike electron-rich carbocyclic aromatics like benzene.
-
The Fluorine at C2 (The Activator): Fluorine exerts a powerful -I (negative inductive) effect due to its high electronegativity.[4] This effect strongly withdraws electron density from the C2 carbon to which it is attached, further enhancing its electrophilicity and making it the primary target for nucleophiles. While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs, its poor orbital overlap with carbon makes this effect significantly weaker than its inductive pull. In the context of SNAr, the inductive withdrawal is the dominant, activating factor.[4]
-
The Methoxy Group at C5 (The Modulator): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also a strong resonance donor (+M). Its position at C5 (meta to the fluorine) means its resonance effect primarily influences the electron density at C2, C4, and C6, subtly modulating the overall reactivity profile of the ring.
Caption: Dominant electronic effects in this compound.
The SNAr Reaction: Fluorine's Mechanistic Advantage
The primary synthetic utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This is where the role of fluorine is most pronounced and, to some, counterintuitive. While the C-F bond is the strongest carbon-halogen bond, fluorine is the best leaving group among the halogens in this specific reaction class.
The Mechanism: The SNAr reaction proceeds via a two-step, addition-elimination mechanism.[7]
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Step 2 (Fast): The aromaticity is restored by the expulsion of the leaving group (fluoride ion).
The key to understanding fluorine's role lies in the stability of the Meisenheimer complex. Fluorine's intense electronegativity provides powerful stabilization to the negative charge in this intermediate. This stabilization lowers the activation energy of the first, rate-determining step, dramatically accelerating the overall reaction rate.[5][6]
Caption: The Addition-Elimination mechanism of SNAr at C2.
Comparative Reactivity of 2-Halopyridines
Field data unequivocally demonstrates the superiority of fluorine in activating the pyridine ring for SNAr. The rate of substitution for 2-fluoropyridine is orders of magnitude faster than for its chloro, bromo, or iodo counterparts. This is a critical insight for experimental design, as reactions with 2-fluoropyridines can often be conducted under much milder conditions (lower temperatures, weaker bases) than with other halopyridines.[5][6][8]
| Halogen at C2 | Relative C-X Bond Strength | Relative SNAr Reactivity | Rationale for Reactivity |
| -F | Strongest | Highest | Excellent stabilization of the Meisenheimer complex via induction. |
| -Cl | Strong | Intermediate | Moderate stabilization of the intermediate. |
| -Br | Weaker | Low | Poor stabilization of the intermediate. |
| -I | Weakest | Lowest | Negligible stabilization of the intermediate. |
Table 1: A summary of the inverse relationship between C-X bond strength and SNAr reactivity in 2-halopyridines. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5][6]
Practical Applications & Synthetic Workflows
The robust and predictable reactivity of this compound makes it a valuable intermediate for introducing the 5-methoxypyridin-2-yl moiety into complex molecules, a common scaffold in pharmaceuticals.[9] This is particularly useful in late-stage functionalization, where mild reaction conditions are essential to avoid degrading sensitive functional groups elsewhere in the molecule.[5][6]
A typical workflow involves the displacement of the fluoride with a range of nucleophiles:
-
O-Nucleophiles: Alcohols and phenols to form ether linkages.
-
N-Nucleophiles: Primary and secondary amines to form aminopyridines.
-
S-Nucleophiles: Thiols to form thioethers.
Caption: A generalized experimental workflow for SNAr reactions.
Self-Validating Experimental Protocol: Synthesis of 2-Anilino-5-methoxypyridine
This protocol describes a standard SNAr procedure. The self-validating nature of this protocol lies in the clear checkpoints for reaction completion and the standardized purification method, ensuring reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the dropwise addition of aniline.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete upon the disappearance of the this compound spot.
-
Quenching & Extraction: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 2-anilino-5-methoxypyridine.
Conclusion
For the practicing scientist, understanding the role of fluorine in this compound is key to leveraging its full synthetic potential. Far from being an inert substituent, the fluorine atom at the C2 position acts as a powerful activating group for nucleophilic aromatic substitution. Its ability to stabilize the rate-determining Meisenheimer intermediate makes it an exceptionally effective leaving group, enabling reactions under mild conditions with a broad range of nucleophiles. This predictable and robust reactivity ensures that this compound will remain a highly valuable and frequently employed building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Dissecting the Electronic Landscape of the 2-Fluoro-5-methoxypyridine Ring
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers in Drug Development
This guide provides a detailed examination of the electronic effects governing the chemistry of the 2-fluoro-5-methoxypyridine scaffold, a heterocyclic motif of increasing importance in medicinal chemistry. We will move beyond a simple description of properties to explore the underlying electronic rationale for its reactivity, basicity, and utility in synthesis. This document is structured to provide field-proven insights, moving from foundational principles to practical applications and analytical methodologies.
The Pyridine Core: An Inherently Electron-Deficient System
The parent pyridine ring is a six-membered aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences. Nitrogen's greater electronegativity compared to carbon results in a net inductive pull of electron density from the ring, making the pyridine system electron-deficient.[1] This is reflected in its reduced reactivity towards electrophilic aromatic substitution and its characteristic basicity, with the lone pair on the nitrogen atom being available for protonation (pKa of pyridinium ion ≈ 5.2).[1][2] The introduction of substituents dramatically modulates this electronic landscape.
Deconstructing the Substituent Effects: A Tale of Two Opposing Forces
The chemical personality of this compound is dictated by the electronic interplay of its two substituents. Their effects are not merely additive but create a unique reactivity profile through a combination of inductive and resonance (mesomeric) phenomena.
2.1 The 2-Fluoro Substituent: A Potent Inductive Withdrawer
Placed at the C2 position, alpha to the ring nitrogen, the fluorine atom exerts a powerful influence.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is most pronounced at the site of substitution (C2) and significantly reduces the electron density on the adjacent nitrogen atom.
-
Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated into the ring via resonance, this effect is weak for halogens and is heavily outweighed by its potent inductive pull.
The net result is a significant deactivation of the ring towards electrophiles and a marked decrease in the basicity of the nitrogen atom. However, this electron deficiency at C2 makes the position highly activated for Nucleophilic Aromatic Substitution (SNAr), where the fluoride ion serves as an excellent leaving group.[3][4][5]
2.2 The 5-Methoxy Substituent: A Classic Resonance Donor
The methoxy group at the C5 position (meta to the nitrogen) provides a countervailing electronic push.
-
Inductive Effect (-I): The electronegative oxygen atom exerts a modest inductive withdrawal of electron density.
-
Mesomeric Effect (+M): This is the dominant effect. The oxygen's lone pairs are delocalized into the pyridine ring, increasing electron density, particularly at the positions ortho and para to it (C4, C6, and C2).
This resonance donation increases the overall electron density of the ring system, which would, in isolation, increase basicity and activate the ring for electrophilic attack at the C4 and C6 positions.
Diagram 1: Electronic Effects on the this compound Ring
Caption: Opposing electronic influences on the pyridine core.
The Net Effect: Predicting Reactivity and Properties
The combination of these forces results in a nuanced electronic structure.
3.1 Basicity (pKa)
The basicity of the ring nitrogen is a direct probe of its electron density. While the 5-methoxy group donates electrons into the ring system, the powerful -I effect of the ortho-fluoro group dominates, leading to a significant decrease in basicity compared to unsubstituted pyridine. The pKa of 2-methoxypyridinium is 3.06, already lower than pyridine's 5.23, due to the inductive effect of the alkoxy group.[6] The addition of a strongly withdrawing fluorine atom at C2 will lower this value further.
| Compound | Approximate pKa of Conjugate Acid | Primary Electronic Influence on Nitrogen |
| Pyridine | 5.23[1] | Baseline |
| 2-Methoxypyridine | 3.06[6] | -I effect of methoxy group |
| 2-Fluoropyridine | -0.44 (estimated) | Strong -I effect of fluorine |
| This compound | < 3 | Dominant -I from F, moderate -I from OMe |
3.2 Reactivity in Key Transformations
-
Nucleophilic Aromatic Substitution (SNAr): The molecule is primed for SNAr at the C2 position. The strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom stabilizes the negatively charged Meisenheimer intermediate, and fluoride is an excellent leaving group. This is the most synthetically valuable reaction for this scaffold, allowing for the introduction of a wide array of nucleophiles (O, N, S, and C-based).[3]
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to EAS.[1] In this case, the 2-fluoro group is strongly deactivating, while the 5-methoxy group is activating and ortho-, para-directing. Therefore, if forced, electrophilic attack would most likely occur at the C4 or C6 positions, which are activated by the methoxy group. The C4 position is often favored to minimize steric hindrance.
-
Deprotonation and Metalation: The acidity of the C-H bonds is significantly influenced by the substituents. The inductive effect of the fluorine atom increases the acidity of the proton at C3. The methoxy group also directs metalation. Studies on substituted pyridines show that regioselectivity can be carefully controlled by the choice of base and reaction conditions, making this a viable strategy for further functionalization.[7]
Experimental & Computational Workflow for Analysis
To harness the potential of this compound, a robust analytical and predictive workflow is essential.
4.1 Experimental Protocol: SNAr Reaction
This protocol provides a self-validating system for assessing the reactivity of the C2 position. The choice of a common nucleophile like sodium methoxide allows for straightforward monitoring and characterization.
Objective: Replace the 2-fluoro substituent with a methoxy group and monitor reaction kinetics.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMSO or DMF.
-
Reagent Addition: Add sodium methoxide (1.2 equiv) as a solution in methanol or as a solid portion-wise at room temperature.
-
Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot with a dilute aqueous acid solution (e.g., 0.1 M HCl) to neutralize the base.
-
Analysis: Analyze the quenched aliquot by HPLC or ¹⁹F NMR. HPLC will show the disappearance of starting material and the appearance of the 2,5-dimethoxypyridine product. ¹⁹F NMR is highly specific and will show the signal for the starting material decreasing over time.
-
Work-up & Isolation (at completion): Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 2: Experimental Workflow for SNAr Kinetics
Caption: A typical workflow for studying SNAr reactions.
4.2 Computational Chemistry Analysis
Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties that govern reactivity.[8][9][10]
Objective: To calculate the molecular electrostatic potential (MEP) and natural bond orbital (NBO) charges to visualize electron distribution and predict sites of reactivity.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]
-
Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive:
-
NBO Charges: These provide the charge localized on each atom, quantifying the inductive effects.
-
Molecular Electrostatic Potential (MEP) Map: This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.
-
-
Analysis: Analyze the MEP map to confirm that the region around the nitrogen lone pair is a site of negative potential (though less so than in pyridine) and that the C2 carbon is highly electron-deficient, supporting its susceptibility to nucleophilic attack.
Diagram 3: Computational Analysis Workflow
Caption: A logical flow for DFT-based reactivity prediction.
Conclusion
The this compound ring is a precisely tuned scaffold. Its electronic character is dominated by the strong electron-withdrawing inductive effect of the 2-fluoro group, which lowers the nitrogen's basicity and primes the C2 position for highly efficient nucleophilic aromatic substitution. This effect is tempered by the electron-donating resonance of the 5-methoxy group, which modulates the overall electron density of the ring and directs potential electrophilic attack. For drug development professionals, understanding this delicate electronic balance is paramount. It allows for the rational design of synthetic routes, the prediction of reactivity, and the strategic incorporation of this valuable heterocycle into complex molecular architectures.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
2-Fluoro-5-methoxypyridine: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine and Methoxy Co-substitution
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methoxy groups into heterocyclic scaffolds has emerged as a powerful tool for modulating molecular properties. 2-Fluoro-5-methoxypyridine stands as a testament to this design principle, offering a unique combination of electronic and steric attributes that render it a highly versatile and sought-after building block. The presence of a fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic attack, while the methoxy group at the 5-position influences the molecule's overall electronic profile and can provide a handle for further functionalization. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its utility in key synthetic transformations and its role in the construction of complex molecular architectures.
Synthesis of this compound: A Practical Approach via the Balz-Schiemann Reaction
The most common and reliable method for the synthesis of this compound involves a Balz-Schiemann reaction of the corresponding 2-amino-5-methoxypyridine precursor. This classic transformation provides a dependable route to aryl fluorides from aromatic amines.[1]
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine
The precursor, 2-amino-5-methoxypyridine, can be synthesized from commercially available 2-chloro-5-nitropyridine in a two-step sequence involving nucleophilic substitution with sodium methoxide followed by catalytic hydrogenation.[2]
Part A: Synthesis of 2-Methoxy-5-nitropyridine
-
To a stirred solution of 2-chloro-5-nitropyridine (1.0 equiv) in methanol, slowly add sodium methoxide (1.2-1.4 equiv).[2]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.[2]
-
Add cold water to the residue to precipitate the product.[2]
-
Filter the solid, wash with cold water, and dry to afford 2-methoxy-5-nitropyridine.[2]
Part B: Synthesis of 2-Amino-5-methoxypyridine
-
In a suitable pressure vessel, dissolve 2-methoxy-5-nitropyridine (1.0 equiv) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxypyridine.
Step-by-Step Experimental Protocol: Balz-Schiemann Reaction
This protocol is adapted from the synthesis of similar fluoropyridines.[3]
-
To a solution of 2-amino-5-methoxypyridine (1.0 equiv) in aqueous tetrafluoroboric acid (HBF₄), cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water, maintaining the temperature below 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Carefully heat the dried diazonium salt in an oil bath until the evolution of nitrogen gas ceases and the solid melts.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford this compound.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 136888-79-4[4] |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Colorless to light yellow liquid/solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=2.9 Hz, 1H, H-6), 7.30 (dd, J=9.0, 4.1 Hz, 1H, H-4), 6.75 (dd, J=9.0, 3.2 Hz, 1H, H-3), 3.85 (s, 3H, -OCH₃).[5] |
| ¹³C NMR (Predicted) | δ (ppm): ~163 (d, ¹JCF ≈ 240 Hz, C-2), ~148 (d, ³JCF ≈ 8 Hz, C-6), ~145 (s, C-5), ~125 (d, ²JCF ≈ 20 Hz, C-4), ~109 (d, ²JCF ≈ 4 Hz, C-3), ~56 (s, -OCH₃). |
| IR (Predicted) | (cm⁻¹): ~3050-3150 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1600, 1480 (C=C, C=N aromatic), ~1250 (C-O), ~1100 (C-F). |
| Mass Spec (Predicted) | m/z: 127 (M⁺), 99, 84, 70. |
Reactivity and Synthetic Applications
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the 2-position of the pyridine ring, being a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, makes this position highly susceptible to attack by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen further activates the ring for this transformation.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion.
Caption: General mechanism of SₙAr on this compound.
-
To a solution of this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or THF), add the desired nucleophile (1.1-1.5 equiv).
-
If the nucleophile is an alcohol or amine, a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically added to generate the active nucleophile in situ.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2-substituted-5-methoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a substrate in palladium-catalyzed cross-coupling reactions, although its reactivity is generally lower than that of its chloro, bromo, or iodo counterparts. These reactions typically require more forcing conditions and specialized catalyst systems.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents. Due to the strength of the C-F bond, highly active catalyst systems are often necessary to achieve efficient coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Adapted Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of other challenging halopyridines.[6]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like Na₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a degassed solvent system, such as a mixture of dioxane and water.[6]
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the residue by column chromatography to obtain the 2-aryl-5-methoxypyridine product.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. Similar to the Suzuki coupling, this transformation with a fluoro-substrate can be challenging and requires careful selection of the catalyst, ligand, and base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Adapted Experimental Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of halopyridines.[7]
-
To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.[7]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the mixture, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-amino-5-methoxypyridine derivative.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable pharmacophore found in a number of biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and provide a point for further derivatization.[8] This building block has been utilized in the synthesis of a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) targeted drugs. Its utility extends to materials science, where the unique electronic properties of the fluorinated pyridine ring can be exploited in the design of novel organic electronic materials.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its synthesis via the Balz-Schiemann reaction provides a reliable route to this important intermediate. The activated 2-position allows for a range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic incorporation of this scaffold into complex molecules continues to be a fruitful endeavor in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 136888-79-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Methoxy-5-fluoropyridine(51173-04-7) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
The Strategic Imperative of 2-Fluoro-5-methoxypyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. The pyridine ring, a ubiquitous motif in a vast array of bioactive molecules, offers a versatile platform for fine-tuning the physicochemical and pharmacological properties of drug candidates. When functionalized with a fluorine atom and a methoxy group at the 2- and 5-positions, respectively, the resulting 2-Fluoro-5-methoxypyridine scaffold presents a unique and powerful tool for addressing key challenges in drug design, from enhancing metabolic stability to optimizing target engagement. This technical guide provides a comprehensive overview of the strategic use of this compound, delving into its synthesis, reactivity, and profound impact on the structure-activity relationships (SAR) of emergent therapeutics, with a particular focus on the development of next-generation kinase inhibitors.
The Physicochemical and Pharmacokinetic Advantages of the 2-Fluoro-5-methoxy Substitution Pattern
The strategic placement of a fluorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring imparts a unique combination of electronic and steric properties that can be leveraged to overcome common hurdles in drug development.
The high electronegativity of the fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring. This can lead to a lowering of the pKa of the pyridine nitrogen, which can be crucial for modulating the ionization state of the molecule at physiological pH, thereby impacting its solubility, permeability, and potential for off-target interactions. Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage, making 2-fluorination a valuable strategy for blocking sites of oxidative metabolism and enhancing the pharmacokinetic profile of a drug candidate.[1]
The methoxy group at the 5-position, an electron-donating group, can also influence the reactivity of the pyridine ring. More importantly, it can serve as a hydrogen bond acceptor, providing an additional point of interaction with the target protein and contributing to binding affinity and selectivity. The presence of the methoxy group can also impact the conformation of the molecule, which can be critical for achieving the optimal geometry for target engagement.
The interplay of these two substituents creates a unique electronic and steric landscape on the pyridine ring, offering medicinal chemists a powerful handle to fine-tune the properties of their molecules.
Strategic Application in Kinase Inhibitor Design
The pyridine scaffold is a common feature in numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.[2] The strategic functionalization of this ring with substituents like fluorine and methoxy groups is a key strategy for optimizing potency, selectivity, and drug-like properties. While specific, publicly disclosed clinical candidates featuring the this compound moiety are not abundant, the principles of its application can be extrapolated from structurally related kinase inhibitors. The 2-fluoro substituent can enhance binding affinity and metabolic stability, while the 5-methoxy group can provide an additional hydrogen bond acceptor and influence solubility.
Synthetic Strategies and Key Reactions
The successful incorporation of the this compound scaffold into a target molecule relies on a robust and versatile synthetic toolbox. The reactivity of the 2-fluoro group is a key consideration, as it is susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity can be strategically employed to introduce a variety of functional groups at the 2-position, enabling the exploration of structure-activity relationships.
General Synthetic Workflow
A general workflow for the synthesis and derivatization of molecules containing the this compound core is depicted below. This often involves the initial synthesis of a functionalized this compound building block, followed by its coupling to the rest of the target molecule.
Caption: General synthetic workflow for this compound derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-hydroxypyridine from 5-Fluoro-2-methoxypyridine
This protocol describes the demethylation of 5-fluoro-2-methoxypyridine, a common precursor, to yield the corresponding hydroxypyridine, which can be a key intermediate for further functionalization.
Materials:
-
5-Fluoro-2-methoxypyridine
-
Toluene
-
35% Hydrochloric Acid
-
Ethyl Acetate (EtOAc)
Procedure:
-
A solution of 5-fluoro-2-methoxypyridine in toluene is placed in a sealed tube.[4]
-
35% HCl is added to the solution.[4]
-
The mixture is heated at 145°C for 2 hours.[4]
-
Reaction progress is monitored by LC/MS to confirm the disappearance of the starting material.[4]
-
After completion, the toluene layer is decanted and discarded.[4]
-
The aqueous phase is washed with EtOAc and then concentrated to remove volatiles, affording the desired 5-fluoro-2-hydroxypyridine as a solid.[4]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The 2-fluoro group of the pyridine ring is susceptible to displacement by various nucleophiles, providing a convenient method for introducing diverse functionalities.
Materials:
-
This compound derivative
-
Nucleophile (e.g., a substituted aniline)
-
Diisopropylethylamine (DIPEA)
-
2-Propanol
Procedure:
-
To a solution of the this compound derivative (1.0 equivalent) in 2-propanol, add the substituted aniline (1.1 equivalents) and DIPEA (2.0 equivalents).[2]
-
Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and the product is isolated by standard workup procedures, which may include extraction and purification by column chromatography.
Structure-Activity Relationship (SAR) Insights
While detailed SAR studies for compounds containing the this compound scaffold are not widely published, valuable insights can be gleaned from related structures. For instance, in a series of substituted chloropyridine-based inhibitors, the nature and position of substituents on the pyridine ring were found to be critical for biological activity.[5] The replacement of a methoxy group with a methyl group, or the introduction of a methylene spacer, can significantly impact the inhibitory potency of the compound.[5]
The following table summarizes hypothetical SAR trends for a generic kinase inhibitor incorporating the this compound scaffold, based on established principles of medicinal chemistry.
| R-Group Position | Modification | Expected Impact on Activity | Rationale |
| 2-Position (via F displacement) | Introduction of small, basic amines (e.g., piperazine) | Potential for increased potency | Formation of hydrogen bonds with the kinase hinge region. |
| Introduction of bulky hydrophobic groups | Potential for decreased potency | Steric hindrance in the ATP binding pocket. | |
| 3-Position | Introduction of small alkyl groups | May modulate lipophilicity and binding | Can fill small hydrophobic pockets. |
| 4-Position | Introduction of hydrogen bond donors/acceptors | Can enhance selectivity | Potential for interactions with specific residues outside the hinge region. |
| 6-Position | Introduction of various substituents | Can be explored for vector growth | Can extend into solvent-exposed regions to improve properties. |
Conclusion
The this compound scaffold is a valuable and strategically important building block in modern medicinal chemistry. The unique combination of a metabolically robust fluorine atom at the 2-position and a hydrogen-bond-accepting methoxy group at the 5-position provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. While further exploration and publication of its application in clinical candidates are anticipated, the foundational principles of its utility, particularly in the design of kinase inhibitors, are well-established. As the demand for more potent, selective, and safer therapeutics continues to grow, the strategic deployment of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Pharmacokinetic Benefits of Incorporating a 5-Fluoropyridine Moiety
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Strategic Fluorination in Modern Drug Discovery
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine ring is another prevalent scaffold in numerous approved drugs, valued for its role in target binding and overall biological activity. This guide focuses on the convergence of these two key motifs: the 5-fluoropyridine moiety. By introducing a fluorine atom at the 5-position of the pyridine ring, medicinal chemists can address several common pharmacokinetic challenges, ultimately improving a compound's drug-like properties and its potential for clinical success.
Chapter 1: The Physicochemical Impact of 5-Fluorination
The introduction of a fluorine atom at the 5-position of a pyridine ring induces significant changes in the molecule's fundamental physicochemical properties, which in turn have a cascading effect on its pharmacokinetic profile.
Modulation of Basicity (pKa)
The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect reduces the electron density on the ring nitrogen, making it less basic and lowering its pKa. This modulation of basicity is critical, as it influences the ionization state of the molecule at physiological pH (typically 7.4). A lower pKa can prevent unwanted protonation, which can be advantageous for cell membrane permeability and can alter the molecule's interaction with its biological target.
The Fluorine Factor: A Technical Guide to Its Influence on Pyridine-Based Drug-Receptor Interactions
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. This is particularly true for heterocyclic scaffolds like pyridine, which are prevalent in a multitude of FDA-approved drugs. This guide provides an in-depth exploration of the nuanced and often profound influence of fluorine on the interactions between pyridine derivatives and their biological targets. We will delve into the physicochemical underpinnings of fluorine's effects, examine its role in modulating receptor binding, and provide practical, field-proven experimental protocols for characterizing these interactions. Our focus will be on the "why" behind the "how," offering insights into the causal relationships that drive experimental design and lead optimization for researchers, scientists, and drug development professionals.
I. The Physicochemical Impact of Fluorine on the Pyridine Scaffold
The substitution of hydrogen with fluorine, while seemingly a minor alteration, instigates significant changes in the electronic and physical properties of the pyridine ring. These modifications are the foundation of fluorine's influence on drug-receptor interactions.
A. Modulation of Basicity (pKa)
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity has critical implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can reduce unwanted interactions with acidic organelles and improve cell membrane permeability.
Table 1: Experimentally Determined pKa and logD7.4 for Fluorinated 2-(Thioalkyl)pyridines
| Compound | RF Group | Degree of Fluorination | pKa | logD at pH 7.4 |
| 1 | -SCH3 | 0 | 3.69 | 1.69 |
| 2 | -SCF2H | 2 | 1.95 | 1.95 |
| 3 | -SCF3 | 3 | 0.97 | 2.13 |
| 5 | -SCH2CH3 | 0 | 3.68 | - |
| 8 | -SCH2CF3 | 3 | 1.49 | - |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines, demonstrating the significant decrease in pKa with increasing fluorination.
B. Alteration of Lipophilicity
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can modestly increase lipophilicity, polyfluorination, particularly with groups like trifluoromethyl (-CF3), can have a more pronounced effect. This modulation of a molecule's hydrophilic-lipophilic balance is crucial for optimizing its ability to cross biological membranes, including the blood-brain barrier, a key consideration for central nervous system (CNS) drug discovery.
C. Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as cytochrome P450. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability and half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.
II. The Direct Influence of Fluorine on Drug-Receptor Interactions
Beyond its impact on physicochemical properties, fluorine actively participates in and modulates the non-covalent interactions that govern ligand binding to a receptor.
A. Hydrogen Bonding and Electrostatic Interactions
While the C-F bond is a poor hydrogen bond acceptor in many contexts, the polarized nature of the bond allows fluorine to engage in favorable electrostatic and dipole-dipole interactions with receptor backbones and side chains. The electron-withdrawing nature of fluorine can also influence the hydrogen-bonding potential of neighboring functional groups, thereby altering the overall binding landscape.
B. Halogen Bonding: An Emerging Paradigm
Recent studies have highlighted the importance of halogen bonding in drug-receptor interactions, a phenomenon where a halogen atom acts as a Lewis acid. While more prominent with heavier halogens, fluorine can participate in halogen bonds, particularly with nitrogen atoms in amino acid residues. This interaction is highly directional and can contribute significantly to binding affinity and selectivity.
C. Conformational Control
Fluorine substitution can influence the conformational preferences of a molecule. This can "pre-organize" the ligand into a bioactive conformation that is more favorable for binding to the receptor, thereby reducing the entropic penalty of binding and increasing affinity.
III. Experimental Protocols for Characterizing Fluorine's Influence
To rigorously evaluate the impact of fluorination on drug-receptor interactions, a suite of biophysical techniques is employed. The following protocols are designed to be self-validating and provide a comprehensive understanding of the binding thermodynamics and kinetics.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Express and purify the target receptor to >95% purity.
-
Synthesize the fluorinated and non-fluorinated pyridine derivatives to >98% purity.
-
Prepare a buffer solution (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) and dialyze the protein against this buffer extensively to ensure buffer matching.
-
Dissolve the pyridine compounds in the final dialysis buffer. A small amount of DMSO can be used for initial dissolution, but the final concentration should be low (<1-2%) and consistent between the ligand and protein solutions.
-
Degas all solutions for at least 10 minutes immediately prior to the experiment to prevent bubble formation.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically 10-50 µM).
-
Load the ligand solution into the injection syringe (typically 10-20 times the protein concentration).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the protein ligand to the activated surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the fluorinated and non-fluorinated pyridine compounds in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.
-
-
Data Analysis:
-
Reference-subtract the data using a blank channel to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd from the ratio of koff/kon.
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
C. X-ray Crystallography
X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of the interactions between a fluorinated pyridine derivative and its target receptor at the atomic level.
-
Crystallization:
-
Co-crystallize the protein-ligand complex by mixing the purified protein with a molar excess of the fluorinated pyridine compound and setting up crystallization trials using various techniques (e.g., vapor diffusion).
-
Alternatively, soak pre-formed protein crystals in a solution containing the ligand.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build and refine the atomic model of the protein-ligand complex.
-
-
Analysis:
-
Analyze the refined structure to identify and measure key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fluorinated pyridine and the receptor's binding pocket.
-
IV. Case Study: Fluorinated Pyridines as Kinase Inhibitors
Kinase inhibitors are a prominent class of drugs where fluorinated pyridines have been successfully employed. The introduction of fluorine can enhance binding affinity to the ATP-binding pocket and improve selectivity.
Table 2: Structure-Activity Relationship of Pyridine-Based CDK2 Inhibitors
| Compound | R Group | IC50 (µM) |
| 4 | 4-Fluorophenyl | 0.24 |
| 11 | Phenyl | 0.50 |
| 1 | 4-Methoxyphenyl | 0.57 |
| Roscovitine (Ref.) | - | 0.39 |
Data adapted from a study on CDK2 inhibitors, showing that the 4-fluoro substitution on the phenyl ring attached to the pyridine scaffold results in the highest potency.
Caption: Inhibition of Kinase Signaling by a Fluorinated Pyridine.
V. Conclusion and Future Perspectives
The strategic use of fluorine in the design of pyridine-based therapeutics is a powerful and well-established approach in medicinal chemistry. As our understanding of the subtle yet significant effects of fluorine on drug-receptor interactions continues to grow, so too will our ability to rationally design more potent, selective, and metabolically stable drugs. The continued development of advanced biophysical and structural biology techniques will further empower researchers to dissect these interactions with increasing precision, paving the way for the next generation of innovative medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Cross-Coupling of 2-Fluoro-5-methoxypyridine
Introduction: The Strategic Importance of 2-Arylpyridines in Modern Drug Discovery
The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas. Its prevalence stems from the unique physicochemical properties conferred by the pyridine ring, which can engage in hydrogen bonding, metal coordination, and π-stacking interactions with biological targets. The introduction of an aryl group at the 2-position provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic methodologies for the construction of 2-arylpyridines are of paramount importance to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-arylpyridines using 2-fluoro-5-methoxypyridine as a versatile and reactive starting material. We will delve into the mechanistic underpinnings of the key cross-coupling reactions, offering field-proven insights to enable successful synthesis and troubleshooting.
The Precursor of Choice: Advantages of this compound
This compound is an attractive precursor for the synthesis of 2-arylpyridines for several key reasons:
-
Tunable Reactivity: The fluorine atom at the 2-position, while being the most electronegative halogen, can be activated for nucleophilic aromatic substitution or, more strategically, for oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity.
-
Versatility in Cross-Coupling: The C-F bond, though strong, can be selectively activated under appropriate catalytic conditions, allowing for a range of cross-coupling reactions to introduce diverse aryl and heteroaryl moieties.
-
Strategic Functionalization: The methoxy group offers a handle for further synthetic transformations, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widely adopted methods for the synthesis of 2-arylpyridines from 2-halopyridines are palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings are preeminent. This guide will focus primarily on the Suzuki-Miyaura coupling due to its broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for the strong C-F bond. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step.[1]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylpyridine product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), potassium carbonate (2-3 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should provide a concentration of the limiting reagent between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), potassium carbonate (2-3 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes). The power should be adjusted to maintain the target temperature.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Expected Outcomes and Optimization Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the synthesis of 2-aryl-5-methoxypyridines.
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium(II) and palladium(0) precursors, respectively. Pd(OAc)₂ is often preferred for its air stability and lower cost. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for activating the C-F bond and promoting rapid catalytic turnover, which can be challenging with electron-rich fluoropyridines.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required for the transmetalation step. K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be effective for less reactive substrates. Cs₂CO₃ is more soluble in organic solvents and can be advantageous in some cases. |
| Solvent | 1,4-Dioxane, Toluene, THF (often with water) | Aprotic polar solvents are generally effective. The addition of a small amount of water can aid in dissolving the base and facilitate the catalytic cycle.[3] |
| Temperature | 80 - 120 °C (conventional), 100 - 150 °C (microwave) | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-F bond. |
| Arylboronic Acid | Electron-rich and electron-neutral | Electron-rich boronic acids generally react well. Electron-poor boronic acids may require more forcing conditions or a more active catalyst system. |
Troubleshooting and Self-Validation
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation; Deactivated catalyst; Poorly soluble base. | Use a pre-catalyst (e.g., SPhos Pd G3); Ensure rigorous degassing of solvents; Use a more soluble base (e.g., Cs₂CO₃) or a solvent system that better solubilizes the base (e.g., dioxane/water). |
| Protodeboronation | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvents or a controlled amount of water; Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable; Optimize for shorter reaction times.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere. |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Optimize reaction temperature and time; Consider a different catalyst/ligand system that allows for milder conditions. |
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can be valuable alternatives, particularly when dealing with substrates that are incompatible with boronic acids or when seeking different reactivity profiles.
Figure 2: Alternative palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylpyridines.
-
Stille Coupling: Utilizes organostannanes as the coupling partner. While effective, the toxicity of tin reagents is a significant drawback.[5]
-
Kumada Coupling: Employs Grignard reagents. This method is powerful but can be limited by the functional group tolerance of the highly reactive Grignard reagents.[6]
-
Negishi Coupling: Uses organozinc reagents. This reaction offers a good balance of reactivity and functional group tolerance.[3]
The choice of method will depend on the specific aryl group to be introduced, the functional groups present on the substrates, and laboratory safety considerations.
Conclusion
The synthesis of 2-arylpyridines via the palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for accessing this important class of compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and diligent troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to successfully employ this methodology in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki-Miyaura Cross-Coupling Reactions with 2-Fluoro-5-methoxypyridine: A Detailed Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2-Fluoro-5-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry, and its successful coupling is crucial for the synthesis of novel molecular entities.[1][2][3][4] This guide offers a blend of theoretical understanding and practical, field-proven protocols to enable robust and reproducible synthetic outcomes.
Introduction: The Significance of 2-Substituted Pyridines and the Power of Suzuki-Miyaura Coupling
Pyridine derivatives are fundamental scaffolds in modern drug discovery, present in a vast array of biologically active molecules.[1][2][3][4] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is a cornerstone of medicinal chemistry. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5][6][7] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents make it a favored tool in both academic and industrial laboratories.[5]
This compound presents both an opportunity and a challenge. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group modulates the electronic properties of the ring. However, the electron-withdrawing nature of the fluorine and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can complicate the reaction.[8][9][10] This guide will address these challenges and provide robust solutions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[6][11]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][11]
Application Notes: Strategic Considerations for Success
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of several key reaction parameters.
Catalyst and Ligand Selection
For challenging substrates like 2-halopyridines, the choice of the palladium source and, more critically, the ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium catalyst.
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, classic catalyst. | Simple, reactive coupling partners. |
| PdCl₂(dppf) | Ferrocenyl phosphine | Robust, versatile, good for a range of substrates. | General starting point for optimization. |
| Pd₂(dba)₃ / XPhos or SPhos | Buchwald-type biaryl phosphines | Highly active for C-Cl bond activation, effective for challenging couplings. | Less reactive aryl chlorides and sterically hindered substrates. |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation.[7] The choice of base can significantly impact reaction yield and selectivity.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Soluble in aqueous mixtures | A common and effective choice for many Suzuki couplings. |
| K₃PO₄ | Moderate | Soluble in aqueous mixtures | Often provides better results for heteroaryl couplings.[11] |
| Cs₂CO₃ | Strong | High | Can be effective for less reactive chlorides. |
| KF | Mild | Moderate | Useful for substrates with base-sensitive functional groups. |
Solvent Systems
The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate. Aprotic polar solvents are commonly employed, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.
| Solvent | Properties | Typical Use |
| 1,4-Dioxane | Polar aprotic | Often used with aqueous base. |
| Toluene | Nonpolar | Good for anhydrous conditions, often with Cs₂CO₃. |
| DMF | Polar aprotic | Can improve solubility of some substrates. |
| THF | Polar aprotic | A common alternative to dioxane. |
Addressing the "2-Pyridyl Problem" and Potential Side Reactions
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem".[8][9][10] The use of bulky ligands helps to mitigate this issue by sterically shielding the palladium center.
Another potential side reaction is protodeboronation , where the boronic acid reacts with water or other protic species to be replaced by a hydrogen atom.[11] To minimize this, using anhydrous solvents and carefully controlling the amount of water can be beneficial. In some cases, using a boronic ester (e.g., a pinacol ester) can provide a slow release of the boronic acid, keeping its concentration low and favoring the desired cross-coupling.[11]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific boronic acid, base, and catalyst system may be required to achieve the best results.
General Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a robust starting point for many aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (deionized and degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add PdCl₂(dppf).
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Coupling Partners using a Buchwald Ligand
This protocol is recommended when coupling with less reactive aryl chlorides or when Protocol 1 gives low yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the boronic acid, Cs₂CO₃, Pd₂(dba)₃, and the phosphine ligand to a Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor solubility. | Use a more active catalyst system (e.g., Buchwald ligands), increase the reaction temperature, try a different solvent system. |
| Significant Protodeboronation | Presence of excess water, strong base, prolonged reaction time. | Use anhydrous solvents, switch to a milder base (e.g., KF), use a boronic ester, monitor the reaction closely and stop when complete.[11] |
| Formation of Homocoupled Byproducts | Presence of oxygen, catalyst decomposition. | Ensure thorough degassing of solvents and a robust inert atmosphere, consider using a more stable palladium precatalyst. |
| Defluorination of the Product | High reaction temperatures, strongly basic conditions. | Reduce the reaction temperature, use a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel, functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges associated with this substrate. The protocols and application notes provided in this guide serve as a comprehensive starting point for developing robust and efficient synthetic routes to valuable compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 2-Fluoro-5-methoxypyridine
Introduction: The Strategic Importance of 2-Fluoro-5-methoxypyridine in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The fluorine atom at the 2-position often enhances metabolic stability and modulates the pKa of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. The methoxy group at the 5-position provides a handle for further functionalization and can influence ligand-receptor interactions. Consequently, the development of robust and versatile methods for the carbon-carbon (C-C) bond formation at various positions of this heterocyclic core is of paramount importance for the rapid generation of compound libraries in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of C-C bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of palladium catalysts in key C-C bond-forming reactions involving this compound, with a focus on Suzuki-Miyaura, Stille, and Sonogashira couplings. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this document, designed to empower researchers in their synthetic endeavors.
The Catalytic Engine: Understanding the Palladium-Catalyzed Cross-Coupling Cycle
At the heart of these powerful transformations lies a catalytic cycle involving a palladium complex that shuttles between different oxidation states, most commonly Pd(0) and Pd(II).[3] This cycle orchestrates the precise assembly of two organic fragments. The generally accepted mechanism for these reactions can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) species with an organic halide (in this case, this compound, where the C-F bond is typically less reactive than C-Cl, C-Br, or C-I bonds; thus, reactions are often performed on a halogenated derivative at another position, or conditions are optimized for C-F activation). This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex.[1] The reactivity of the C-X bond generally follows the trend I > Br > Cl >> F. For substrates like this compound, coupling is more commonly performed by introducing a more reactive halogen (e.g., Br or I) at a different position on the pyridine ring.
-
Transmetalation: In this crucial step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center.[2] This displaces the halide anion, bringing both organic partners onto the same metal center. The efficiency of this step is often influenced by the choice of base and the nature of the organometallic partner.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere.[1] This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Critical Parameters for Successful Coupling with this compound Derivatives
The electronic nature of this compound, being an electron-deficient system due to the electronegativity of the fluorine and the pyridine nitrogen, presents unique challenges and considerations for achieving high-yielding C-C bond formation.
-
Choice of Palladium Precatalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount for an efficient reaction.[5] For electron-deficient substrates like pyridines, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[5] These ligands promote the oxidative addition step, which can be challenging with less reactive C-Cl or even C-F bonds, and stabilize the palladium complex.[6]
-
The Role of the Base: The base plays multiple roles in the catalytic cycle. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). The choice of base can significantly impact the reaction outcome, and screening of different bases is often necessary.
-
Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst while remaining inert to the reaction conditions. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water for Suzuki-Miyaura reactions.[8]
-
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the catalyst or reactants, and potential side reactions such as hydrolysis of the 2-fluoropyridine moiety.[8] Microwave-assisted heating can often significantly reduce reaction times and improve yields.[7][9]
Experimental Protocols
The following protocols are provided as a starting point for the C-C bond formation with derivatives of this compound. It is assumed that a more reactive leaving group (e.g., Br, I, or OTf) is present on the pyridine ring for these standard coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a halogenated this compound with an arylboronic acid.
Reaction Scheme: (2-Fluoro-5-methoxy-X-pyridyl) + Ar-B(OH)₂ --[Pd Catalyst, Base]--> 2-Fluoro-5-methoxy-X-(Aryl)pyridine
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the halogenated this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[5]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[10]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.[5]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or irradiate in a microwave reactor at 100-150 °C for 10-30 minutes.[7]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | 1,4-Dioxane/Water, Toluene |
| Temperature | 80-150 °C |
Protocol 2: Stille Coupling
This protocol outlines the coupling of a halogenated this compound with an organostannane reagent.
Reaction Scheme: (2-Fluoro-5-methoxy-X-pyridyl) + Ar-Sn(R)₃ --[Pd Catalyst]--> 2-Fluoro-5-methoxy-X-(Aryl)pyridine
Materials:
-
Halogenated this compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the halogenated this compound and the organostannane in the chosen solvent.
-
Add the palladium catalyst, Pd(PPh₃)₄.[11]
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture can be worked up by quenching with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
The filtrate is then extracted with an organic solvent, washed, dried, and concentrated.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Organometallic Reagent | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ |
| Additives | LiCl (can accelerate the reaction) |
| Solvent | Toluene, DMF, THF |
| Temperature | 80-120 °C |
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a halogenated this compound with a terminal alkyne.
Reaction Scheme: (2-Fluoro-5-methoxy-X-pyridyl) + H-C≡C-R --[Pd Catalyst, Cu(I) co-catalyst, Base]--> 2-Fluoro-5-methoxy-X-(alkynyl)pyridine
Materials:
-
Halogenated this compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated this compound, palladium catalyst, and copper(I) iodide.[12]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne via syringe.[12]
-
Stir the reaction mixture at room temperature to 80 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 25-80 °C |
digraph "Experimental_Workflow" { graph [fontname = "Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Reactants\n(Halopyridine, Coupling Partner,\nBase, Ligand)"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; add_catalyst [label="Add Pd Precatalyst\nand Solvent"]; reaction [label="Heating / Stirring\n(Conventional or Microwave)"]; monitor [label="Monitor Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Purification\n(Column Chromatography)"]; characterize [label="Characterization\n(NMR, MS)"]; end_node [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep; prep -> setup; setup -> add_catalyst; add_catalyst -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end_node; }
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Use a fresh batch of palladium precatalyst or consider a pre-catalyst that is more stable.[7] Inefficient in situ reduction of Pd(II) to Pd(0) can also be a cause.[13]
-
Inefficient Base: Screen different bases as their effectiveness can be substrate-dependent.[7]
-
Low Reaction Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition.[7]
-
Ligand Choice: The chosen ligand may not be optimal. Screen bulky, electron-rich phosphine ligands.[6]
-
-
Formation of Side Products:
-
Homocoupling of the Organometallic Reagent: This is a common side reaction, especially with boronic acids.[8] Ensure thorough deoxygenation of the reaction mixture.
-
Protodeborylation/Protodestannylation: This occurs when the organometallic reagent reacts with a proton source. Use anhydrous solvents if this is a suspected issue.[7]
-
Hydrolysis of 2-Fluoropyridine: At elevated temperatures and in the presence of a base, the 2-fluoro group can be susceptible to hydrolysis, forming the corresponding 2-pyridone.[8] Use the mildest possible conditions.
-
Conclusion
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the C-C functionalization of the this compound core. A thorough understanding of the reaction mechanism and the careful optimization of key parameters—catalyst, ligand, base, solvent, and temperature—are crucial for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully employ these transformative reactions in their synthesis of novel molecules for drug discovery and development.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group onto the pyridine ring, particularly at the 2-position, provides a critical handle for further molecular elaboration and often plays a key role in the molecule's interaction with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Fluoro-5-methoxypyridine, a readily available and synthetically useful building block.
The presence of the fluorine atom at the 2-position of the pyridine ring presents both a challenge and an opportunity. While the C-F bond is the strongest carbon-halogen bond, making its activation in the catalytic cycle more difficult than its bromo or chloro counterparts, its high electronegativity also activates the ring for potential SNAr side reactions.[3] This guide will delve into the mechanistic nuances, provide optimized protocols for coupling with various amine classes, and offer troubleshooting strategies to successfully navigate this important transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The choice of ligand is critical for the efficiency of each step, particularly for challenging substrates like 2-fluoropyridines.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound. This is often the rate-limiting step for aryl fluorides and requires electron-rich and bulky phosphine ligands to facilitate the process.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. Bulky ligands on the palladium center promote this step, preventing side reactions such as beta-hydride elimination.
Key Experimental Parameters and Reagent Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts can also be used. |
| Ligand | For Primary Amines: BrettPhos, XPhosFor Secondary Amines: RuPhos, tBuXPhos | Bulky, electron-rich biaryl phosphine ligands are essential for the amination of aryl fluorides.[4] They promote oxidative addition and reductive elimination. The choice of ligand can be substrate-dependent, and screening may be necessary. |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate may be employed, often requiring higher temperatures.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their high boiling points, allowing for elevated reaction temperatures. |
| Temperature | 80-120 °C | Higher temperatures are generally required for the amination of aryl fluorides to overcome the high activation energy of the C-F bond cleavage. |
| Amine | Primary & Secondary Alkyl & Aryl Amines | The nature of the amine will influence the optimal ligand choice. Primary amines are generally more reactive than secondary amines. |
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
General Procedure for Small-Scale Reactions
This protocol is suitable for initial screening and optimization studies.
References
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-5-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) protocols specifically tailored for 2-Fluoro-5-methoxypyridine. As a key building block in medicinal chemistry and materials science, the controlled functionalization of this substrate is of paramount importance. These application notes detail the underlying mechanistic principles, offer field-proven insights into optimizing reaction conditions, and present step-by-step experimental protocols for reactions with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of fluoropyridines in synthesis.
Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems.[1][2] The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient and thus highly activated for nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[3][4][5][6][7]
While seemingly counterintuitive due to the immense strength of the carbon-fluorine bond, fluorine is an exceptional leaving group in the context of SNAr.[8] This is because the rate-determining step of the reaction is the initial nucleophilic attack to form an intermediate, not the subsequent elimination of the leaving group.[8][9] The high electronegativity of fluorine powerfully polarizes the C-F bond, rendering the attached carbon highly electrophilic and thereby accelerating the initial attack.[1] Consequently, 2-fluoropyridines are significantly more reactive than their chloro- or bromo- counterparts, often allowing for milder reaction conditions and greater functional group tolerance.[3][10] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[10][11]
The substrate of focus, this compound, combines this inherent reactivity with the electronic influence of a methoxy group at the 5-position, offering a versatile scaffold for the synthesis of diverse molecular architectures.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3][12][13]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the pyridine ring. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][8]
-
Leaving Group Elimination: Aromaticity is restored in the second step through the elimination of the fluoride ion, which is a favorable process that drives the reaction to completion.
The stability of the Meisenheimer complex is critical. For attack at the 2-position, the negative charge of the intermediate is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, providing significant stabilization.[5][6] This stabilization is why substitution is strongly favored at the 2- and 4-positions over the 3-position.[6]
Caption: General mechanism of SNAr on 2-fluoropyridine.
Core Principles & General Considerations
Successful implementation of SNAr protocols requires careful consideration of several key parameters. The following workflow outlines a typical experimental process.
Caption: Typical experimental workflow for SNAr reactions.
-
Nucleophiles : A broad array of O-, N-, S-, and C-based nucleophiles are compatible with this chemistry.[10] For neutral nucleophiles like alcohols, amines, and thiols, a base is required to generate the more reactive anionic nucleophile (alkoxide, amide, or thiolate).
-
Base Selection : The choice of base is dictated by the pKa of the nucleophile precursor.
-
Strong Bases (NaH, KOtBu): Required for deprotonating alcohols and some thiols. These reagents are moisture-sensitive, mandating the use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon).[3]
-
Weaker Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): Often sufficient for amines and thiols. They are easier to handle and do not always require strictly anhydrous conditions.[3]
-
Organic Bases (DIPEA, Et₃N): Can be used as acid scavengers in reactions with amines.[9][14]
-
-
Solvent Effects : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly employed. These solvents effectively solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophilic anion, thus enhancing its reactivity.[15]
-
Temperature Control : While many SNAr reactions require heating to proceed at a reasonable rate, the high reactivity of 2-fluoropyridine derivatives often allows for reactions to be conducted at lower temperatures, from room temperature to around 80-120 °C.[10][16]
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Protocol 1: Synthesis of 2-Alkoxy-5-methoxypyridines (O-Nucleophiles)
This procedure describes the formation of an ether linkage by reacting this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂), add anhydrous THF (e.g., 0.5 M concentration relative to the limiting reagent) to a dry, flask equipped with a magnetic stir bar.
-
Alkoxide Formation: Cool the solvent to 0 °C using an ice bath. Carefully add NaH (1.2 equivalents) in portions. To the resulting suspension, add the alcohol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared alkoxide solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 50 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with EtOAc (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Representative Conditions for O-Nucleophiles
| Nucleophile (1.1 eq) | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Primary Alcohol | KOtBu | THF | 50 | 3 | >95[10] |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Secondary Alcohol | NaH | THF | 65 (reflux) | 12 | 70-85 |
Protocol 2: Synthesis of 5-Methoxypyridin-2-amines (N-Nucleophiles)
This protocol outlines the synthesis of substituted amines, a common transformation in drug discovery, using a primary or secondary amine as the nucleophile.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)
-
Dimethyl sulfoxide (DMSO) or tert-Amyl alcohol
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add DMSO to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with EtOAc and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Representative Conditions for N-Nucleophiles
| Nucleophile (1.2 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Secondary Amine | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | 80-95[3] |
| Primary Amine | K₂CO₃ | DMSO | 100 | 8 | 85-98 |
| Aniline | KOtBu | Dioxane | 100 | 16 | 75-90 |
Protocol 3: Synthesis of 2-(Alkylthio)-5-methoxypyridines (S-Nucleophiles)
This procedure details the formation of a thioether via the reaction with a thiol, which is a potent nucleophile in its thiolate form.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a flask containing anhydrous DMF (0.5 M), add K₂CO₃ (1.5 equivalents).
-
Thiolate Formation: Add the thiol (1.1 equivalents) to the suspension at room temperature and stir for 20 minutes to generate the potassium thiolate salt in situ.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in DMF to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature. Gentle heating (40-60 °C) may be applied to accelerate the reaction if necessary. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Summary: Representative Conditions for S-Nucleophiles
| Nucleophile (1.1 eq) | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 |
| Alkyl Thiol | NaH | THF | 25 | 4 | 90-98 |
| Sodium Thioacetate | N/A | DMF | 60 | 3 | 85-95 |
Conclusion
Nucleophilic aromatic substitution on this compound is a powerful and highly reliable method for generating a diverse range of substituted pyridine derivatives. The enhanced reactivity imparted by the fluorine leaving group allows for broad nucleophile scope under conditions that are often milder than those required for other halo-pyridines. The protocols and data presented herein serve as a validated and practical guide for researchers in drug discovery and chemical synthesis to effectively harness these critical transformations. For any novel nucleophile, small-scale optimization of the reaction conditions is recommended to achieve maximum yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel-Catalyzed Reductive Coupling of 2-Fluoro-5-methoxypyridine
Abstract
The functionalization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, owing to the favorable pharmacological properties imparted by fluorine atoms.[1] This application note provides a comprehensive technical guide to the nickel-catalyzed reductive coupling of 2-fluoro-5-methoxypyridine, a valuable building block in drug discovery.[2] We delve into the mechanistic underpinnings of this transformation, detailing the rationale behind the selection of catalysts, ligands, and reductants. A robust, step-by-step protocol is presented, designed for reproducibility and scalability. Furthermore, this guide includes a data-driven optimization table and a logical troubleshooting workflow to empower researchers in overcoming common experimental challenges. This protocol offers a powerful method for C-C bond formation, leveraging an inexpensive and earth-abundant metal catalyst to transform a highly stable C-F bond into complex, value-added molecular architectures.
Introduction: The Strategic Value of C-F Bond Functionalization
The pyridine scaffold is a privileged motif in pharmaceuticals, while the incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, building blocks like this compound are of high strategic importance in drug development programs. However, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation and functionalization a significant challenge.
Nickel catalysis has emerged as a premier strategy for activating inert C-F bonds.[3][4][5][6] Unlike palladium, nickel catalysts can more readily engage in the two-electron oxidative addition required to cleave the C-F bond, particularly with the aid of carefully selected ligands.[7] The advent of reductive cross-coupling methodologies further enhances the utility of nickel catalysis. These reactions couple two different electrophiles using a stoichiometric reductant, such as manganese (Mn) or zinc (Zn), thereby avoiding the preparation and use of sensitive organometallic reagents.[8][9][10] This approach is characterized by its operational simplicity, broad functional group tolerance, and high cross-selectivity.
This guide focuses on the nickel-catalyzed reductive coupling of this compound with a second electrophile (e.g., an aryl or alkyl halide), a transformation that unlocks novel chemical space for drug discovery professionals.
Mechanistic Rationale and Catalytic Cycle
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. Nickel-catalyzed reductive cross-couplings generally proceed through a cycle involving multiple oxidation states of nickel, most commonly a Ni(I)/Ni(III) or Ni(0)/Ni(II) couple.[11] The precise pathway is highly dependent on the choice of ligand, reductant, and substrates.
The catalytic cycle can be summarized as follows:
-
Catalyst Activation: The process begins with the in situ reduction of an air-stable Ni(II) precatalyst (e.g., NiCl₂(dme)) to a catalytically active Ni(0) species by the stoichiometric reductant (e.g., Mn).[12][13]
-
First Oxidative Addition: The electron-rich Ni(0) complex undergoes oxidative addition into the C-F bond of this compound. This is often the most challenging step. The pyridine nitrogen can act as a directing group, coordinating to the nickel center and facilitating the cleavage of the ortho C-F bond.[4][5][14] This forms an arylnickel(II)-fluoride intermediate.
-
Reduction to Ni(I): The Ni(II) species is then reduced by another equivalent of the reductant to form a more reactive arylnickel(I) complex.
-
Second Electrophile Activation: The arylnickel(I) species activates the second electrophile (R-X). This can occur via a second oxidative addition to generate a Ni(III) intermediate, or through a single-electron transfer (SET) process to generate an alkyl or aryl radical, which then combines with the nickel complex.[11][14][15] The use of nitrogen-based ligands often favors radical pathways.[8]
-
Reductive Elimination: The key C-C bond is formed in this final step. The Ni(III) intermediate undergoes reductive elimination to release the desired coupled product and a Ni(I) species, which can then be reduced back to Ni(0) to complete the catalytic cycle.[12][14]
Core Protocol: Reductive Coupling of this compound with an Aryl Bromide
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization of the ligand, solvent, and temperature may be required for specific substrates.
Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as the active catalytic species are sensitive to oxygen. All reagents and solvents should be anhydrous.
3.1. Reagents and Equipment
| Reagent/Material | Purpose | Typical Grade |
| NiCl₂(dme) | Nickel Precatalyst | 98% |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Ligand | >98% |
| Manganese (Mn) powder, -325 mesh | Reductant | 99.9% |
| This compound | Substrate 1 | >98% |
| Aryl Bromide (e.g., 4-bromoanisole) | Substrate 2 | >98% |
| N,N-Dimethylacetamide (DMA) | Solvent | Anhydrous, <50 ppm H₂O |
| Oven-dried 4 mL screw-cap vial with PTFE-lined cap | Reaction Vessel | - |
| Magnetic stir bar | Stirring | - |
| Standard Schlenk line or glovebox | Inert Atmosphere | - |
| Syringes and needles | Reagent Transfer | - |
3.2. Experimental Procedure
-
Reaction Setup (In a Glovebox):
-
To an oven-dried 4 mL vial, add NiCl₂(dme) (4.4 mg, 0.02 mmol, 10 mol%).
-
Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.9 mg, 0.022 mmol, 11 mol%).
-
Add manganese powder (22 mg, 0.4 mmol, 2.0 equiv).
-
Add this compound (25.4 mg, 0.2 mmol, 1.0 equiv).
-
Add the aryl bromide (e.g., 4-bromoanisole, 37.4 mg, 0.2 mmol, 1.0 equiv).
-
Add a magnetic stir bar.
-
-
Reaction Execution:
-
Add anhydrous DMA (1.0 mL) to the vial.
-
Seal the vial tightly with the screw cap.
-
Remove the vial from the glovebox and place it on a magnetic stir plate.
-
Heat the reaction mixture to 80 °C.
-
Stir vigorously for 16-24 hours. The reaction mixture will typically become a dark, heterogeneous slurry.
-
-
Reaction Monitoring:
-
To monitor progress, carefully take a small aliquot from the reaction mixture under an inert atmosphere, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the vial to room temperature.
-
Carefully uncap the vial and quench the reaction by adding 2 mL of saturated aqueous EDTA solution to chelate the manganese salts. Stir for 10 minutes.
-
Dilute the mixture with ethyl acetate (5 mL) and water (5 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Optimization and Parameter Selection
The success of a nickel-catalyzed coupling hinges on the interplay between its components. The following table illustrates a logical optimization workflow for a hypothetical coupling, demonstrating how systematic variation of parameters can lead to improved outcomes.
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale |
| 1 | dtbbpy | DMA | 60 | 24 | 45 | Initial conditions, lower temperature may be insufficient for C-F activation. |
| 2 | dtbbpy | DMA | 80 | 24 | 78 | Increasing temperature significantly improves yield. |
| 3 | dtbbpy | DMA | 100 | 24 | 75 | Higher temperature shows no benefit, potential for side reactions. |
| 4 | dtbbpy | NMP | 80 | 24 | 72 | NMP is a viable alternative, but DMA gives slightly better results. |
| 5 | dtbbpy | THF | 80 | 24 | <10 | THF is generally a poor solvent for these polar reactions. |
| 6 | PCy₃ | DMA | 80 | 24 | 65 | An electron-rich phosphine ligand is effective but less so than dtbbpy for this specific transformation.[7] |
| 7 | None | DMA | 80 | 24 | 0 | Demonstrates the absolute necessity of a ligand to stabilize the catalyst and promote the reaction. |
Key Insights from Optimization:
-
Ligand Choice is Paramount: Nitrogen-based bipyridyl ligands are excellent starting points for reductive couplings.[8][16] However, for particularly challenging C-F bonds, bulky, electron-donating phosphine ligands should also be screened as they can increase the electron density on the Ni(0) center, facilitating oxidative addition.[6][7]
-
Solvent Effects: Polar aprotic solvents like DMA or NMP are crucial for solubilizing the catalyst system and facilitating the ionic intermediates in the catalytic cycle.
-
Temperature Control: A balance must be struck. Sufficient thermal energy is needed to overcome the activation barrier of C-F cleavage, but excessive heat can lead to catalyst decomposition or undesired side reactions.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Conclusion and Outlook
The nickel-catalyzed reductive coupling of this compound represents a highly effective and practical method for constructing complex molecular scaffolds from readily available starting materials. By obviating the need for pre-formed organometallic reagents, this methodology offers significant advantages in terms of operational simplicity and functional group tolerance. The protocol and insights provided herein serve as a valuable resource for researchers in drug discovery and process development, enabling the rapid diversification of fluorinated heterocyclic cores. Future work in this area will likely focus on expanding the substrate scope, developing asymmetric variants, and leveraging photoredox or electrochemical methods to achieve even milder reaction conditions.[9][12]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 8. oaepublish.com [oaepublish.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation [ccspublishing.org.cn]
- 15. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 2-Fluoro-5-methoxypyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have therefore become a cornerstone of targeted therapy.[1][2] The pyridine heterocycle is a privileged scaffold in this domain, frequently serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[2][3][4] This application note provides a comprehensive guide for medicinal chemists and drug development scientists on the strategic use of 2-Fluoro-5-methoxypyridine as a versatile precursor for the synthesis of diverse kinase inhibitor libraries. We will detail core synthetic strategies, provide step-by-step protocols, and explain the chemical rationale behind its utility, with a focus on producing compounds for high-throughput screening and lead optimization.
The Strategic Advantage of this compound
This compound is an exemplary building block for kinase inhibitor synthesis due to a unique combination of chemical properties that can be strategically exploited.
-
Activated Fluorine for SNAr: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the pyridine ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[5][6] In SNAr reactions on halo-substituted pyridines, the reactivity order is generally F > Cl > Br > I, making the C-F bond an excellent site for introducing amine, alcohol, or thiol nucleophiles, which are common functionalities in kinase inhibitors.[5][6][7]
-
Modulatable Methoxy Group: The methoxy group at the 5-position serves two purposes. Initially, it acts as an electron-donating group, influencing the electronic properties of the ring. More importantly, it provides a synthetic handle for late-stage functionalization. This group can be readily demethylated to a phenol, which can then act as a crucial hydrogen bond donor or be further derivatized.[8][9]
-
Pyridine Nitrogen as a Hinge-Binder: The pyridine nitrogen atom itself is a key pharmacophoric feature. It commonly acts as a hydrogen bond acceptor, forming critical interactions with the backbone amide protons of the kinase hinge region, a conserved motif in the ATP-binding pocket.[4][10][11] This interaction is often essential for achieving high binding affinity and potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2-Fluoro-5-methoxypyridine in the Synthesis of Next-Generation PI3K/mTOR Dual Inhibitors
Introduction: Targeting a Core Cancer Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has established it as a high-priority target for therapeutic intervention.[4] While early efforts focused on inhibiting individual components of this pathway, the complex interplay and feedback loops, such as the mTORC1-mediated feedback inhibition of PI3K, have highlighted the therapeutic advantages of dual PI3K/mTOR inhibitors.[5][6] By simultaneously blocking two key nodes in this oncogenic network, dual inhibitors can achieve a more profound and durable anti-tumor response.[5]
This application note delves into the pivotal role of substituted pyridines, specifically 2-Fluoro-5-methoxypyridine and its analogs, as key building blocks in the synthesis of potent and selective PI3K/mTOR dual inhibitors. We will explore the chemical rationale for their use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the biological evaluation of the resulting compound.
The PI3K/mTOR Signaling Cascade: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2][5] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K.[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[1][7]
Why Dual Inhibition is Crucial: Inhibition of mTORC1 alone can lead to a feedback activation of the PI3K/AKT pathway, mitigating the therapeutic effect.[5] Dual PI3K/mTOR inhibitors circumvent this resistance mechanism by comprehensively shutting down the pathway at two critical junctures. This strategy has led to the development of several clinical candidates, demonstrating the power of this approach in oncology.
Figure 1: Simplified PI3K/mTOR signaling pathway. Dual inhibitors target both PI3K and mTOR, providing a comprehensive blockade.
This compound: A Privileged Scaffold in Medicinal Chemistry
The methoxypyridine core is a recurring motif in the design of kinase inhibitors.[4] Specifically, this compound and its close chemical relatives serve as versatile building blocks for several reasons:
-
Strategic Fluorination: The introduction of a fluorine atom can significantly enhance a drug candidate's metabolic stability and bioavailability.[8] Fluorine's high electronegativity can also influence the pKa of nearby functional groups and lead to more favorable interactions with the target protein.
-
Methoxy Group: The methoxy group is an electron-donating group that can modulate the electronic properties of the pyridine ring, influencing its reactivity in subsequent synthetic steps and its binding affinity to the kinase.
-
Versatile Reaction Handles: The pyridine ring, especially when substituted with halogens like fluorine or bromine, provides a reactive site for crucial carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient assembly of complex molecular architectures required for potent kinase inhibition.
Application Protocol: Synthesis of a Potent Sulfonamide Methoxypyridine-Based PI3K/mTOR Dual Inhibitor
This section provides a detailed protocol for the synthesis of a potent PI3K/mTOR dual inhibitor, adapted from the work of Wang et al. (2023).[4] The synthesis employs a Suzuki-Miyaura coupling as the key step to link the methoxypyridine core with another heterocyclic fragment. While the original paper uses a bromo-substituted pyridine, the principles are directly applicable to a fluoro-substituted analog.
Figure 2: General synthetic workflow for the PI3K/mTOR dual inhibitor.
Part 1: Synthesis of the Boronic Ester Intermediate
Step 1A: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
Reaction Setup: To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine (10 volumes), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Add water to the residue and stir for 1 hour to precipitate the product. Filter the solid, wash with water, and dry to obtain the desired sulfonamide.
Step 1B: Synthesis of 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
-
Reaction Setup: In a flask, combine the sulfonamide from Step 1A (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and PdCl2(dppf)·DCM (0.1 eq).
-
Reaction Execution: Add anhydrous 1,4-dioxane (20 volumes) and reflux the mixture under an inert atmosphere for 4 hours.
-
Work-up and Purification: Cool the reaction mixture, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the boronic ester intermediate.
Part 2: Suzuki-Miyaura Coupling to the Final Product
-
Reaction Setup: Under an argon atmosphere, add the boronic ester from Part 1 (1.2 eq), the corresponding bromo-quinoline fragment (1.0 eq), potassium carbonate (2.0 eq), and PdCl2(dppf)·DCM (0.1 eq) to a reaction vessel.
-
Reaction Execution: Add 1,4-dioxane (20 volumes) and reflux the mixture for 4 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final PI3K/mTOR dual inhibitor.
Biological Evaluation and Data
The synthesized sulfonamide methoxypyridine derivatives have demonstrated potent inhibitory activity against both PI3Kα and mTOR. The lead compound from the series, 22c , exhibited exceptional potency, as summarized in the table below.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) |
| 22c | 0.22 | 23 | 20 | 130 |
Data sourced from Wang et al., Pharmaceuticals (Basel), 2023.[4]
These results indicate that compound 22c is a highly potent dual inhibitor of PI3Kα and mTOR.[4] Furthermore, it displays strong anti-proliferative activity in cancer cell lines.[4] Western blot analysis confirmed that compound 22c effectively decreased the phosphorylation of AKT, a key downstream effector of PI3K, further validating its mechanism of action.[4]
Conclusion and Future Perspectives
The strategic use of this compound and its analogs provides a robust and efficient platform for the synthesis of potent dual PI3K/mTOR inhibitors. The fluorinated methoxypyridine scaffold offers a unique combination of properties that are highly advantageous in medicinal chemistry, enabling the development of drug candidates with improved pharmacological profiles. The detailed synthetic protocol provided herein serves as a practical guide for researchers in the field of drug discovery and development. The exceptional potency of the resulting compounds underscores the value of this synthetic strategy in the ongoing quest for more effective cancer therapeutics targeting the PI3K/mTOR pathway.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-5-methoxypyridine in agrochemical synthesis
An In-Depth Technical Guide to the Application of 2-Fluoro-5-methoxypyridine in Agrochemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Agrochemicals
In the landscape of modern agrochemical research, the pyridine ring is a privileged scaffold, forming the backbone of numerous successful herbicides, fungicides, and insecticides. The strategic introduction of specific functional groups, such as fluorine and methoxy moieties, can dramatically enhance the biological activity, metabolic stability, and overall performance of these crop protection agents.[1][2] The trifluoromethyl group (-CF3), for instance, is a common feature in many commercial agrochemicals due to its strong electron-withdrawing nature and its ability to increase lipophilicity.[1][2][3]
This compound is a versatile chemical intermediate noted for its utility in both pharmaceutical and agrochemical applications.[4][5] While specific, publicly documented examples of its direct application in the synthesis of major commercial agrochemicals are not abundant, its structural motifs—a reactive fluorine atom and a methoxy group on a pyridine ring—make it a highly valuable building block for the synthesis of novel active ingredients. The fluorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a convenient handle for synthetic elaboration.
This guide will explore the potential applications of this compound in agrochemical synthesis. We will delve into the rationale behind using this scaffold, provide a representative synthetic protocol, and discuss the key experimental considerations for researchers and scientists in the field.
Physicochemical and Bioactive Properties Conferred by Fluorine and Methoxy Groups
The presence of fluorine and a methoxy group on the pyridine ring of this compound imparts several desirable properties for agrochemical design:
-
Enhanced Biological Activity: The fluorine atom can increase the binding affinity of a molecule to its target protein by forming favorable interactions, such as hydrogen bonds.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests and the environment. This can lead to longer-lasting efficacy.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group can be strategically employed to fine-tune the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.
Representative Application: Synthesis of a Hypothetical Fungicide
To illustrate the synthetic utility of this compound, we will outline a representative protocol for the synthesis of a hypothetical fungicide. This synthesis is based on established chemical principles and reaction types commonly used in the agrochemical industry, such as nucleophilic aromatic substitution.
The overall synthetic workflow is depicted below:
Caption: Representative workflow for the synthesis of a hypothetical fungicide.
Protocol 1: Synthesis of a Phenyl-Pyridyl Ether Intermediate
This protocol details the nucleophilic aromatic substitution reaction between this compound and a phenolic nucleophile to form a key intermediate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired phenolic nucleophile (1.0 eq).
-
Dissolve the phenol in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
To this solution, add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq), portion-wise at 0 °C to form the corresponding phenoxide.
-
-
Reaction with this compound:
-
Once the phenoxide formation is complete (cessation of gas evolution for NaH), add a solution of this compound (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenyl-pyridyl ether intermediate.
-
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Phenol |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-100 °C |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 75-90% |
| Purification Method | Silica Gel Column Chromatography |
Causality Behind Experimental Choices
-
Choice of Base: A strong base like sodium hydride is used to completely deprotonate the phenol, generating the more nucleophilic phenoxide. This is crucial for an efficient nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Choice of Solvent: A polar aprotic solvent like DMF is chosen because it can solvate the cation of the base, leaving the anion more reactive. It also has a high boiling point, which is suitable for reactions that require heating.
-
Reaction Temperature: Heating is often necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction, especially with less activated aromatic rings.
Further Synthetic Elaboration
The resulting phenyl-pyridyl ether intermediate can be further functionalized to generate a diverse range of potential agrochemicals. For example, the methoxy group at the 5-position could be demethylated to a hydroxyl group, which can then be used as a handle for further derivatization.
The diagram below illustrates a potential pathway for further modification:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agrochemx.com [agrochemx.com]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Compound Library Synthesis Using 2-Fluoro-5-methoxypyridine
Introduction: The Strategic Advantage of the 2-Fluoro-5-methoxypyridine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant number of approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and other key interactions makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring can profoundly influence a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[3][4] this compound has emerged as a particularly valuable building block for the parallel synthesis of compound libraries, offering a unique combination of reactivity and desirable physicochemical properties.[5][6]
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[7][8] The high electronegativity of the fluorine atom can modulate the pKa of nearby functional groups and alter the molecule's conformation, often leading to improved potency and selectivity.[9][10] Specifically, the fluorine at the C-2 position of the pyridine ring serves a dual purpose: it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and imparts favorable pharmacological properties to the final compounds.[11][12]
Simultaneously, the methoxy group at the C-5 position is an important modulator of electronic and steric properties.[6] It can influence the molecule's conformation, solubility, and potential interactions with biological targets.[5][13] This strategic placement of both a fluorine and a methoxy group on the pyridine core provides medicinal chemists with a versatile platform for generating diverse libraries of novel compounds.[3] Parallel synthesis, a technique that allows for the rapid and efficient generation of large numbers of compounds, is ideally suited for exploring the chemical space around this promising scaffold.[14][15]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows for the creation of compound libraries.
Chemical Reactivity and Mechanistic Rationale
The utility of this compound in compound library synthesis is primarily centered on the reactivity of the C-F bond at the 2-position. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. In this compound, the fluorine atom is an excellent leaving group, making the C-2 position susceptible to displacement by a wide range of nucleophiles. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction to proceed.[16]
The attack of a nucleophile at the C-2 position is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[12][16] This inherent reactivity allows for the introduction of diverse functional groups at this position under relatively mild conditions, a key advantage for high-throughput synthesis.[17]
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis format, such as in 24- or 96-well reaction blocks, to enable the rapid generation of a library of compounds.[14][18]
Protocol 1: Parallel Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the parallel synthesis of a library of 2-amino-5-methoxypyridine derivatives.
Workflow Diagram:
Caption: Workflow for parallel SNAr of this compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic polar solvent such as DMSO or DMF (e.g., 0.5 M).
-
In a 96-well plate, dispense a diverse selection of primary and secondary amines (1.2 equivalents relative to the pyridine). These can be pre-weighed or dispensed from stock solutions.
-
-
Reaction Setup:
-
To each well of a 24- or 96-well reaction block, add the desired amine.
-
Dispense the this compound stock solution to each well (1.0 equivalent).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add additional solvent to reach the desired reaction concentration (typically 0.1-0.5 M).
-
-
Reaction Conditions:
-
Seal the reaction block securely with a cap mat.
-
Place the reaction block on a heated stirring plate and agitate at a suitable temperature (typically 80-120 °C).
-
Monitor the progress of a representative reaction by LC-MS until completion (typically 4-16 hours).
-
-
Parallel Workup:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Perform a parallel liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), mixing, and then separating the organic layer. Alternatively, for a more automated workflow, utilize parallel solid-phase extraction (SPE).
-
-
Analysis and Purification:
-
Analyze the crude product from each well by LC-MS to confirm product formation and assess purity.
-
Purify the desired products using parallel preparative HPLC.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value | Notes |
| This compound | 1.0 eq | |
| Amine Nucleophile | 1.2 eq | A slight excess is used to drive the reaction to completion. |
| Base (e.g., K₂CO₃) | 2.0 eq | |
| Solvent | DMSO or DMF | High boiling point aprotic polar solvents are ideal. |
| Concentration | 0.1 - 0.5 M | |
| Temperature | 80 - 120 °C | Temperature may need to be optimized for less reactive amines. |
| Reaction Time | 4 - 16 h | Monitor by LC-MS. |
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol details the parallel synthesis of a library of 2-aryl-5-methoxypyridine derivatives. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[19][20] While aryl chlorides and fluorides can be challenging substrates, the use of appropriate palladium catalysts and ligands enables efficient coupling.[21][22]
Logical Relationship Diagram:
Caption: Key components for a successful Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation (in an inert atmosphere glovebox):
-
In a 96-well plate, dispense a diverse array of aryl or heteroaryl boronic acids or their pinacol esters (1.2 equivalents).
-
Prepare a master mix of the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).
-
-
Reaction Setup (in a glovebox):
-
To each well of a 24- or 96-well reaction block containing the boronic acids, add the palladium/ligand/base master mix.
-
Add this compound (1.0 equivalent), either neat or as a stock solution in the reaction solvent.
-
Dispense the degassed solvent (e.g., 1,4-dioxane/water mixture) to each well.
-
-
Reaction Conditions:
-
Seal the reaction block securely.
-
Remove the block from the glovebox and place it on a pre-heated stirring plate (100-110 °C).
-
Stir vigorously for 12-24 hours.
-
-
Parallel Workup:
-
Cool the reaction block to room temperature.
-
Dilute each well with ethyl acetate and water.
-
Separate the organic layers. A parallel liquid-liquid extraction system can be used for high-throughput processing.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude material from each well by LC-MS.
-
Purify the target compounds via parallel preparative HPLC or flash chromatography.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value | Notes |
| This compound | 1.0 eq | |
| Boronic Acid/Ester | 1.2 eq | |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 2-5 mol% | |
| Ligand (e.g., SPhos) | 4-10 mol% | Bulky, electron-rich phosphine ligands are often required.[21] |
| Base (e.g., K₃PO₄) | 2.0 eq | |
| Solvent | Dioxane/H₂O or Toluene | Must be degassed to prevent catalyst degradation. |
| Temperature | 100 - 110 °C | |
| Reaction Time | 12 - 24 h |
Conclusion
This compound is a highly versatile and strategic building block for the parallel synthesis of compound libraries in drug discovery. Its activated C-2 position allows for reliable and efficient functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a robust framework for researchers to rapidly generate diverse libraries of novel 5-methoxypyridine derivatives. The ability to explore a wide range of substituents at the C-2 position enables a thorough investigation of structure-activity relationships, accelerating the identification and optimization of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 15. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-5-methoxypyridine as a Versatile Building Block for PROTACs and Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical for their efficacy. The linker, far from being a passive spacer, profoundly influences the physicochemical properties and biological activity of the PROTAC. This guide provides an in-depth exploration of 2-Fluoro-5-methoxypyridine as a strategic building block for PROTAC linkers. We will delve into its reactivity, synthetic incorporation, and the advantageous properties it imparts to the final degrader molecule, supported by detailed experimental protocols and data interpretation.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker connecting the POI-binding warhead and the E3 ligase ligand is a key determinant of a PROTAC's success. Its length, rigidity, and chemical composition affect the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility, cell permeability, and metabolic stability.[2]
The incorporation of specific chemical moieties into the linker can fine-tune these properties. Fluorinated heterocycles, in particular, have garnered significant attention in medicinal chemistry for their ability to enhance drug-like characteristics.[3] This guide focuses on the strategic application of this compound in PROTAC linker synthesis.
Physicochemical Properties and Synthetic Utility of this compound
This compound is a valuable building block for PROTAC synthesis due to its unique combination of a fluorinated pyridine ring and a methoxy group.
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation.[3] Furthermore, fluorine can increase lipophilicity, which may improve cell membrane permeability, a critical factor for PROTACs that often operate in the "beyond Rule of 5" chemical space.[4]
-
Pyridine Core: The pyridine ring is a common motif in pharmaceuticals and can engage in favorable interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, potentially influencing the conformation of the PROTAC and its binding to the target protein or E3 ligase.
-
Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential for intermolecular interactions.
-
Reactivity: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for conjugation to linker chains.[1] This reactivity is key to its utility as a building block.
Synthesis of PROTAC Linkers using this compound
The primary method for incorporating this compound into a PROTAC linker is through a nucleophilic aromatic substitution (SNAr) reaction with an amine-terminated linker precursor.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a PROTAC using this compound.
Protocol 1: Synthesis of a Pyridine-Containing Linker via SNAr
This protocol describes the reaction of this compound with a Boc-protected diamine linker.
Materials:
-
This compound
-
N-Boc-1,n-diaminoalkane (e.g., N-Boc-1,4-diaminobutane)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-1,n-diaminoalkane (1.2 equivalents) in anhydrous DMSO, add DIPEA (3.0 equivalents).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected pyridine-linker intermediate.
Characterization:
-
NMR: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Verify the molecular weight of the product by LC-MS.
Protocol 2: Deprotection and Conjugation to a Warhead
This protocol outlines the removal of the Boc protecting group and subsequent amide coupling to a carboxylic acid-functionalized warhead.
Materials:
-
Boc-protected pyridine-linker intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Warhead with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Deprotection: Dissolve the Boc-protected pyridine-linker intermediate in DCM and add TFA (10-20% v/v). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual TFA.
-
Amide Coupling: Dissolve the deprotected amine-linker-pyridine, the carboxylic acid-functionalized warhead (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the warhead-linker-pyridine conjugate.[6][7]
Assessing the Impact of this compound Incorporation
Diagram of PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation.
Protocol 3: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration).[10]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of the PROTAC across an artificial lipid membrane.[11]
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized PROTAC stock solution (in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Plates: Add PBS to the acceptor plate wells. Coat the membrane of the donor plate with the artificial membrane solution.
-
Add PROTAC: Dilute the PROTAC stock solution in PBS and add it to the donor plate wells.
-
Incubate: Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking for 4-18 hours.[12]
-
Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[13]
-
Calculate Permeability: Determine the apparent permeability coefficient (Papp) to assess the passive diffusion of the PROTAC.
Data Interpretation and Expected Outcomes
| Property | Expected Impact of this compound | Rationale | References |
| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, potentially blocking metabolic hotspots. | [3] |
| Cell Permeability | Potentially Increased | The fluorine atom can increase lipophilicity, which often correlates with improved passive diffusion across cell membranes. | [4] |
| Aqueous Solubility | May be modulated | The overall impact on solubility will depend on the interplay between the lipophilic fluorine and the more polar methoxy and pyridine groups. | |
| Ternary Complex Formation | Potentially influenced | The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall conformation of the linker can affect the geometry of the ternary complex. | |
| Protein Degradation (DC₅₀) | Improved | Enhanced permeability and metabolic stability can lead to higher intracellular concentrations of the PROTAC, resulting in more potent protein degradation. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PROTACs and protein degraders. Its incorporation into linker structures via robust SNAr chemistry offers a strategic approach to enhance the drug-like properties of these complex molecules. The presence of the fluorine atom can improve metabolic stability and cell permeability, while the pyridine and methoxy moieties provide opportunities for fine-tuning solubility and intermolecular interactions. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate PROTACs containing this promising building block, thereby accelerating the development of novel protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive ADME Profiling of Drug Candidates Derived from 2-Fluoro-5-methoxypyridine
Introduction: The Imperative of Early ADME Assessment in Modern Drug Discovery
The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] The modern drug discovery paradigm has shifted from a primary focus on potency to a multi-parameter optimization approach where Absorption, Distribution, Metabolism, and Excretion (ADME) properties are evaluated early and in parallel.[2][3] This "fail early, fail cheap" strategy de-risks projects, conserves resources, and improves the quality of candidates progressing to clinical trials.[4]
The 2-fluoro-5-methoxypyridine scaffold is a privileged structure in medicinal chemistry. The pyridine core is a common feature in many pharmaceuticals, while the fluorine substituent is often introduced to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles.[5][6] However, these very modifications can also influence properties like solubility, permeability, and potential for drug-drug interactions. Therefore, a systematic and robust ADME profiling cascade is essential for compounds incorporating this moiety.
This guide provides a comprehensive framework and detailed protocols for the essential in vitro and in vivo ADME assays required to characterize drug candidates derived from this compound. It is designed for researchers, scientists, and drug development professionals to build a robust data package, enabling informed decision-making during lead optimization and candidate selection.
Section 1: Foundational Physicochemical Properties
Before delving into complex biological assays, it is critical to establish the fundamental physicochemical properties of a compound, as these underpin its entire ADME profile. Poor solubility, for instance, can lead to unreliable results in in vitro tests and is a primary cause of poor bioavailability.[1][7]
Kinetic Solubility: The First Gatekeeper
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput assay ideal for the early discovery phase to flag compounds that may have dissolution-limited absorption.[8][9]
1. Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a short incubation, any resulting precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the supernatant is quantified by LC-MS/MS or UV spectroscopy and represents its kinetic solubility.[8]
2. Materials and Equipment:
-
Test Compounds: 10 mM stock solutions in 100% DMSO.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Liquid handler (optional), plate shaker, centrifuge with plate rotor or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates), LC-MS/MS or UV plate reader.[8]
-
Plates: 96-well plates (polypropylene for compound storage, analytical plates for analysis).
3. Step-by-Step Methodology:
-
Prepare Compound Plate: Dispense 2 µL of 10 mM compound stocks into a 96-well plate. This will be the source plate.
-
Dilution: Using a liquid handler or multichannel pipette, add 98 µL of PBS (pH 7.4) to each well of a new 96-well plate.
-
Mixing and Incubation: Transfer 2 µL from the compound source plate to the PBS plate. This creates a final theoretical concentration of 200 µM with 2% DMSO. Seal the plate and shake at room temperature for 2 hours.[9]
-
Precipitate Removal:
-
Filtration Method: Place the incubation plate on a solubility filter plate and filter into a clean collection plate using a vacuum manifold.[8]
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitate.
-
-
Sample Analysis: Carefully transfer the supernatant or filtrate to an analytical plate. Analyze the concentration of the dissolved compound using a validated LC-MS/MS method against a calibration curve.
-
Data Analysis: The measured concentration is reported as the kinetic solubility in µM.
4. Quality Control:
-
Positive Control: A compound with known high solubility (e.g., Propranolol).
-
Negative Control: A compound with known low solubility (e.g., Verapamil).
Section 2: Absorption - Crossing the Intestinal Barrier
For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[10][11]
Caco-2 Bidirectional Permeability Assay
This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the human intestinal barrier.[12][13] By measuring transport in both directions—apical (A) to basolateral (B) and B to A—one can determine not only the rate of absorption but also whether the compound is a substrate for active efflux.[12]
Caption: Caco-2 Permeability Assay Workflow.
1. Principle: Test compound is added to either the apical (A) or basolateral (B) side of a Caco-2 cell monolayer grown on a semipermeable membrane. The rate of appearance of the compound in the opposite chamber is measured over time to calculate an apparent permeability coefficient (Papp).[12]
2. Materials and Equipment:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell plates (e.g., 24-well).
-
Cell culture reagents (DMEM, FBS, etc.).
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
TEER meter.
-
Orbital shaker in a 37°C incubator.
-
LC-MS/MS for quantification.
3. Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥200 Ω·cm².[12][14] A low TEER value indicates a compromised, "leaky" monolayer.
-
Preparation: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Dosing (in triplicate):
-
Incubation: Place the plates on an orbital shaker (50 rpm) in a 37°C incubator for 2 hours.[14]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each well.
-
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate Papp (Apparent Permeability Coefficient):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[13]
-
5. Quality Control:
-
High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s).
-
Low Permeability Control: Atenolol (Papp < 1 x 10⁻⁶ cm/s).
-
Efflux Substrate Control: Digoxin (ER > 2).
Section 3: Distribution - Binding to Plasma Proteins
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[15] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[16] Therefore, determining the plasma protein binding (PPB) is crucial for interpreting efficacy and safety data.
Rapid Equilibrium Dialysis (RED) for PPB
The RED assay is a widely accepted method that uses a device with two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass freely.[17][18]
1. Principle: A test compound is added to plasma in one chamber of the RED device. The device is dialyzed against a buffer in the second chamber. At equilibrium, the concentration of the free compound will be equal in both chambers, while the protein-bound compound remains in the plasma chamber. Measuring the concentrations in both chambers allows for the calculation of the percent bound.[15]
2. Materials and Equipment:
-
RED device inserts and base plate.
-
Plasma from relevant species (e.g., human, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator with shaking capability.
-
LC-MS/MS for quantification.
3. Step-by-Step Methodology:
-
Compound Spiking: Spike plasma with the test compound to a final concentration of 1-5 µM.[15]
-
Device Loading:
-
Add the spiked plasma (e.g., 200 µL) to the plasma chamber (red collar) of the RED insert.
-
Add PBS (e.g., 350 µL) to the buffer chamber.
-
-
Incubation: Assemble the device, seal it, and incubate at 37°C on a shaker for 4-6 hours to reach equilibrium.[18]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Sample Preparation: To dissociate the drug-protein complex and precipitate proteins, perform a protein crash by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma sample. Perform the same dilution for the buffer sample to ensure matrix matching.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatants by LC-MS/MS.
4. Data Analysis:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
5. Quality Control:
-
High Binding Control: Warfarin (>99% bound).[15]
-
Low Binding Control: Atenolol (<20% bound).
-
Compound Stability: A separate incubation of the compound in plasma should be run to ensure no significant degradation occurs during the assay.
Section 4: Metabolism - The Role of the Liver
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[4] Assessing a compound's metabolic stability is critical for predicting its in vivo half-life and clearance.
Liver Microsomal Stability Assay
This assay uses liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[19][20] It provides a robust and cost-effective method to determine a compound's intrinsic clearance (in vitro).[19]
Caption: Metabolic Stability Assay Workflow.
1. Principle: A test compound is incubated with liver microsomes in the presence of the necessary cofactor (NADPH). The disappearance of the parent compound is monitored over time.[20]
2. Materials and Equipment:
-
Pooled liver microsomes (human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (or NADPH).
-
Water bath or incubator at 37°C.
-
Cold acetonitrile (ACN) with internal standard (IS).
-
LC-MS/MS.
3. Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[20]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 3-4 volumes of cold ACN with IS.[20] The "0" time point should be taken immediately after adding NADPH.
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation for the longest time point without adding NADPH to check for non-enzymatic degradation.
-
-Microsome Control: Run an incubation without microsomes to check for instability in the buffer.
-
-
Sample Processing: Vortex all samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analytical plate and quantify the remaining parent compound using LC-MS/MS.
4. Data Analysis:
-
Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[20]
-
Calculate Half-Life (t½):
-
The slope of the line from the plot equals -k, where k is the elimination rate constant.
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
5. Quality Control:
-
High Clearance Control: Verapamil or Testosterone (rapidly metabolized).
-
Low Clearance Control: Warfarin (slowly metabolized).
Assessing Drug-Drug Interaction (DDI) Potential
Compounds derived from this compound must also be evaluated for their potential to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications. This is a critical regulatory requirement, and guidelines are provided by agencies like the FDA, EMA, and the ICH.[22][23][24][25][26] Standard assays involve incubating specific probe substrates for each CYP isoform with human liver microsomes in the presence and absence of the test compound to determine an IC₅₀ value.[11]
Section 5: In Vivo Pharmacokinetics - The Whole Picture
While in vitro assays provide crucial predictive data, an in vivo pharmacokinetic (PK) study is essential to understand how a compound behaves in a complete biological system.[27][28] These studies are required to move a candidate forward and are a key component of any IND-enabling data package.[29][30]
Protocol Outline: Preliminary Pharmacokinetic Study in Rodents
1. Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, following intravenous (IV) and oral (PO) administration in a rodent species (typically rat or mouse).[31]
2. Study Design:
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Group 1 (IV): Administer the compound as an IV bolus via the tail vein (e.g., 1 mg/kg).
-
Group 2 (PO): Administer the compound by oral gavage (e.g., 5 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at multiple time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).[32]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
4. Data Analysis (Pharmacokinetic Modeling):
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
CL: Clearance (from IV dose).
-
Vdss: Volume of distribution at steady state (from IV dose).
-
t½: Terminal half-life.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[31]
-
Data Summary and Interpretation
To make informed decisions, all ADME data must be consolidated and viewed holistically. Below is a hypothetical data summary table for a candidate compound, "Compound-X," derived from this compound.
| ADME Parameter | Assay | Result | Interpretation/Benchmark |
| Solubility | Kinetic Solubility (pH 7.4) | 85 µM | Good (> 50 µM) |
| Permeability | Caco-2 Papp (A→B) | 15 x 10⁻⁶ cm/s | High (> 10 x 10⁻⁶ cm/s) |
| Caco-2 Efflux Ratio | 1.2 | Not an efflux substrate (< 2) | |
| Distribution | Human Plasma Protein Binding | 92% Bound | Moderate-High |
| Metabolism | Human Liver Microsome t½ | 45 min | Moderate Stability (t½ > 30 min) |
| Human Liver Microsome Clint | 34 µL/min/mg | Low-Moderate Clearance | |
| DDI Potential | CYP3A4 Inhibition (IC₅₀) | > 30 µM | Low risk of DDI (> 10 µM) |
| Pharmacokinetics | Rat PK (1 mg/kg IV) | CL = 15 mL/min/kg | Low Clearance (< 30% liver blood flow) |
| Rat PK (5 mg/kg PO) | F% = 65% | Good Oral Bioavailability (> 40%) |
Overall Assessment: Based on this profile, Compound-X shows promising drug-like properties. It has good solubility and high permeability, suggesting good absorption, which is confirmed by its high oral bioavailability in rats. Its metabolic stability is acceptable, and it presents a low risk for CYP-mediated drug interactions. While its plasma protein binding is moderately high, its overall profile supports further investigation.
Conclusion
A structured, data-driven approach to ADME profiling is fundamental to successful drug discovery. For candidates derived from the this compound scaffold, this systematic evaluation allows for the early identification of liabilities and guides the structure-activity relationship (SAR) towards a balanced profile of potency, selectivity, and pharmacokinetics. The protocols and workflows outlined in this guide provide a robust starting point for generating a high-quality data package necessary for confident project progression and, ultimately, for submission in an Investigational New Drug (IND) application.[30][33]
References
- 1. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 2. bioivt.com [bioivt.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. criver.com [criver.com]
- 22. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 25. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. selvita.com [selvita.com]
- 28. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 29. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 30. allucent.com [allucent.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. bioivt.com [bioivt.com]
- 33. Non-Clinical (animal) IND Enabling Studies: What You Need to Know - Vici Health Sciences [vicihealthsciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methoxypypyridine Functionalization
Welcome to the technical support center for the functionalization of 2-Fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions.
Introduction to this compound
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its utility stems from the unique interplay of its substituents:
-
The Fluorine Atom: Located at the 2-position, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The high electronegativity of fluorine accelerates these reactions compared to other halogens.[1][2] Furthermore, the incorporation of fluorine can enhance the metabolic stability and lipophilicity of the final drug molecule.[3]
-
The Methoxy Group: Positioned at the 5-position, this electron-donating group can influence the regioselectivity of certain reactions and can be a site for further modification.[4]
-
The Pyridine Core: This nitrogen-containing heterocycle is a common motif in pharmaceuticals, often contributing to target binding and biological activity.[3]
The strategic placement of these functional groups allows for a variety of transformations, making it a valuable scaffold in medicinal chemistry.[5]
Common Functionalization Reactions and Troubleshooting
Below are common questions and troubleshooting tips for the key reactions involving this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is one of the most frequent transformations performed on this compound, leveraging the lability of the C2-fluorine bond.
FAQ 1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to a slow or incomplete SNAr reaction. Let's break down the potential issues and solutions.
Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the reaction conditions (solvent, temperature, and base).
Troubleshooting Steps:
-
Assess Nucleophile Strength:
-
Solvent Selection is Crucial:
-
Insight: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base without hydrogen bonding to the nucleophile, leaving it more reactive.
-
Solution: If you are using a protic solvent, switch to a polar aprotic one. If already using a polar aprotic solvent, ensure it is anhydrous, as water can protonate the nucleophile and decrease its reactivity.
-
-
The Role of the Base:
-
Insight: The base not only deprotonates the nucleophile but also scavenges the HF generated during the reaction. An inadequate amount or strength of the base can stall the reaction.
-
Solution: For weakly nucleophilic amines, a strong base like NaH or KHMDS is recommended. For more nucleophilic aliphatic amines, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may suffice.[8] It is often beneficial to use an excess of the base (2-5 equivalents).[6]
-
-
Temperature Optimization:
-
Insight: While many SNAr reactions proceed at room temperature, some require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally increase to 60 °C, 90 °C, or even higher, while monitoring the reaction progress by TLC or LC-MS.[6]
-
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of the amine (1.2 equivalents) in anhydrous THF (0.5 M), add NaH (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
FAQ 2: I am observing side products in my SNAr reaction. What are they and how can I minimize their formation?
Answer:
Side product formation is a common issue. Identifying the nature of the impurity is the first step to mitigation.
Potential Side Products and Solutions:
-
Bis-arylation: If your nucleophile has multiple reactive sites (e.g., a diamine), you might observe the product of double substitution.
-
Solution: Use a large excess of the diamine nucleophile to favor mono-substitution. Alternatively, protect one of the nucleophilic sites before the reaction.
-
-
Decomposition of Starting Material: At elevated temperatures, this compound can be susceptible to decomposition, especially in the presence of a strong base.
-
Solution: Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Consider using a milder base if possible.
-
-
Reaction at the Methoxy Group: While less common, under harsh conditions, nucleophilic attack at the methoxy group can occur.
-
Solution: This is typically a sign of excessive temperature or an overly reactive nucleophile/base system. Re-evaluate the reaction conditions for milder alternatives.
-
Data Presentation: Comparison of SNAr Conditions
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | NaH (5) | THF | 60 | 8 | 88 | [6] |
| n-Butylamine | NaH (7) | THF | 90 | 12 | 61 | [6] |
| Cyclohexylamine | NaH (5) | THF | 60 | 12 | 56 | [6] |
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds.[9][10] While the C-F bond is generally less reactive in oxidative addition than C-Cl, C-Br, or C-I bonds,[11] under the right conditions, this compound can participate in these transformations. However, it is more common to first convert the fluoropyridine to a more reactive derivative.
FAQ 3: I want to perform a Suzuki-Miyaura coupling. Should I use this compound directly, or is it better to convert it to another halide first?
Answer:
Direct Suzuki-Miyaura coupling of 2-fluoropyridines is challenging due to the strength of the C-F bond, which makes the oxidative addition step difficult for the palladium catalyst.[12][13]
Recommendation:
For more reliable and higher-yielding Suzuki-Miyaura couplings, it is advisable to first convert the 2-fluoro group to a more reactive halide (e.g., bromo or iodo) or to a triflate. However, a more direct and efficient approach is often to perform a lithiation-borylation sequence.
Workflow: Lithiation-Borylation for Suzuki Coupling Precursor
Experimental Protocol: Lithiation-Borylation of a Methoxy Pyridine
This is a general procedure and may require optimization for this compound.
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv.) dropwise. Stir for 30 min.
-
Add a solution of the methoxypyridine (1.0 equiv.) in THF and stir for 2-4 hours at -78 °C.
-
Add triisopropyl borate (1.5 equiv.) and allow the reaction to warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and extract with Et₂O.
-
To the crude boronic ester, add pinacol and stir in a suitable solvent (e.g., THF) to form the more stable pinacol boronate.
-
Purify the boronic ester by column chromatography.
Section 3: C-H Functionalization
Direct C-H functionalization is an atom-economical approach to introduce new substituents onto the pyridine ring.
FAQ 4: I am attempting a directed C-H functionalization at the C6 position, but I am getting low yields and a mixture of isomers. How can I improve the regioselectivity?
Answer:
Regiocontrol in C-H functionalization of substituted pyridines can be challenging. The electronic effects of both the fluorine and methoxy groups, as well as the directing group, will influence the outcome.
Key Considerations for Regioselectivity:
-
Directing Group Choice: The choice of directing group is paramount. For C-H activation, groups that can coordinate to the metal catalyst are essential. Amide and carboxylic acid functionalities are commonly used.
-
Catalyst System: The ligand on the palladium (or other metal) catalyst plays a critical role in determining the regioselectivity. Bulky ligands can sterically hinder reaction at certain positions.
-
Electronic Effects: The fluorine at C2 is electron-withdrawing, which can deactivate the ring towards some types of C-H activation. The methoxy group at C5 is electron-donating, which can activate the ortho (C4 and C6) positions. The interplay of these effects can be complex.
Troubleshooting Strategy:
-
Screen Ligands: If you are using a standard palladium catalyst like Pd(OAc)₂, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Vary the Directing Group: If possible, try different directing groups to alter the coordination geometry with the catalyst.
-
Computational Modeling: In complex cases, DFT calculations can provide insight into the relative activation barriers for C-H cleavage at different positions, guiding your experimental design.
Logical Relationship: Factors Influencing C-H Functionalization
Concluding Remarks
The functionalization of this compound offers a gateway to a diverse range of complex molecules. A thorough understanding of the underlying chemical principles is essential for troubleshooting and optimizing your synthetic routes. This guide provides a starting point for addressing common challenges, but it is important to remember that each specific substrate and reaction may require tailored optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting low yield in Suzuki coupling of 2-Fluoro-5-methoxypyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, with the coupling of 2-Fluoro-5-methoxypyridine . This substrate presents unique difficulties due to the electronic properties of the pyridine ring and the strength of the C-F bond. This document provides in-depth, field-proven insights to help you diagnose problems and optimize your reaction conditions for a successful outcome.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My reaction shows very low conversion or fails completely. What are the most likely causes?
Answer: Failure to achieve significant conversion with this compound typically stems from an inefficient oxidative addition step, which is the rate-limiting step for many cross-coupling reactions involving aryl chlorides or fluorides.[1]
-
Causality:
-
Substrate Reactivity: The C-F bond is strong and generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition.[1] The electron-donating methoxy group further deactivates the ring, making it less electrophilic and thus less susceptible to oxidative addition by the Pd(0) catalyst.[1]
-
Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[2] This is a common issue with nitrogen-containing heterocycles.
-
Inactive Catalyst: The chosen catalyst system may not be active enough to overcome the high activation energy barrier of C-F bond cleavage. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[3]
-
-
Solutions & Protocols:
-
Employ a High-Activity Catalyst System: The choice of ligand is critical. Switch from traditional ligands like PPh₃ to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0) species, which is essential for the oxidative addition of challenging substrates.[2][4][5]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, this must be balanced against the potential for reactant or product decomposition and increased side reactions.[2]
-
Validate Catalyst Activity: If you suspect your palladium source or ligand has degraded, run a control reaction with a more reactive substrate, such as bromobenzene and phenylboronic acid. If this reaction also fails, your catalyst system is likely inactive.
-
| Catalyst System | Suitability for this compound |
| Pd(PPh₃)₄ | Low. Generally ineffective for C-F or unactivated C-Cl bonds due to insufficient electron density and steric bulk.[3] |
| Pd(OAc)₂ / PPh₃ | Low. Similar limitations to Pd(PPh₃)₄. |
| Pd₂(dba)₃ / SPhos, XPhos | High. These Buchwald ligands are bulky and electron-rich, facilitating the difficult oxidative addition step and sterically shielding the palladium from coordination by the pyridine nitrogen.[1][5] |
| PdCl₂(dppf) | Moderate. While effective for many heteroaromatic couplings, it may not be active enough for the C-F bond. Better suited for C-Br or C-I analogues.[6] |
| Pd-PEPPSI-IPr | High. NHC-based catalysts are highly active and can be very effective for coupling unreactive chlorides and fluorides.[7] |
Question 2: My starting material is consumed, but the yield of the desired product is low, and I observe significant byproducts. What are these side-products and how can I prevent them?
Answer: The formation of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the productive cross-coupling cycle. The most common culprits are dehalogenation (defluorination), protodeboronation, and homocoupling.
-
Common Side Reactions and Their Causes:
| Side Product | Formation Pathway |
| 5-Methoxypyridine | Dehalogenation (Defluorination): The fluorine atom is replaced by a hydrogen. This occurs via a palladium-hydride (Pd-H) intermediate, which can arise from the base, solvent (e.g., alcohols), or trace water.[8] This intermediate undergoes reductive elimination to yield the dehalogenated product. |
| Boronic Acid Starting Material | Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond. This is primarily caused by hydrolysis, especially under high temperatures and with aqueous bases.[9] Heteroaryl boronic acids are particularly susceptible.[9] |
| Boronic Acid Dimer | Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][9] |
-
Mitigation Strategies:
-
Prevent Dehalogenation:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Choose a Non-Coordinating Base: Employ a strong, non-nucleophilic, and minimally hygroscopic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] Avoid hydroxide or alkoxide bases if dehalogenation is observed.
-
-
Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt.[9][10] These reagents are less prone to hydrolysis and release the boronic acid slowly in situ.[11][12]
-
Rigorous Degassing: Thoroughly degas all solvents and the final reaction mixture to remove dissolved oxygen. Three freeze-pump-thaw cycles are highly effective.[8] Alternatively, bubbling a stream of argon through the solvent for 15-30 minutes can be sufficient.[1]
-
-
Reduce Homocoupling:
-
Ensure an Inert Atmosphere: As with protodeboronation, rigorous exclusion of oxygen is critical.
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can reduce the amount of Pd(II) species present that might promote homocoupling.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7][13] For challenging couplings like this one, strong inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is strong enough to facilitate transmetalation but is not overly nucleophilic, which helps minimize dehalogenation.[2]
-
Cesium Carbonate (Cs₂CO₃): Another excellent choice, often used for difficult couplings due to its high solubility in many organic solvents.[1]
-
Potassium Fluoride (KF): A milder base that can be effective, particularly when using base-sensitive functional groups.[7]
Q2: Which solvent system should I use?
Aprotic polar solvents are typically used. The choice can influence catalyst solubility, reaction rate, and side reactions.[14]
-
Common Choices: 1,4-Dioxane, Toluene, or THF are excellent starting points.[1][15]
-
Role of Water: Often, a small amount of water (e.g., a 10:1 or 5:1 organic solvent to water ratio) is beneficial. It helps solubilize the inorganic base and promotes the formation of the active boronate species.[14][15] However, if protodeboronation is a significant issue, switching to completely anhydrous conditions is recommended.[16]
Q3: How can I be sure my reagents are pure and my reaction is inert?
-
Boronic Acid Purity: Boronic acids can dehydrate over time to form boroxine trimers. While often still reactive, their purity can be a source of inconsistency. Use freshly purchased or recrystallized boronic acid.
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox for setting up the reaction. Ensure all glassware is oven or flame-dried to remove adsorbed water.
-
Degassing: Never underestimate the importance of removing dissolved oxygen.
Caption: Recommended workflow for reaction setup and degassing.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a robust starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M concentration relative to the halide) via syringe.[1]
-
Heating: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can lead to low yield.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Decision Tree
Follow this logical flow to diagnose your reaction issues.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing catalyst deactivation in palladium-catalyzed pyridine reactions
<_ Technical Support Center: Palladium-Catalyzed Pyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates. This guide is designed to provide practical, in-depth solutions to common challenges encountered during these sensitive yet powerful transformations. Pyridine moieties are ubiquitous in pharmaceuticals, making these reactions critical, but the Lewis basic nitrogen atom introduces a unique set of challenges, primarily related to catalyst deactivation.[1] This resource offers a structured approach to troubleshooting and optimization, grounded in mechanistic principles.
Part A: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: My reaction is sluggish or has stalled completely. What's the likely cause and how do I fix it?
Answer:
A stalled or low-yielding reaction with a pyridine substrate is the most common issue researchers face. The primary culprit is almost always catalyst inhibition or deactivation caused by the pyridine nitrogen's lone pair of electrons coordinating to the palladium center.[1][2] This coordination forms a stable, catalytically inactive complex, effectively taking the palladium out of the desired catalytic cycle.[1] The position of the nitrogen is also critical; 2-halopyridines are notoriously difficult as they can chelate the metal after oxidative addition, a challenge often called the "2-pyridyl problem".[1][3]
Here is a systematic approach to overcome this:
1. Re-evaluate Your Ligand Choice: The ligand is your most powerful tool to counteract pyridine inhibition. The goal is to use a ligand that binds to palladium strongly enough to prevent pyridine coordination but also promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Insight: For pyridine substrates, bulky and electron-rich phosphine ligands are the gold standard.[2] Their steric bulk creates a "pocket" around the palladium that disfavors pyridine binding, while their electron-donating nature accelerates the crucial reductive elimination step.[4][5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability and steric hindrance.[2][6]
Recommended Ligand Classes for Pyridine Couplings:
| Ligand Class | Examples | Key Advantages | Considerations |
| Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | High activity, commercially available, extensive literature support. Effective for a wide range of pyridine substrates.[2][4] | Can be sensitive to air. Use of pre-catalysts is recommended. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, promoting fast oxidative addition, especially for aryl chlorides.[7] | Highly air-sensitive. Often used as stable HBF₄ salts. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type pre-catalysts | Strong σ-donors, form very stable Pd complexes, resistant to high temperatures.[6] | Can sometimes lead to slower reductive elimination compared to phosphines. |
2. Employ a Modern Pre-catalyst: Generating the active Pd(0) species efficiently is critical. Using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand can be inconsistent. Well-defined pre-catalysts ensure a reliable 1:1 ligand-to-palladium ratio and generate the active LPd(0) catalyst under mild conditions.[8][9][10]
-
Recommendation: Buchwald G3 or G4 pre-catalysts are highly recommended.[8][11][12] They are air- and moisture-stable, have excellent solubility, and are activated by weak bases, minimizing side reactions.[8][11] For NHC ligands, PEPPSI™ pre-catalysts are excellent choices.[9][10][13]
3. Use a Lewis Acid Additive: A clever strategy to "mask" the problematic pyridine nitrogen is to add a Lewis acid. The Lewis acid will coordinate to the nitrogen's lone pair, preventing it from poisoning the palladium catalyst.[14][15]
-
Protocol: Add 1.0 to 2.0 equivalents of a mild Lewis acid like ZnCl₂, ZnF₂, or BEt₃.[16][17] This can dramatically accelerate C-N bond-forming reductive elimination and improve overall catalytic efficiency.[14][16]
4. Control Substrate Concentration: If the above strategies are not fully effective, the pyridine substrate can be added slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the inhibitor low, giving the desired catalytic reaction a chance to proceed.
Issue 2: My reaction mixture turned black, and I've isolated palladium black. What happened?
Answer:
The formation of palladium black is a visual indicator of catalyst decomposition.[2] It signifies that the active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium clusters.[2] This often happens when the catalytic cycle is slow (due to inhibition by pyridine) or if the ligand is not providing sufficient stabilization.
Troubleshooting Workflow for Catalyst Decomposition:
Caption: Troubleshooting workflow for palladium black formation.
Preventative Measures:
-
Increase Ligand Ratio: An insufficient ligand-to-palladium ratio can leave the Pd(0) center exposed and prone to aggregation.[2] Increasing the ratio (e.g., from 1.1:1 to 2:1) can improve stability.
-
Use a More Stabilizing Ligand: As discussed in Issue 1, bulky biarylphosphine or NHC ligands are superior at stabilizing the Pd(0) center against agglomeration.[2][7]
-
Lower the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] If possible, screen lower temperatures, especially when using highly active catalyst systems.
Part B: Frequently Asked Questions (FAQs)
Q1: Why exactly is pyridine so problematic for palladium catalysts?
A1: The issue lies in fundamental Lewis acid-base chemistry. The active Pd(0) catalyst is a Lewis acid (electron acceptor). The nitrogen atom in a pyridine ring has a lone pair of electrons, making it a Lewis base (electron donor). This leads to a strong, often irreversible, coordination between the pyridine nitrogen and the palladium center.[1][2] This binding event creates an "off-cycle" or "dead" complex that cannot participate in the catalytic cycle, effectively poisoning the catalyst.[1]
Caption: The equilibrium between the active catalytic cycle and the pyridine-inhibited off-cycle pathway.
Q2: How does the position of the halide (Cl, Br, I) on the pyridine ring affect the reaction?
A2: The halide's position significantly impacts reactivity, primarily due to proximity to the nitrogen atom.
-
4-Halopyridines: These are generally the most straightforward. The nitrogen is far from the reaction site and acts as a standard catalyst inhibitor, which can be managed with the strategies outlined above.[18]
-
3-Halopyridines: Similar to 4-halopyridines, these are susceptible to catalyst inhibition but are generally good substrates with the right ligand/catalyst system.
-
2-Halopyridines: These are the most challenging substrates due to the "2-pyridyl problem".[1][3] After oxidative addition, the nitrogen atom is perfectly positioned to chelate the palladium center, forming a highly stable 5-membered palladacycle. This complex can be very slow to undergo subsequent steps like transmetalation or reductive elimination, effectively sequestering the catalyst. Overcoming this requires highly active catalysts that favor the forward reaction over this deactivation pathway.[19]
Q3: What is a good, general-purpose starting protocol for a Suzuki or Buchwald-Hartwig reaction with a bromopyridine?
A3: This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Experimental Protocol: General Starting Conditions
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Reagent Addition (Solids): Add the bromopyridine substrate (1.0 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki, 1.2 mmol, 1.2 equiv; or amine for Buchwald-Hartwig, 1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst. A good starting point is XPhos Pd G3 (0.02 mmol, 2 mol%).[9][12]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.[18]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, 0.2 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath (a typical starting temperature is 90-110 °C). Stir for the designated time (monitor by TLC, LCMS, or GCMS).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 15. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Solvent and base screening for 2-Fluoro-5-methoxypyridine cross-coupling
<Technical Support Center: Solvent and Base Screening for 2-Fluoro-5-methoxypyridine Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base screening for this versatile building block. The inherent electronic properties of this compound—namely, the electron-withdrawing fluorine and the electron-donating methoxy group—present unique challenges and opportunities in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and streamline your reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is giving a low yield. What are the most common culprits?
Low yields in palladium-catalyzed reactions with pyridine substrates are a frequent challenge.[2] The primary issues often revolve around catalyst deactivation, suboptimal reaction conditions, or problems with the reagents themselves.[2] A systematic approach is key to identifying the root cause. Here are the main areas to investigate:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][3] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to shield the palladium and promote the desired reaction.[2][4] Additionally, the active Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[2]
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands are often required.[2][4]
-
Poor Solubility of the Base: Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like toluene or dioxane.[5] This can lead to slow or incomplete reactions. The addition of water as a co-solvent can sometimes improve the solubility and efficacy of the base.[6][7]
-
Side Reactions: Protodeboronation of the boronic acid partner (in Suzuki couplings) is a common side reaction, especially under harsh basic conditions.[2][8] Using the corresponding pinacol ester or trifluoroborate salt can mitigate this issue.[9][10] Defluorination of the pyridine ring can also occur under certain conditions.[4]
Q2: How do I choose the right base for my Suzuki-Miyaura coupling?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[10] The choice of base can significantly impact the reaction yield.[10]
-
Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a good starting point for challenging couplings.[8][10]
-
Organic Bases: In some cases, particularly with sensitive substrates, soluble organic bases like DBU can be advantageous, though their role in the catalytic cycle can be complex and may even be inhibitory depending on the specific reaction.[11][12][13]
-
Screening is Key: The optimal base is highly substrate-dependent. A systematic screening of different bases is often the most effective approach to identify the best conditions for your specific reaction.
Q3: What is the best solvent for a Buchwald-Hartwig amination with this compound?
A variety of solvents can be employed, with the choice often depending on the specific amine and aryl halide.
-
Common Solvents: Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene) are widely used.[5] Toluene is a very common and effective choice.[5]
-
Solvent Effects: The solvent can influence catalyst activity and selectivity.[14] It's important to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[2][5]
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are observing poor conversion of your this compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Verify Catalyst Activity: The pyridine nitrogen can poison the palladium catalyst.[2][3] Using bulky, electron-rich ligands like SPhos or XPhos can sterically shield the metal center and improve catalytic turnover.[2][4][9] Using a pre-formed Pd(0) source or a modern precatalyst can also be more reliable than in-situ reduction of Pd(II) salts.[9]
-
Optimize Reaction Conditions: Increasing the temperature can sometimes overcome the activation barrier for the oxidative addition step, especially with less reactive coupling partners.[10] However, be aware that higher temperatures can also promote catalyst decomposition and side reactions.[2] A systematic screening of bases and solvents is crucial.
-
Ensure Reagent Quality: Water can lead to protodeboronation of the boronic acid.[9] Using anhydrous solvents and reagents is important. If protodeboronation is still an issue, switching to a more stable boronic acid derivative like a pinacol ester is recommended.[9][10]
Issue 2: Formation of Byproducts
The formation of significant byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[10] Ensure your reaction is thoroughly degassed. Using a Pd(0) source can also minimize this, as the homocoupling can be promoted by Pd(II) species that are not efficiently reduced.[10]
-
Defluorination: The C-F bond can sometimes be cleaved. To suppress this, use milder reaction conditions, including lower temperatures and weaker bases (e.g., K₂CO₃ instead of stronger bases).[4] Bulky, electron-rich ligands that accelerate the desired coupling can also help to outcompete this slower side reaction.[4]
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent and Base Screening in Suzuki-Miyaura Coupling
This protocol provides a starting point for screening conditions for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[4]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[4]
-
Base (2.0 - 3.0 equiv.)
-
Degassed Solvent
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the this compound, arylboronic acid, and base.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.
-
Seal the reaction vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction by LC-MS or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Table 1: Example Solvent and Base Screening Matrix for Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | 65 |
| 2 | Dioxane | K₃PO₄ | 100 | 72 |
| 3 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 85 |
| 4 | 2-MeTHF | K₃PO₄ | 100 | 78 |
| 5 | Dioxane/H₂O (4:1) | Cs₂CO₃ | 100 | 91 |
| 6 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 55 |
Note: Yields are hypothetical and for illustrative purposes. The addition of water often improves the yield when using inorganic bases.[6][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the this compound, palladium precatalyst, and base to a dry reaction vial with a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Workup and purification are similar to the Suzuki-Miyaura protocol.
Table 2: Example Base Screening for Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 92 |
| 2 | LHMDS | Toluene | 100 | 88 |
| 3 | K₃PO₄ | Dioxane | 110 | 65 |
| 4 | Cs₂CO₃ | Dioxane | 110 | 75 |
Note: Yields are hypothetical and for illustrative purposes. Stronger bases like NaOtBu are often more effective for Buchwald-Hartwig aminations.[15]
Visualizing the Workflow
A systematic approach to screening is crucial for efficient optimization.
Caption: A phased approach to solvent and base screening.
This structured methodology ensures that you efficiently explore the reaction space and identify robust conditions for your this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of 2-Fluoro-5-methoxypyridine Reactions
Welcome to the technical support center for navigating the purification challenges associated with reaction products derived from 2-Fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into effective purification strategies. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purifications with confidence.
Understanding the Chemistry: Common Reactions and Potential Impurities
This compound is a versatile building block, valued for its dual reactivity. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C-2 position for nucleophilic aromatic substitution (SNAr), making the fluoride an excellent leaving group.[1][2] Concurrently, this substrate can participate in various palladium-catalyzed cross-coupling reactions. Understanding the nuances of these reactions is the first step in predicting and mitigating purification challenges.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces the fluoride at the C-2 position. This is often a high-yielding and clean reaction, but potential impurities can arise.[3]
-
Common Nucleophiles: Alcohols, phenols, amines, thiols.
-
Potential Impurities:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Hydrolysis Product: The presence of water can lead to the formation of 5-methoxy-2-pyridone.
-
Excess Nucleophile: A common impurity that needs to be removed.
-
Side Products from Strong Bases: Strong bases like KOtBu can sometimes lead to side reactions if not carefully controlled.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for C-C and C-N bond formation. However, they introduce a critical impurity: the palladium catalyst.
-
Suzuki-Miyaura Coupling: Couples the pyridine with a boronic acid or ester to form a biaryl compound.[4][5]
-
Potential Impurities:
-
Unreacted this compound.
-
Homocoupled boronic acid.
-
Residual palladium catalyst and ligands.[6]
-
-
-
Buchwald-Hartwig Amination: Forms a C-N bond between the pyridine and an amine.[7][8]
-
Potential Impurities:
-
Unreacted starting materials.
-
Side products from amine decomposition.
-
Residual palladium catalyst and ligands.[6]
-
-
Purification Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of your this compound reaction products.
FAQ: General Purification Strategies
Q1: My reaction is complete, but I have a complex mixture. Where do I start with purification?
A1: The first step is a thorough work-up procedure. For many pyridine-containing reaction mixtures, a standard aqueous work-up can remove a significant portion of impurities. If your compound is stable to acid, a dilute acid wash (e.g., 1M HCl) can remove basic impurities, including unreacted starting material.[9] However, if your product is acid-sensitive, a wash with aqueous copper(II) sulfate is an excellent alternative, as pyridine derivatives form a water-soluble complex with copper ions.[10] Following the work-up, the choice between chromatography, crystallization, or distillation will depend on the physical properties of your product.
Q2: I'm losing a significant amount of my product during the aqueous work-up. What could be the cause?
A2: Product loss during work-up can occur for several reasons. Your product may have some water solubility, especially if it contains polar functional groups. To mitigate this, you can try back-extracting the aqueous layer with an organic solvent. Another possibility is the formation of an emulsion. Adding brine (saturated aqueous NaCl) can help break emulsions. Also, consider if your product is precipitating out during the work-up. If so, you may need to filter the mixture between extractions.[11]
Troubleshooting Guide: Column Chromatography
Problem 1: My compound is streaking or tailing on the silica gel column.
-
Possible Cause: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or pyridine. This will "cap" the acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a small-scale test to ensure your product is stable to the added base.
Problem 2: I can't separate my product from a close-running impurity.
-
Possible Cause: The polarity difference between your product and the impurity may be insufficient for separation with a standard solvent system.
-
Solution:
-
Optimize the Solvent System: Try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol.
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different type of chromatography. Reversed-phase HPLC (C18) or specialized columns designed for pyridine separation can be effective.[12]
-
Consider pH Adjustment: For HPLC, adjusting the pH of the mobile phase can alter the retention times of basic compounds and improve resolution.
-
Troubleshooting Guide: Crystallization
Problem 1: My product oils out instead of crystallizing.
-
Possible Cause: The solvent may be too nonpolar for your product, or the solution may be supersaturated. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. Anti-solvent crystallization, where a solvent in which your product is soluble is mixed with a solvent in which it is insoluble, can be very effective.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C or -20°C). Slow cooling promotes the formation of well-ordered crystals.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the solution can induce crystallization.
-
Problem 2: The isolated crystals are not pure.
-
Possible Cause: Impurities may have co-crystallized with your product.
-
Solution: Recrystallize the material from a different solvent system. It is often beneficial to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting crystallization.
Troubleshooting Guide: Palladium Catalyst Removal
Problem: After my cross-coupling reaction and standard work-up, my product is still contaminated with palladium.
-
Possible Cause: The nitrogen atoms in your pyridine-containing product can act as strong ligands, forming soluble complexes with palladium and making it difficult to remove by simple filtration.[6]
-
Solutions:
-
Filtration through Celite®: This is the first step and is effective for removing heterogeneous catalysts like Pd/C.[13]
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss due to non-specific binding.[6]
-
Palladium Scavengers: Use a solid-supported scavenger with high affinity for palladium, such as those containing thiol or triamine functional groups. These are highly effective at reducing palladium levels to ppm concentrations.[13]
-
Chromatography: Column chromatography on silica gel can significantly reduce palladium levels.[6]
-
Experimental Protocols
Protocol 1: General Work-up for SNAr Reactions
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
-
Prepare a slurry of silica gel in the desired mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Add 0.5% triethylamine to the mobile phase.
-
Pack the column with the silica slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry silica onto the top of the column.
-
Elute the column with the triethylamine-modified mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Palladium Removal using a Thiol-Based Scavenger
-
Dissolve the crude product from the cross-coupling reaction in a suitable solvent (e.g., toluene, THF).
-
Add a thiol-functionalized silica gel scavenger (typically 2-5 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-18 hours.
-
Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash the filter cake with fresh solvent to ensure complete product recovery.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the palladium content of the purified product using ICP-MS or a similar technique to confirm removal.[6]
Data Presentation
Table 1: Comparison of Palladium Removal Strategies
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Low to Moderate | Simple, fast | Only effective for heterogeneous or precipitated palladium |
| Activated Carbon | Moderate to High | Inexpensive, readily available | Can lead to product loss, fine particles can be difficult to filter |
| Column Chromatography | High | Also purifies other organic impurities | Can be time-consuming and require large solvent volumes |
| Thiol-Based Scavengers | Very High | Highly selective for palladium, excellent removal efficiency | Higher cost compared to other methods |
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Decision tree for selecting a palladium removal strategy.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Effect of temperature and pressure on 2-Fluoro-5-methoxypyridine reaction kinetics
Welcome to the technical support center for the synthetic applications of 2-Fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we delve into the nuances of its reaction kinetics, with a special focus on the effects of temperature and pressure, to empower you to optimize your synthetic routes, troubleshoot common issues, and predict reaction outcomes with greater confidence.
Understanding the Reactivity of this compound
The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring. The fluorine atom at the 2-position, being highly electronegative, and the ring nitrogen work in concert to render the 2- and 4-positions electron-deficient. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The methoxy group at the 5-position, being electron-donating, has a more subtle, modulating effect on the overall reactivity.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, being the rate-determining step.[1][2] The exceptional ability of fluorine to stabilize this intermediate through its strong inductive effect is the primary reason for the high reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogues.[3] In fact, 2-fluoropyridine reacts with sodium ethoxide in ethanol approximately 320 times faster than 2-chloropyridine.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Reaction Conversion
-
Causality: SNAr reactions with moderately activated substrates like this compound often require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. The choice of solvent is also critical; polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions on fluoropyridines proceed efficiently at temperatures ranging from 80 °C to 130 °C.[4]
-
Solvent Selection: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions.[5]
-
Stronger Base/Nucleophile: If your nucleophile is an alcohol or a thiol, ensure you are using a strong enough base (e.g., NaH, KOtBu) to fully deprotonate it, thereby increasing its nucleophilicity. For amine nucleophiles, consider using a stronger, less hindered amine if possible.
-
Increase Reactant Concentration: A higher concentration of the nucleophile can increase the reaction rate. However, be mindful of potential side reactions.
-
Issue 2: Formation of Side Products
-
Causality: The methoxy group on the pyridine ring can itself be susceptible to nucleophilic attack under harsh conditions, leading to demethylation or displacement. Additionally, at very high temperatures, decomposition of the starting material or product can occur.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If you are observing side products, try running the reaction at the lower end of the effective temperature range.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant side product accumulation.
-
Choice of Base: Use the minimum necessary amount of a non-nucleophilic base to avoid undesired reactions. For instance, when using an alcohol as a nucleophile, generating the alkoxide in situ with a slight excess of a strong base is often sufficient.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature quantitatively affect the reaction rate of this compound?
A1: The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation:
k = A e(-Ea/RT)
Q2: What is the expected effect of pressure on the reaction kinetics?
A2: Applying external pressure can significantly accelerate SNAr reactions, particularly those with a negative activation volume (ΔV‡). The relationship between the rate constant and pressure is given by the Eyring equation for pressure:
(∂lnk/∂P)T = -ΔV‡/RT
where P is the pressure and ΔV‡ is the volume of activation. For most SNAr reactions, the transition state is more compact and ordered than the reactants, resulting in a negative ΔV‡. This means that increasing the pressure will increase the reaction rate. This effect is particularly useful for reactions that are sluggish at atmospheric pressure, or for those that require high temperatures, as applying pressure can often allow the reaction to proceed at a lower temperature, minimizing side product formation. High-pressure conditions are especially beneficial when using less polar solvents where the rate enhancement can be substantial.[8]
Q3: Can I use microwave heating to accelerate the reaction?
A3: Yes, microwave heating is an excellent technique for accelerating SNAr reactions on this compound. The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes. However, it is crucial to carefully monitor the temperature and pressure within the microwave vial to prevent solvent boiling and potential decomposition.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and K2CO3 (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
-
Protocol 2: Kinetic Monitoring by UV-Vis Spectrophotometry
This protocol outlines a method for determining the reaction kinetics under pseudo-first-order conditions.
-
Instrumentation:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., a primary amine) in the same solvent, ensuring a large excess (at least 10-fold) compared to the pyridine substrate.
-
Set the spectrophotometer to a wavelength where the product absorbs strongly, and the starting materials have minimal absorbance.
-
Equilibrate the cuvette containing the nucleophile solution to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and start data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile in excess.
-
Data Presentation
| Parameter | Influence on Reaction Rate | Typical Conditions | Rationale |
| Temperature | Increases rate | 80-130 °C | Provides sufficient energy to overcome the activation barrier (Ea). |
| Pressure | Increases rate | 100-200 MPa | Favors the more compact transition state (negative ΔV‡). |
| Solvent | Polar aprotic > Protic > Non-polar | DMF, DMSO, NMP | Stabilizes the charged intermediate and enhances nucleophilicity. |
| Nucleophile | Stronger nucleophile increases rate | Amines, alkoxides, thiolates | The rate-determining step is the nucleophilic attack. |
Visualizations
Caption: The SNAr mechanism of this compound.
Caption: A troubleshooting workflow for common SNAr issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correlating Activation Energy with Relevant Orbital Energy - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mhchem.org [mhchem.org]
- 8. encyclopedia.pub [encyclopedia.pub]
Protecting group strategies for multi-step synthesis involving 2-Fluoro-5-methoxypyridine
Technical Support Center: Protecting Group Strategies for 2-Fluoro-5-methoxypyridine
Welcome to the technical support center for synthetic strategies involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step synthesis with this versatile building block. Here, we address common challenges through practical, in-depth FAQs and troubleshooting advice, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic decisions you'll face when designing a synthetic route involving this compound.
Q1: When is it necessary to protect the nitrogen on the this compound ring?
A: Protection of the pyridine nitrogen is crucial when performing reactions that are sensitive to its basicity or nucleophilicity. The nitrogen lone pair can interfere with a variety of common synthetic transformations.
-
Strongly Basic/Nucleophilic Conditions: If your synthesis involves strong organometallic bases like organolithium reagents (e.g., n-BuLi, LDA) for deprotonation (ortho-lithiation), the unprotected nitrogen will be the primary site of interaction, leading to undesired side reactions or complete failure of the intended transformation.[1][2]
-
Electrophilic Reagents: When using potent electrophiles that can react with the pyridine nitrogen, protection is essential to ensure the reagent targets the desired position on the ring or another functional group.
-
Metal-Catalyzed Cross-Coupling: While many modern cross-coupling reactions are tolerant of the pyridine nitrogen, some catalytic cycles can be inhibited by its coordination to the metal center. Protection can sometimes improve reaction efficiency and yield.
Q2: What are the most common and effective protecting groups for the pyridine nitrogen in this context?
A: The two most field-proven strategies for protecting a pyridine nitrogen are N-oxide formation and Lewis acid complexation . The choice depends on the downstream reaction conditions.
-
Pyridine N-Oxide: This is a robust and widely used strategy. The N-O bond effectively withdraws electron density from the ring, deactivating the nitrogen from undesired electrophilic attack and preventing coordination with many organometallic reagents.[3][4] It also activates the C2 and C4 positions for nucleophilic attack.[3]
-
Boron Trifluoride (BF₃) Complex: Forming a pyridine-BF₃ complex is a simple and effective way to mask the nitrogen's lone pair.[5][6] This strategy is particularly useful for reactions like ortho-lithiation, where the BF₃ adduct prevents the organolithium reagent from simply deprotonating or adding to the nitrogen. The complex is typically formed in situ and is readily cleaved during aqueous workup.
Q3: Is the methoxy group at the C5 position stable? Do I need to worry about cleaving it?
A: The 5-methoxy group is an ether and is generally stable under a wide range of conditions, including many basic, organometallic, and palladium-catalyzed reactions. However, it is susceptible to cleavage under strongly acidic conditions, which is a critical consideration for multi-step synthesis.
-
Conditions to Avoid: Strong protic acids (e.g., HBr, HI) or potent Lewis acids known for ether cleavage (e.g., BBr₃, BCl₃) will readily demethylate the methoxy group to reveal a 5-hydroxypyridine. If your synthetic route requires such conditions for other steps (like removing an acid-labile protecting group like a Boc group), you must plan accordingly.
-
Strategic Use: In some cases, the methoxy group can be intentionally used as a stable protecting group for a phenol, to be removed in the final steps of a synthesis.
Q4: How does the 2-fluoro substituent influence reactivity and protecting group choice?
A: The fluorine atom at the C2 position is a key functional handle but also a potential site of reaction. Its high electronegativity makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[7][8][9]
-
Increased SNAr Reactivity: 2-Fluoropyridines are significantly more reactive toward nucleophiles than their 2-chloro analogues.[8][9][10] This means that reactions involving strong nucleophiles (e.g., alkoxides, thiolates, amines) may lead to displacement of the fluoride if not carefully controlled.
-
Influence on Protection Strategy: If your planned reaction involves a strong nucleophile intended for another part of the molecule, protecting the pyridine ring as an N-oxide can sometimes mitigate unwanted SNAr at the C2 position by altering the ring's electronic properties. However, in other cases, N-oxide formation can activate the C2 position further. Careful evaluation of the specific nucleophile and conditions is essential.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for identifying and solving the problem.
Problem 1: My ortho-lithiation at the C6 position is giving low yields or a complex mixture of products.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Nitrogen Protection | The primary cause of failure in pyridine lithiation is the unprotected nitrogen. The organolithium reagent will coordinate to or deprotonate the most acidic proton, which is often not the desired C-H bond. Solution: Protect the nitrogen. The Pyridine-BF₃ complex is an excellent choice here. Before adding the organolithium base, treat your solution of this compound with 1.0-1.1 equivalents of BF₃·OEt₂ at a low temperature (e.g., -78 °C). This forms the complex in situ, effectively masking the nitrogen.[5] |
| Incorrect Base or Conditions | Even with protection, the choice of base and temperature is critical. n-BuLi can sometimes add to the pyridine ring as a nucleophile. Solution: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[2] Maintain cryogenic temperatures (typically -78 °C) throughout the deprotonation and electrophilic quench to prevent side reactions and rearrangement. |
| Competitive Lithiation | The methoxy group is also an ortho-directing group, potentially leading to competitive deprotonation at the C4 position.[11] Solution: The fluorine at C2 and the pyridine nitrogen generally direct lithiation to the C6 position. However, if you suspect C4 lithiation, careful analysis (e.g., by NMR of the crude product mixture or after quenching with a simple electrophile like D₂O) is necessary. Switching solvents or bases may alter the regioselectivity. |
Problem 2: During a reaction with a nucleophile, I am observing significant displacement of the 2-fluoro substituent (SNAr) instead of the desired reaction.
| Potential Cause | Explanation & Troubleshooting Steps |
| High Reactivity of the C-F Bond | The C2-F bond on the pyridine ring is highly activated towards nucleophilic attack.[7][12] Strong, hard nucleophiles and/or high temperatures will favor this pathway. Solution 1 (Milder Conditions): If possible, lower the reaction temperature and use a weaker base to generate your nucleophile. Reducing the reaction time can also minimize this side product. Solution 2 (Change Nucleophile): If the reaction allows, switch to a softer, less basic nucleophile, which may favor the desired pathway over SNAr.[12] |
| N-Oxide Activation | While N-oxide formation is a good protecting strategy, it further activates the C2 and C4 positions toward nucleophilic attack.[3] Solution: If SNAr is a problem, N-oxide protection may not be the right strategy for this specific step. Consider an alternative like the BF₃ complex if compatible with your nucleophile, or proceed without nitrogen protection if the nucleophile is not basic enough to cause issues. |
Problem 3: I am trying to remove a Pyridine N-oxide, but the reaction is sluggish or leads to decomposition.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Reducing Agent | The choice of reducing agent for N-oxide deoxygenation is critical for achieving high yield and chemoselectivity. Solution 1 (Classical Method): Phosphorus trichloride (PCl₃) in a chlorinated solvent like CH₂Cl₂ or CHCl₃ at 0 °C to room temperature is a highly reliable and efficient method for deoxygenating pyridine N-oxides.[13] Solution 2 (Milder/Greener Methods): If your substrate is sensitive to PCl₃, consider alternative methods. Catalytic hydrogenation (e.g., H₂, Pd/C) is effective but may reduce other functional groups.[13] Other reported methods include using zinc dust with ammonium salts or various transition-metal-catalyzed systems.[13][14] |
| Substrate Instability | The product pyridine may be unstable under the deoxygenation conditions. Solution: Ensure the reaction is run at the lowest effective temperature and monitor carefully by TLC or LC-MS to avoid over-reaction or decomposition. A milder deoxygenation method may be required. |
Part 3: Key Protocols and Visual Guides
Workflow for Protecting Group Selection
The following diagram outlines the decision-making process for choosing an appropriate protecting group strategy.
Caption: Decision tree for nitrogen protection strategy.
Experimental Protocol 1: N-Oxide Protection of this compound
This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for this transformation.[15]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate beaker, dissolve m-CPBA (1.2-1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred pyridine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Experimental Protocol 2: Deoxygenation of Pyridine N-Oxide using PCl₃
This is a classic and highly efficient method for removing the N-oxide protecting group.[13]
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in anhydrous CHCl₃ or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C with an ice-water bath.
-
Add phosphorus trichloride (PCl₃, 1.1-1.2 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
After addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for another 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Basify the mixture by cautiously adding saturated NaHCO₃ solution until gas evolution ceases and the pH is > 8.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound via column chromatography if necessary.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
Technical Support Center: N-Oxide Formation for Reactivity Modulation of 2-Fluoro-5-methoxypyridine
Welcome to the technical support center for the N-oxide formation of 2-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific transformation. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to successfully perform this reaction and understand the underlying chemical principles.
The N-oxidation of a pyridine ring is a powerful strategy to modulate its electronic properties. The resulting N-oxide exhibits altered reactivity, making it a valuable intermediate in organic synthesis.[1][2] Specifically, the introduction of the N-oxide functionality enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] This guide will focus on the practical aspects of forming the N-oxide of this compound and troubleshooting common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why would I want to form the N-oxide of this compound?
A1: The primary reason is to modulate the reactivity of the pyridine ring. The N-oxide group acts as an internal activating group, influencing the electron density of the ring. This has two main consequences:
-
Enhanced Nucleophilic Aromatic Substitution (SNAr): The N-oxide functionality significantly activates the 2- and 4-positions towards nucleophilic attack.[1][4] This is particularly useful for displacing the fluorine atom at the 2-position with various nucleophiles, a reaction that might be sluggish with the parent pyridine.
-
Altered Regioselectivity: N-oxidation can alter the preferred sites for both electrophilic and nucleophilic attack compared to the parent pyridine, offering alternative synthetic routes to substituted pyridines.[3][5]
Q2: What are the recommended oxidizing agents for the N-oxidation of this compound?
A2: Several oxidizing agents can be employed for this transformation. The choice often depends on the scale of the reaction, available resources, and the desired reaction conditions. Here are some common options:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally effective reagent for N-oxidation of pyridines.[6] It is known for its reliability but can be associated with safety concerns on a large scale.[7]
-
Urea-Hydrogen Peroxide (UHP) with an activator: This combination is a safer alternative to m-CPBA, especially for larger-scale reactions.[8][9] An acid anhydride, such as trifluoroacetic anhydride (TFAA), is typically required to generate a more potent oxidizing species in situ.[10]
-
Hydrogen Peroxide in Acetic Acid: This is a classic and cost-effective method.[2][8][11] However, it may require elevated temperatures and longer reaction times.
Q3: How do the fluoro and methoxy substituents affect the N-oxidation reaction?
A3: The electronic nature of the substituents on the pyridine ring can influence the rate and success of the N-oxidation.
-
2-Fluoro Group: The fluorine atom is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack by the oxidizing agent. This can make the N-oxidation more challenging compared to unsubstituted pyridine.[12]
-
5-Methoxy Group: The methoxy group is an electron-donating group, which can help to counteract the deactivating effect of the fluorine atom to some extent, making the N-oxidation more feasible.
Q4: What are the typical challenges in purifying pyridine N-oxides?
A4: Pyridine N-oxides are often polar and can be hygroscopic, which can complicate their isolation and purification.[5][13] Common challenges include:
-
High Water Solubility: This can lead to difficulties in extraction from aqueous media.
-
Hygroscopicity: The product can absorb moisture from the air, making it difficult to obtain an accurate yield and potentially affecting its stability.[13]
-
Purification by Chromatography: The polarity of N-oxides may require the use of polar solvent systems for column chromatography, which can sometimes lead to tailing of the product peak.
Troubleshooting Guide
This section addresses specific issues you might encounter during the N-oxidation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete Conversion to N-Oxide | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.4. Deactivated starting material due to the 2-fluoro substituent. | 1. Increase Oxidant Stoichiometry: Add a slight excess (1.1-1.5 equivalents) of the oxidizing agent. Monitor the reaction by TLC or LC-MS to avoid over-oxidation.2. Extend Reaction Time: Continue to monitor the reaction progress and allow it to stir for a longer duration until the starting material is consumed.3. Increase Reaction Temperature: Gently warm the reaction mixture. For m-CPBA, reactions are often run at room temperature, while hydrogen peroxide/acetic acid may require heating.[14]4. Use a Stronger Oxidizing System: For electron-deficient pyridines, a more potent system like UHP/TFAA might be necessary to drive the reaction to completion.[12] |
| Formation of Side Products | 1. Over-oxidation of the N-oxide.2. Reaction with the solvent.3. Decomposition of the N-oxide. | 1. Careful Monitoring: Avoid prolonged reaction times after the starting material is consumed. Use the minimum effective amount of oxidizing agent.2. Solvent Choice: Use a non-reactive solvent like dichloromethane (DCM) or chloroform.[15]3. Control Temperature: Avoid excessive heating, as N-oxides can be thermally labile.[16] |
| Difficult Product Isolation/Low Yield | 1. Product is highly soluble in the aqueous phase during workup.2. Product is hygroscopic and absorbs water.3. Decomposition during purification. | 1. Extraction with Different Solvents: Try extracting with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol. Continuous extraction may be necessary for highly water-soluble products.2. Anhydrous Workup and Storage: Dry the final product under high vacuum. Store in a desiccator over a strong drying agent. Azeotropic distillation with a suitable solvent like toluene can also be used to remove water.[13]3. Mild Purification Conditions: If using column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent. Avoid prolonged exposure to acidic or basic conditions. |
| Product is Unstable and Darkens Over Time | 1. Presence of residual acid from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA).2. Air oxidation or light sensitivity. | 1. Thorough Purification: Ensure all acidic byproducts are removed during workup, for instance, by washing with a mild base like saturated sodium bicarbonate solution.[17]2. Proper Storage: Store the purified N-oxide under an inert atmosphere (e.g., argon or nitrogen) and protected from light in a freezer. |
Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
This protocol provides a general procedure for the N-oxidation of this compound using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Oxidation using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for electron-deficient pyridines and offers a safer alternative for larger-scale reactions.[12][10]
Materials:
-
This compound
-
Urea-Hydrogen Peroxide (UHP)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or acetonitrile, add UHP (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add TFAA (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if needed.
Visualizing the Workflow and Concepts
To better understand the process and the chemical principles involved, the following diagrams have been generated.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. baranlab.org [baranlab.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Fluoro-5-methoxypyridine
Welcome to the technical support center for the regioselective functionalization of 2-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of manipulating this versatile scaffold. The unique electronic properties of this molecule, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on an already electron-deficient pyridine ring, present distinct challenges and opportunities in achieving site-selective reactions.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during the functionalization of this compound.
Q1: My directed ortho-metalation (DoM) of this compound is giving poor regioselectivity, with a mixture of products lithiated at C3 and C6. How can I improve selectivity for a specific position?
A1: Achieving high regioselectivity in the directed ortho-metalation of this compound is a common challenge due to the competing directing effects of the methoxy group and the pyridine nitrogen. The methoxy group directs lithiation to the C6 position, while the pyridine nitrogen can direct to the C3 position. Several factors can be adjusted to favor one position over the other.
Underlying Causality: The regiochemical outcome of a directed ortho-metalation is determined by the kinetic acidity of the protons and the coordination of the organolithium reagent.[2] The methoxy group is a moderate directing group, while the pyridine nitrogen's directing ability can be influenced by the choice of base and additives.
Troubleshooting & Optimization:
-
Choice of Base: The steric bulk of the lithium amide base can significantly influence the regioselectivity.
-
For C6-lithiation (directed by the methoxy group): Less sterically hindered bases like n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can favor lithiation at the C6 position.[3][4]
-
For C3-lithiation (directed by the pyridine nitrogen): More sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) often favor deprotonation at the C3 position.[5][6] The bulkier base is less able to coordinate with the methoxy group, thus allowing the pyridine nitrogen to exert its directing effect.
-
-
Solvent and Temperature:
-
Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are standard. However, the choice of solvent can influence the aggregation state of the organolithium reagent, which in turn can affect selectivity.
-
Performing the lithiation at very low temperatures (e.g., -78 °C) is crucial to prevent side reactions and potential equilibration of the lithiated species.[5]
-
-
Additives:
-
The addition of LiDMAE (lithium 2-(dimethylamino)ethoxide) with n-BuLi has been shown to promote regiospecific lithiation at C6 for 2-methoxypyridine.[7] This is attributed to the formation of specific lithium aggregates near the pyridine nitrogen that deliver the butyl group to the C6 position.
-
Experimental Protocol for Selective C6-Lithiation:
-
To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with the desired electrophile.
-
Allow the reaction to slowly warm to room temperature before workup.
Experimental Protocol for Selective C3-Lithiation:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to pre-form LDA.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with the desired electrophile.
-
Allow the reaction to slowly warm to room temperature before workup.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing low yields and significant starting material recovery. What are the likely causes and how can I improve the conversion?
A2: Low conversion in SNAr reactions with this compound can be attributed to several factors, including the nature of the nucleophile, reaction conditions, and the inherent reactivity of the substrate.
Underlying Causality: The success of an SNAr reaction depends on the ability of the nucleophile to attack the electron-deficient pyridine ring and the facility with which the leaving group (in this case, fluoride) departs. The rate of displacement in SNAr reactions on halopyridines generally follows the order F > Cl > Br > I.[8] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[8] However, the electron-donating methoxy group at the 5-position can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine.
Troubleshooting & Optimization:
-
Nucleophile Strength and Concentration:
-
Ensure your nucleophile is sufficiently strong for the reaction. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often necessary to deprotonate the nucleophile or neutralize the generated acid.
-
Increasing the concentration of the nucleophile (e.g., using 1.5-3.0 equivalents) can help drive the reaction to completion.
-
-
Solvent Choice:
-
Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
-
Temperature:
-
While the C-F bond is activated towards nucleophilic attack, elevated temperatures (e.g., 80-120 °C) are often required to achieve a reasonable reaction rate. Monitor the reaction for potential decomposition at higher temperatures.
-
-
Water Content:
-
Ensure your reaction is anhydrous, as water can compete with the desired nucleophile and also deactivate anionic nucleophiles.
-
Troubleshooting Workflow for Low SNAr Yield:
Caption: Diagnostic workflow for troubleshooting low SNAr yields.
Q3: I am performing a transition-metal-catalyzed C-H functionalization on this compound and obtaining a mixture of isomers. How can I control the regioselectivity?
A3: Regioselectivity in C-H functionalization of pyridines is a significant challenge due to the presence of multiple C-H bonds with similar reactivities.[9][10] The outcome is often a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst and directing group (if any).
Underlying Causality: The electron-deficient nature of the pyridine ring can make C-H activation challenging.[10] The fluorine and methoxy substituents further modulate the electron density of the ring, influencing the site of metalation. Without a strong directing group, selectivity can be poor.
Troubleshooting & Optimization:
-
Installation of a Directing Group: This is often the most reliable strategy for achieving high regioselectivity. A directing group can be temporarily installed to guide a metal catalyst to a specific C-H bond.[9]
-
For example, a picolinamide directing group can be used to direct functionalization to the C3 position.
-
-
Choice of Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining the site of C-H activation.
-
Reaction Conditions:
-
Solvent, temperature, and additives can all influence the regiochemical outcome. Systematic screening of these parameters is often necessary.
-
Logical Diagram for Improving Regioselectivity in C-H Functionalization:
Caption: Decision-making workflow for improving regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
What are the most reactive positions on the this compound ring for different reaction types?
The reactivity of the different positions on the this compound ring is highly dependent on the reaction mechanism:
| Position | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) | Directed ortho-Metalation (DoM) |
| C2 | - | Highly activated for substitution of the fluorine atom. | - |
| C3 | Moderately deactivated. | Less favorable for nucleophilic attack. | Accessible with a directing group on the nitrogen or a bulky base. |
| C4 | Most activated for EAS due to the ortho methoxy and para fluoro groups. | Can be a site for nucleophilic attack if a good leaving group is present. | - |
| C6 | Deactivated by the adjacent nitrogen. | Activated for nucleophilic attack. | Accessible with a methoxy-directing group and a suitable base. |
Can the methoxy group be cleaved, and if so, under what conditions?
Yes, the methoxy group can be cleaved to reveal a hydroxyl group. This is typically achieved under strong acidic conditions. For example, treating this compound with concentrated HCl or HBr at elevated temperatures can yield 2-fluoro-5-hydroxypyridine.[13]
Are there any known safety concerns when working with this compound and its reactions?
As with all laboratory chemicals, appropriate safety precautions should be taken. This compound is a volatile compound and should be handled in a well-ventilated fume hood.[1] Reactions involving organolithium reagents are highly exothermic and pyrophoric, requiring strict anhydrous and inert atmosphere techniques. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. nbinno.com [nbinno.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analytical Methods for Monitoring 2-Fluoro-5-methoxypyridine Reaction Progress
Welcome to the technical support center for monitoring reactions involving 2-Fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the analytical methodologies crucial for successful synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to Analytical Monitoring
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its reactions, such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr), require careful monitoring to ensure optimal yield, purity, and reaction completion.[1][2][3] The choice of analytical technique is critical and depends on the specific reaction, the analytes of interest, and the information required. This guide will focus on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
A1: The ideal technique depends on the specifics of your reaction.
-
HPLC is highly versatile and often the first choice for routine analysis of reaction progress and purity assessment of non-volatile and thermally stable compounds.[4]
-
GC is suitable for volatile and thermally stable compounds. It can be very effective for monitoring starting material consumption and product formation if your starting materials and products are amenable to this technique.
-
NMR provides detailed structural information and is excellent for identifying reactants, products, and intermediates directly in the reaction mixture, making it a powerful tool for mechanistic studies and kinetic analysis.[5][6]
Q2: How can I quickly check if my Suzuki coupling reaction is working?
A2: A quick check can often be performed using Thin Layer Chromatography (TLC) or a rapid HPLC injection. For TLC, co-spot your reaction mixture with your starting materials (this compound and the boronic acid/ester). The appearance of a new, less polar spot and the disappearance of the starting material spots are good indicators of a successful reaction. An initial HPLC run can provide a more quantitative assessment of the conversion.[1]
Q3: My reaction mixture is very complex. How can I identify unknown byproducts?
A3: For complex mixtures with unknown components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It combines the separation capabilities of HPLC with the mass identification of a mass spectrometer, providing molecular weight information that is crucial for identifying byproducts and impurities.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for monitoring reactions of substituted pyridines.[7] However, challenges such as poor peak shape and inconsistent retention times can arise.
Issue 1: Poor Peak Shape (Tailing) for this compound or its amine products.
-
Question: Why are the peaks for my basic pyridine compounds tailing in my reversed-phase HPLC analysis?
-
Answer & Solution: Peak tailing for basic compounds like pyridines is often caused by interactions with residual acidic silanol groups on the silica-based column packing.[7]
-
Causality: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanols, leading to a secondary retention mechanism that causes the peak to tail.
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.
-
Modify the Mobile Phase:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), into your mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte.[8]
-
Adjust pH: Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) will protonate the basic analytes and suppress silanol interactions. A pH of 2-4 is often effective.[9]
-
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase that shields the silanol groups and provides alternative interactions, often improving peak shape for polar and basic compounds.[8]
-
-
Issue 2: Drifting or Noisy Baseline.
-
Question: My HPLC baseline is drifting, making it difficult to accurately integrate my peaks. What could be the cause?
-
Answer & Solution: A drifting or noisy baseline can stem from several sources, including mobile phase issues, detector instability, or system contamination.[9]
-
Causality: Inconsistent mobile phase composition, inadequate degassing, or a contaminated flow path can lead to fluctuations in the detector signal.
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure your mobile phase components are thoroughly mixed and degassed. For gradient elution, ensure the solvents are miscible in all proportions.[10]
-
Flush the System: Contamination can accumulate in the system. Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove adsorbed impurities.[8]
-
Detector Lamp Issues: A failing detector lamp can cause baseline noise. Check the lamp's age and energy output.[8]
-
Leaks: Check for leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and baseline instability.[9][10]
-
-
Workflow for HPLC Method Development
Caption: Logical flow for HPLC method development for substituted pyridines.[7]
Gas Chromatography (GC)
For volatile derivatives of this compound, GC can be a rapid and effective monitoring tool.
Issue 1: No Peaks or Significantly Reduced Peak Area.
-
Question: I'm injecting my reaction sample, but I'm not seeing any peaks, or they are much smaller than expected. What's wrong?
-
Answer & Solution: This common issue can be due to problems with the injection, the inlet, or the column.
-
Causality: The sample may not be reaching the detector due to a blockage, a leak, or improper vaporization.
-
Troubleshooting Steps:
-
Check the Syringe and Injection: Ensure the syringe is functioning correctly and not clogged. For manual injections, use a consistent and rapid injection technique.[11]
-
Inspect the Septum: A cored or leaking septum can lead to sample loss and poor reproducibility. Replace the septum if it shows signs of wear.[12]
-
Examine the Inlet Liner: The liner can become contaminated with non-volatile material from your samples. This can be a source of active sites leading to analyte degradation or adsorption. Replace the liner.[13]
-
Confirm Carrier Gas Flow: Verify that you have the correct carrier gas flow rate at the column outlet. A lack of flow indicates a leak or a major blockage.[14]
-
-
Issue 2: Shifting Retention Times.
-
Question: The retention times for my starting material and product are inconsistent between runs. How can I fix this?
-
Answer & Solution: Retention time shifts are typically caused by fluctuations in flow rate or column temperature.[13]
-
Causality: The partitioning of analytes between the mobile and stationary phases is highly dependent on temperature and flow. Inconsistencies in these parameters will lead to variable retention times.
-
Troubleshooting Steps:
-
Check for Leaks: Perform a leak check on the system, especially around the inlet fittings and septum. Leaks will cause the column head pressure and flow rate to be unstable.[15]
-
Verify Temperature Control: Ensure the oven temperature is stable and accurate. Small fluctuations can significantly impact retention times for temperature-sensitive separations.[14][15]
-
Carrier Gas Supply: Check that the carrier gas cylinder has sufficient pressure. As the cylinder pressure drops, the regulator may not be able to maintain a constant output pressure, leading to flow changes.
-
Column Conditioning: If the column is new or has been exposed to air, it may need to be conditioned at a high temperature to remove contaminants and ensure a stable stationary phase.[15]
-
-
GC Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting common GC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for in-situ reaction monitoring, providing real-time kinetic and mechanistic data without the need for sample workup.[5][16]
Issue 1: Distorted Spectral Lineshapes in Reaction Mixture.
-
Question: The peaks in my 1H NMR spectra of the reaction mixture are broad and distorted. How can I get better data?
-
Answer & Solution: Sample inhomogeneity is a common problem when monitoring reactions directly in an NMR tube, leading to a non-uniform magnetic field and distorted lineshapes.[5][6]
-
Causality: The presence of solids (catalysts, salts), viscosity changes, or paramagnetic species can degrade the magnetic field homogeneity across the sample.
-
Troubleshooting Steps:
-
Improve Mixing: If solids are present, ensure they are well-suspended. Gentle agitation or the use of a micro-stir bar inside the NMR tube can help.
-
Filter an Aliquot: If possible, quickly filter a small aliquot of the reaction mixture through a small plug of celite or cotton in a Pasteur pipette directly into the NMR tube.
-
Shim the Spectrometer: Re-shimming the spectrometer for each time point can help to compensate for changes in sample composition and homogeneity.
-
Use a Flow-NMR Setup: For reactions that can be run outside the magnet, a flow-NMR setup, where the reaction mixture is pumped through the NMR probe, can provide more consistent results.[17]
-
-
Issue 2: Difficulty in Quantifying Reaction Components due to Peak Overlap.
-
Question: The signals for my starting material and product are overlapping in the 1H NMR spectrum, making quantification difficult. What are my options?
-
Answer & Solution: Peak overlap is a frequent challenge. Several strategies can be employed to overcome this.
-
Causality: Similar chemical environments of protons in different molecules can lead to overlapping signals.
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping peaks.
-
19F NMR Spectroscopy: Since this compound contains a fluorine atom, 19F NMR is an excellent alternative for monitoring the reaction. The 19F chemical shift is very sensitive to the electronic environment, and the spectra are often much simpler with no background signals. The disappearance of the starting material's 19F signal and the appearance of a new 19F signal for the product can be a very clean way to monitor the reaction.[18]
-
Monitor Other Non-Overlapping Peaks: Identify other unique, well-resolved signals in the 1H NMR spectrum for both the starting material and product (e.g., the methoxy protons) and use their integrals for quantification.
-
Advanced NMR Experiments: In complex cases, 2D NMR experiments like COSY or HSQC can help to identify and resolve signals.
-
-
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring a Suzuki Coupling Reaction
This protocol provides a starting point for monitoring the reaction of this compound with an arylboronic acid.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a composition that retains your starting materials (e.g., 90% A / 10% B) and ramp to a higher organic content (e.g., 10% A / 90% B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV at 254 nm or a wavelength where all components have reasonable absorbance.
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., ~5 µL) from the reaction mixture.
-
Dilute it in a suitable solvent (e.g., 1 mL of acetonitrile or the initial mobile phase).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]
-
Protocol 2: In-Situ 19F NMR for Reaction Monitoring
This protocol is ideal for cleanly monitoring reactions involving this compound.
-
Preparation:
-
In a clean, dry NMR tube, add a deuterated solvent (e.g., CDCl3, DMSO-d6) that is compatible with your reaction chemistry.
-
Add a known amount of an internal standard that contains a fluorine atom and is inert to the reaction conditions (e.g., trifluorotoluene).
-
-
Initial Spectrum (t=0):
-
Add your starting materials (this compound and the other reactant) to the NMR tube.
-
Acquire a 19F NMR spectrum. This will serve as your reference for the starting material's chemical shift and integration.
-
-
Initiate and Monitor:
-
Add the catalyst or reagent that initiates the reaction.
-
Acquire 19F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correct).
-
Integrate the signal for the starting material and the new signal for the product relative to the internal standard to determine the conversion over time.
-
Quantitative Data Summary
The following table provides typical retention times for compounds involved in a hypothetical Suzuki coupling reaction under the HPLC conditions described in Protocol 1. These values are illustrative and will vary based on the specific boronic acid used and the exact HPLC system.
| Compound | Expected Retention Time (min) | Key Characteristics |
| Arylboronic Acid | 2.5 - 4.0 | Often polar, elutes early. |
| This compound | 5.0 - 7.0 | Moderately polar. |
| Coupled Product | 8.0 - 12.0 | Typically less polar than starting materials, elutes later. |
| Biphenyl (from boronic acid homocoupling) | 10.0 - 15.0 | Nonpolar byproduct. |
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 18. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-5-methoxypyridine
This technical guide offers an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-methoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the spectral features of the title compound and contrasts them with structurally related analogues to elucidate the influence of substituents on the pyridine ring. This guide emphasizes the practical application of NMR spectroscopy in unequivocal structure determination and highlights the nuanced effects of fluorine and methoxy groups on chemical shifts and coupling constants.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural elucidation of molecules.[1] For heterocyclic compounds such as substituted pyridines, which form the core of many pharmaceutical agents, a thorough understanding of their NMR spectra is paramount. This compound is a valuable building block in medicinal chemistry, and its characterization by NMR provides a clear fingerprint of its electronic and structural properties. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, comparing it with 2-chloro-5-methoxypyridine and 5-methoxypyridine to provide a comprehensive understanding of substituent effects on the pyridine nucleus.
Experimental Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the steps for sample preparation and data acquisition for the analysis of substituted pyridines.
Sample Preparation
-
Weighing the Sample : Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar pyridines.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended for resolving complex splitting patterns.
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the magnetic field homogeneity, which is critical for obtaining sharp resonance signals.
-
¹H NMR Parameters : A standard one-dimensional proton experiment is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters : A proton-decoupled ¹³C experiment is standard. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
Spectral Analysis and Comparison
The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound and its comparison with 2-chloro-5-methoxypyridine and 5-methoxypyridine. The data is presented in tabular format for ease of comparison, followed by a discussion of the observed trends.
Molecular Structures and Numbering
To facilitate the discussion of the NMR data, the atomic numbering scheme for the pyridine ring is presented below.
¹H NMR Spectral Data
The ¹H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Compound | H-3 | H-4 | H-6 | OCH₃ |
| This compound | 7.20 (ddd, J = 8.8, 7.6, 2.0 Hz) | 6.85 (dd, J = 8.8, 3.2 Hz) | 7.85 (d, J = 2.0 Hz) | 3.80 (s) |
| 2-Chloro-5-methoxypyridine | 7.17-7.25 (m) | 7.17-7.25 (m) | 8.05 (d, J = 2.9 Hz) | 3.85 (s) |
| 5-Methoxypyridine | 7.25 (dd, J = 8.6, 3.1 Hz) | 8.15 (d, J = 8.6 Hz) | 8.40 (d, J = 3.1 Hz) | 3.82 (s) |
Table 1: ¹H NMR Data (CDCl₃)
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts (δ) in parts per million (ppm) are presented in the table below.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ |
| This compound | 163.5 (d, ¹JCF = 235 Hz) | 122.5 (d, ²JCF = 25 Hz) | 110.0 (d, ³JCF = 8 Hz) | 148.0 | 139.0 (d, ³JCF = 15 Hz) | 55.5 |
| 2-Chloro-5-methoxypyridine | 150.1 | 125.0 | 121.2 | 146.8 | 140.5 | 55.8 |
| 5-Methoxypyridine | 140.1 | 122.1 | 138.5 | 152.0 | 145.2 | 55.4 |
Table 2: ¹³C NMR Data (CDCl₃)
Discussion and Comparative Analysis
The analysis of the NMR data reveals significant insights into the electronic effects of the fluoro, chloro, and methoxy substituents on the pyridine ring.
Analysis of this compound Spectra
In the ¹H NMR spectrum of this compound, the proton at the C-6 position (H-6) appears at the most downfield chemical shift (7.85 ppm) due to its proximity to the electronegative nitrogen atom. The signal is a doublet with a small coupling constant, indicative of a meta-coupling to H-4. The proton at C-3 (H-3) exhibits a doublet of doublet of doublets pattern arising from coupling to H-4 (ortho-coupling), H-6 (para-coupling), and the fluorine atom at C-2. The H-4 proton appears as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6. The methoxy protons appear as a sharp singlet at 3.80 ppm.
The ¹³C NMR spectrum is particularly informative. The carbon directly attached to the fluorine atom (C-2) shows a large one-bond carbon-fluorine coupling constant (¹JCF) of 235 Hz, which is characteristic of a C-F bond. The signals for C-3, C-4, and C-6 also exhibit smaller, long-range couplings to the fluorine atom, which is instrumental in their assignment.
Comparison with 2-Chloro-5-methoxypyridine
Replacing the fluorine atom with a chlorine atom at the 2-position leads to notable changes in the NMR spectra. In the ¹H NMR of 2-chloro-5-methoxypyridine, the H-6 proton is further deshielded (8.05 ppm) compared to the fluoro analogue. This can be attributed to the different electronic and anisotropic effects of chlorine versus fluorine. The signals for H-3 and H-4 appear as a complex multiplet, suggesting a smaller difference in their chemical shifts compared to the fluoro derivative.
In the ¹³C NMR spectrum, the C-2 carbon of the chloro compound resonates at a significantly more upfield position (150.1 ppm) compared to the fluoro compound (163.5 ppm). This is a classic example of the "heavy atom effect," where the presence of a heavier halogen leads to increased shielding of the attached carbon. The absence of the large C-F coupling simplifies the spectrum.
Comparison with 5-Methoxypyridine
Removing the substituent at the 2-position provides a baseline for understanding the combined effects of the fluoro/chloro and methoxy groups. In the ¹H NMR of 5-methoxypyridine, the proton at C-2 is now present and resonates at a downfield position. The electron-donating methoxy group at C-5 influences the chemical shifts of the ring protons, generally causing a slight upfield shift compared to unsubstituted pyridine.
The ¹³C NMR spectrum of 5-methoxypyridine shows the C-5 carbon at a downfield position due to the deshielding effect of the attached oxygen atom. The chemical shifts of the other carbons provide a reference point for evaluating the electronic contributions of the substituents in the other two compounds.
Workflow for Spectral Interpretation
The logical process for analyzing and assigning the NMR spectra of substituted pyridines is outlined in the following diagram.
References
Interpreting Mass Spectrometry Fragmentation Patterns of 2-Fluoro-5-methoxypyridine: A Comparison Guide for Researchers
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for determining molecular weights and deducing structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 2-Fluoro-5-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. By understanding its fragmentation behavior in comparison to related analogues, researchers can gain valuable insights for compound identification and characterization.
The Logic of Fragmentation in Substituted Pyridines
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable.[1][2] This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, charged fragments and neutral radicals. The fragmentation pathways are not random; they are governed by the inherent chemical stability of the bonds within the molecule and the resulting fragments.[1][3]
For pyridine and its derivatives, a characteristic fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), from the pyridine ring.[4] The presence and position of substituents, such as fluoro and methoxy groups, significantly influence the fragmentation cascade, often directing cleavage to specific bonds and creating unique fragment ions that serve as a structural fingerprint.[5][6]
Experimental Protocol for Mass Spectrometry Analysis
To ensure the acquisition of high-quality and reproducible mass spectra, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of this compound.
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended for this analysis.
Experimental Workflow:
Caption: A generalized workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Injector: Set the injector temperature to 250°C in splitless mode.
-
Column: Utilize a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating small aromatic compounds.
-
Oven Program: Employ a temperature gradient to ensure good chromatographic separation, for instance, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions: [7]
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[7]
-
Ion Source Temperature: Maintain the ion source temperature at 230°C.
-
Mass Analyzer: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.
-
Predicted Fragmentation Pattern of this compound
Based on established fragmentation rules for substituted pyridines, fluorinated aromatics, and methoxy-containing compounds, a predicted mass spectrum for this compound (Molecular Weight: 127.11 g/mol ) is presented below.[8][9][10][11]
| m/z (Nominal) | Proposed Fragment Ion | Proposed Neutral Loss | Relative Intensity (Predicted) |
| 127 | [C₆H₆FNO]⁺˙ | - | High |
| 112 | [C₅H₃FNO]⁺˙ | CH₃˙ | Moderate |
| 98 | [C₅H₃FN]⁺˙ | CHO˙ | Low |
| 84 | [C₅H₃F]⁺˙ | CO | Moderate to High |
| 83 | [C₅H₄N]⁺˙ | HF, CO | Low |
| 69 | [C₄H₂F]⁺ | HCN | Low |
| 57 | [C₄H₃]⁺ | F, HCN | Low |
Proposed Fragmentation Pathway:
The fragmentation of this compound is anticipated to be initiated by several key pathways, primarily driven by the methoxy and fluoro substituents.
Caption: Proposed electron ionization fragmentation pathway for this compound.
The initial and most favorable fragmentation is likely the loss of a methyl radical (CH₃˙) from the methoxy group to form a highly stabilized ion at m/z 112. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[11] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would yield the fragment at m/z 84. The loss of a fluorine atom or hydrogen fluoride (HF) is also a possibility for fluorinated compounds, potentially contributing to ions of lower mass.[9]
Comparative Fragmentation Analysis
To highlight the influence of substituent position, a comparison with a hypothetical isomer, 3-Fluoro-6-methoxypyridine, is instructive. While both compounds have the same molecular weight, their fragmentation patterns are expected to differ due to the relative positions of the fluoro and methoxy groups.
| Fragment Ion | This compound | 3-Fluoro-6-methoxypyridine (Predicted) | Rationale for Difference |
| [M - CH₃]⁺ | High | High | Both readily lose a methyl radical from the methoxy group. |
| [M - CO]⁺˙ | Low | Low | Direct loss of CO from the molecular ion is less favorable. |
| [M - CH₃ - CO]⁺ | Moderate to High | Moderate to High | A common subsequent fragmentation for both isomers. |
| [M - F]⁺ | Low | Moderate | The ortho position of the methoxy group in the 3-fluoro isomer may facilitate fluorine loss through rearrangement. |
| [M - HF]⁺˙ | Low | Moderate | Similar to fluorine loss, the substituent arrangement in the 3-fluoro isomer could promote HF elimination. |
Logical Framework for Comparative Fragmentation:
The position of the substituents on the pyridine ring directly impacts the stability of the resulting fragment ions and the feasibility of certain rearrangement reactions.
Caption: Influence of substituent position on key fragmentation pathways.
For instance, the proximity of the methoxy group to the nitrogen atom in the 3-fluoro-6-methoxy isomer could influence the stability of certain fragment ions through resonance effects, potentially altering the relative abundances of key fragments compared to this compound.
Conclusion
The interpretation of mass spectrometry fragmentation patterns is a powerful tool for the structural elucidation of organic molecules. For this compound, the predicted fragmentation is dominated by the loss of a methyl radical followed by the elimination of carbon monoxide, characteristic of the methoxy substituent. Subtle differences in the fragmentation patterns between isomers, such as 3-Fluoro-6-methoxypyridine, can provide crucial information for distinguishing between them. A thorough understanding of these fragmentation mechanisms, grounded in the principles of ion stability and reaction pathways, is indispensable for researchers in drug development and chemical sciences.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to SNAr Reactions: 2-Fluoro-5-methoxypyridine vs. 2-Chloro-5-methoxypyridine
For researchers and professionals in medicinal chemistry and process development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated pyridines are cornerstone intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among the most common transformations is Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing the electron-deficient pyridine ring.
This guide provides an in-depth comparison of two closely related yet distinct substrates: 2-fluoro-5-methoxypyridine and 2-chloro-5-methoxypyridine. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer practical insights to guide your experimental design.
The Mechanistic Underpinning: Why Pyridines Embrace SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This "built-in" activation makes it particularly susceptible to attack by nucleophiles, especially at the ortho (2/6) and para (4) positions, where the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen.[1][3]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[2][5] In the second, faster step, the leaving group is expelled, and aromaticity is restored to yield the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines.
The "Element Effect": Fluorine's Counterintuitive Superiority
In many substitution reactions, such as the SN2 pathway, halides' reactivity as leaving groups follows the order I > Br > Cl > F, which correlates inversely with carbon-halogen bond strength. However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I.[1][6][7] This phenomenon, often termed the "element effect," is a direct consequence of the SNAr mechanism.
The rate-determining step is the nucleophilic attack, not the expulsion of the leaving group.[5][8] Therefore, the most critical factor is the stability of the transition state leading to the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect.[2][9] This effect significantly polarizes the C-F bond, making the carbon atom more electrophilic and, crucially, stabilizing the developing negative charge in the Meisenheimer intermediate.[2][10] This stabilization lowers the activation energy of the first step, accelerating the overall reaction rate.
Conversely, the strength of the C-F bond, the strongest among the carbon-halogen bonds, is of minor importance because its cleavage occurs in the fast, non-rate-determining second step.[8]
Quantitative Reactivity Comparison: Experimental Evidence
The theoretical advantage of fluorine translates into dramatic differences in reaction rates. A key study assessing the relative displacement rates of 2-fluoro- and 2-chloropyridines with sodium ethoxide in ethanol found the fluoro derivative to be vastly more reactive.
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) | Reference |
| This compound | Sodium Ethoxide | Ethanol | ~320 | [11][12] |
| 2-Chloro-5-methoxypyridine | Sodium Ethoxide | Ethanol | 1 | [11][12] |
This substantial rate enhancement (a factor of ~320) underscores the practical advantage of using this compound.[11][12] The electron-donating 5-methoxy group, while generally activating the ring towards nucleophilic attack compared to unsubstituted halopyridines, does not alter the fundamental reactivity order of the halogens.[11] For researchers, this means that reactions with the fluoro-analogue can often be conducted under significantly milder conditions, at lower temperatures, or for shorter durations, leading to cleaner reaction profiles and potentially higher yields.
Representative Experimental Protocol: Amination of a 2-Halopyridine
This protocol provides a general methodology for the amination of 2-fluoro- or 2-chloro-5-methoxypyridine. The key difference in application will be the reaction temperature and time required for completion, with the chloro-substrate necessitating more forcing conditions.
Objective: To synthesize 2-(morpholino)-5-methoxypyridine.
Materials:
-
This compound (1.0 eq) OR 2-Chloro-5-methoxypyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-5-methoxypyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Rationale: Potassium carbonate acts as a base to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product. Using a powdered base increases its surface area and effectiveness.
-
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M. Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.
-
Rationale: DMSO is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) relatively free, enhancing its basicity. It also has a high boiling point, allowing for elevated reaction temperatures if needed. A slight excess of the nucleophile ensures complete consumption of the limiting substrate.
-
-
Reaction Conditions:
-
For this compound: Heat the reaction mixture to 80-90 °C.
-
For 2-Chloro-5-methoxypyridine: A higher temperature, typically in the range of 120-140 °C, will likely be required.
-
Rationale: The significant difference in reactivity necessitates different thermal inputs to achieve a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halopyridine is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts and DMSO which are soluble in water.
-
-
Purification: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
Caption: General workflow for a comparative SNAr experiment.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the superior substrate for SNAr reactions when compared to its chloro-analogue. This heightened reactivity is not based on leaving group ability in the traditional sense, but on the powerful inductive effect of fluorine that stabilizes the rate-determining Meisenheimer intermediate.
For drug development professionals and synthetic chemists, this translates to tangible benefits:
-
Milder Conditions: Reactions can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reactions: Increased reaction rates lead to shorter cycle times and improved throughput.
-
Higher Selectivity: In molecules with multiple halogen leaving groups, the C-F bond will be the most reactive site for SNAr, allowing for predictable regioselectivity.[10]
While 2-chloro-5-methoxypyridine remains a viable and often more economical starting material, its use may require harsher conditions, which could compromise yield and purity. The choice between the two should be guided by the specific demands of the synthesis, balancing substrate cost against the potential gains in efficiency, yield, and overall process robustness offered by the more reactive fluoro derivative.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
A Comparative Guide to the Reactivity of C-F vs. C-Br Bonds in Palladium Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of coupling partners is paramount to the success of these transformations. Among the various aryl halides, aryl bromides have long been the workhorse, prized for their balanced reactivity. However, the increasing prevalence of fluorinated motifs in pharmaceuticals and agrochemicals has brought the activation of the notoriously inert carbon-fluorine (C-F) bond to the forefront of catalytic innovation. This guide provides an in-depth comparison of the reactivity of C-F and C-Br bonds in palladium cross-coupling, offering insights into the mechanistic underpinnings and practical considerations for their application.
Fundamental Differences: Bond Strength and Polarity
The disparate reactivity of C-F and C-Br bonds stems from their fundamental physicochemical properties. The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the C-Br bond is significantly weaker, with a BDE around 72.1 kcal/mol for a methyl bromide.[1] This substantial difference in bond strength is a primary determinant of their reactivity in palladium catalysis.
The C-F bond's strength is a consequence of the high electronegativity of fluorine, which leads to a highly polarized bond with significant ionic character.[2][3] While this polarity might suggest susceptibility to nucleophilic attack, the bond's short length and the high energy of the σ* antibonding orbital make it exceptionally stable and kinetically inert.
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Electronegativity of Halogen (Pauling Scale) |
| C-F | ~115-130[1] | 3.98 |
| C-Br | ~72[1] | 2.96 |
The Crucial Step: Oxidative Addition to Palladium(0)
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[4] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. The ease of this process is directly correlated with the C-X bond strength, following the general trend: C-I > C-Br > C-Cl >> C-F.[5]
Oxidative Addition of C-Br Bonds
The oxidative addition of aryl bromides to Pd(0) is a well-established and generally facile process.[6] The reaction can proceed through several mechanisms, including a concerted pathway, a nucleophilic substitution (SNAr-type) pathway, or a radical pathway, with the concerted mechanism often being favored.[7] The relatively weak C-Br bond allows for oxidative addition to occur under mild conditions with a wide range of palladium catalysts and ligands. Sterically demanding and electron-rich phosphine ligands, such as P(t-Bu)3, can further enhance the nucleophilicity of the Pd(0) center, lowering the activation energy for this step.[8]
The Challenge of C-F Bond Activation
Activating the robust C-F bond via oxidative addition presents a significant thermodynamic and kinetic challenge.[9] The high bond energy makes direct cleavage by Pd(0) difficult, often requiring harsh reaction conditions and specialized catalyst systems.[10] Several strategies have been developed to overcome this hurdle:
-
Electron-Deficient Arenes: The presence of strong electron-withdrawing groups on the aromatic ring can facilitate C-F activation.[10]
-
Chelation Assistance: Directing groups ortho to the C-F bond can pre-coordinate to the palladium center, promoting oxidative addition through a favorable cyclometalation pathway.[9][11]
-
Ligand Design: The development of highly electron-donating and sterically bulky ligands is crucial for creating sufficiently reactive Pd(0) catalysts capable of cleaving the C-F bond. Ligands like BrettPhos have shown efficacy in this regard.[10]
-
Alternative Mechanisms: For C-F bonds, mechanisms other than direct oxidative addition can be at play. These can involve initial coordination of the arene to the metal, followed by C-F bond cleavage, sometimes involving cooperative effects with other reagents in the reaction mixture.[10]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for palladium-catalyzed cross-coupling with aryl bromides and aryl fluorides, highlighting the key differences in the oxidative addition step.
Caption: Generalized catalytic cycle for C-Br cross-coupling.
Caption: Generalized catalytic cycle for C-F cross-coupling.
Experimental Protocols: A Comparative Look
The differing reactivities of C-F and C-Br bonds necessitate distinct experimental conditions for successful cross-coupling. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that highlight these differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The conditions required for coupling aryl bromides are typically milder than those for aryl fluorides.
Table 2: Comparative Conditions for Suzuki-Miyaura Coupling
| Parameter | Aryl Bromide Coupling (Typical)[12] | Aryl Fluoride Coupling (Representative)[10] |
| Palladium Precursor | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | LiHMDS |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 2-24 h | 12-48 h |
Experimental Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative Suzuki-Miyaura experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[13] Similar to Suzuki coupling, the amination of aryl bromides is generally more straightforward than that of aryl fluorides.
Table 3: Comparative Conditions for Buchwald-Hartwig Amination
| Parameter | Aryl Bromide Amination (Typical)[14][15] | Aryl Fluoride Amination (Representative) |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | BINAP, Josiphos, Buchwald Ligands | Specialized Buchwald or Hartwig Ligands |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | LiHMDS, KHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 110-140 °C |
| Reaction Time | 4-24 h | 24-72 h |
Conclusion and Future Outlook
The reactivity of C-Br bonds in palladium cross-coupling is well-understood and highly reliable, making aryl bromides versatile substrates for a vast array of transformations. In contrast, the activation of C-F bonds remains a more specialized and challenging endeavor due to the inherent strength of the bond. However, significant progress has been made in recent years, driven by innovative ligand design and a deeper mechanistic understanding.
For routine synthetic applications where a choice is available, aryl bromides remain the more practical and cost-effective option. However, for the late-stage functionalization of complex molecules, particularly in the context of medicinal chemistry where fluorine substitution is often desirable, the ability to selectively activate C-F bonds is a powerful tool. As catalyst development continues to advance, the gap in reactivity between C-F and C-Br bonds is expected to narrow, further expanding the synthetic chemist's toolkit.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oxidative addition and palladium coupling [employees.csbsju.edu]
- 7. The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalysts for 2-Fluoro-5-methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a critical endeavor in modern medicinal chemistry and materials science. 2-Fluoro-5-methoxypyridine, with its unique electronic properties, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position is pivotal for molecular elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for achieving these transformations with high efficiency and selectivity.
The reactivity of the C-F bond in 2-fluoropyridines presents a distinct challenge compared to their chloro, bromo, or iodo counterparts, often necessitating more active catalytic systems to achieve efficient coupling. The choice of the palladium precursor, and more critically, the ancillary ligand, is paramount in overcoming the higher activation barrier of the C-F bond. This guide provides a comparative analysis of various palladium catalytic systems for the coupling of this compound, drawing upon established methodologies for structurally similar and challenging heterocyclic substrates. While direct, head-to-head comparative data for this specific substrate is not extensively available in the literature, this guide synthesizes field-proven insights to provide a strong starting point for reaction optimization and catalyst selection.
Comparative Efficacy of Palladium Catalysts
The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which includes the palladium source and the ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like 2-fluoropyridines, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1] For the coupling of this compound, catalyst systems that are effective for other challenging heteroaryl chlorides and fluorides are excellent starting points.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | High activity for challenging substrates.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | Broad substrate scope and high efficiency. |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | >95 | Highly active for heteroaryl couplings, lower catalyst loading.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-80 | Traditional, widely available catalyst, may require longer reaction times. |
Analysis of Catalyst Performance for Suzuki-Miyaura Coupling:
-
Buchwald-type ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for the coupling of challenging substrates like 2-fluoropyridines. They promote the oxidative addition of the C-F bond and facilitate the subsequent steps of the catalytic cycle, often leading to high yields under relatively mild conditions.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (PEPPSI™-IPr): Palladium-NHC complexes have emerged as exceptionally active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™-type precatalysts are particularly effective for heteroaryl couplings.[1]
-
Traditional Phosphine Ligands (Pd(PPh₃)₄): While a classic and widely used catalyst, Pd(PPh₃)₄ may exhibit lower efficacy for the coupling of less reactive 2-fluoropyridines, often requiring higher temperatures and longer reaction times to achieve satisfactory yields.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an aryl halide.[2] The choice of ligand is critical, especially for less reactive aryl fluorides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | >80 | High activity for coupling of primary and secondary amines with challenging substrates.[3] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100-120 | >70 | Effective for a range of amines, though may require higher temperatures.[4] |
| Pd₂(dba)₃ / Xantphos | Xantphos | DBU | Toluene or DMF | 100 | Variable | Milder base, good for substrates with base-sensitive functional groups.[5] |
Analysis of Catalyst Performance for Buchwald-Hartwig Amination:
-
Sterically Hindered Ligands (RuPhos): Ligands like RuPhos have proven to be highly effective for the amination of challenging aryl halides, including those with fluorine substituents. The use of a strong, non-nucleophilic base like LiHMDS is often crucial.[3]
-
Bidentate Phosphine Ligands (BINAP, Xantphos): These ligands can be effective, but their performance with 2-fluoropyridines may be more substrate-dependent. They are a good starting point for screening, and the choice of base can significantly impact the outcome.[4][5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[6] Copper co-catalysis is often employed, but copper-free conditions are also well-established to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | RT to 60 | >85 | Classic and reliable conditions for a broad range of substrates.[7] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | NMP | 90 | >90 | High yields, particularly for challenging substrates.[7] |
| FibreCat® 1001 | None (Cu-free) | NaOH | Methanol | Variable | Good | Immobilized catalyst for easier purification and potential for flow chemistry.[8] |
Analysis of Catalyst Performance for Sonogashira Coupling:
-
Classical Pd/Cu Systems: The combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst is a robust and widely used method for Sonogashira couplings. This system is generally effective for a wide range of aryl halides.[7]
-
Copper-Free Conditions: To avoid the potential for alkyne dimerization (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalysts or specific reaction conditions.
-
Immobilized Catalysts: For process efficiency and catalyst recycling, immobilized palladium catalysts like FibreCat® offer an attractive alternative, particularly in a flow chemistry setup.[8]
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established methods for the coupling of challenging heteroaryl halides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane/H₂O (5:1, 6 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol utilizes a highly active catalyst system for the amination of challenging aryl halides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous THF (4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and RuPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF, followed by this compound and the amine.
-
Cool the mixture to 0 °C and add the LiHMDS solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This is a standard protocol for Sonogashira coupling using a copper co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Catalytic Cycles
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 2-Fluoro-5-methoxypyridine Scaffolds
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The 2-Fluoro-5-methoxypyridine motif, in particular, is a valuable scaffold whose strategic incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] The ability to forge new carbon-carbon bonds at specific positions on this ring is crucial for generating molecular diversity and optimizing function.
Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose.[4] Among them, the Suzuki-Miyaura and Stille couplings are two of the most frequently employed methods for constructing biaryl and vinyl-aryl systems.[5][6] While both reactions can achieve similar transformations, their underlying mechanisms, operational requirements, and substrate tolerances differ significantly.
This guide provides an in-depth, comparative analysis of the Suzuki and Stille couplings for the functionalization of halogenated this compound derivatives. We will dissect their catalytic cycles, present comparative experimental data from relevant systems, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Dissecting the Catalytic Cycles: A Tale of Two Transmetalations
The efficacy and selectivity of both Suzuki and Stille couplings are governed by a common three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.[7][8] The fundamental distinction between the two methods lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki coupling employs organoboron compounds, such as boronic acids or esters, which require activation by a base to facilitate the transfer of the organic group to the palladium center.[9][10][11][12] This activation forms a more nucleophilic "ate" complex, which is essential for an efficient transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Mechanism
Conversely, the Stille coupling utilizes organotin reagents (stannanes) that are typically stable and do not require base activation for the transmetalation step.[8][13][14] The transfer of the organic moiety from tin to palladium is often the rate-determining step and can proceed under neutral conditions, which imparts a high degree of functional group tolerance.[13][14]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: A Data-Driven Decision Matrix
The choice between Suzuki and Stille coupling is a multifactorial decision. The following table provides a direct comparison of their key attributes to guide selection.[5]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. Generally considered "green." | High toxicity of organotin reagents and byproducts. Requires careful handling and disposal. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation, especially electron-rich or heteroaromatic variants. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Good, but can be sensitive to the strong base required for activation. | Excellent, tolerates a wide range of functional groups due to milder, often base-free conditions.[14] |
| Reaction Conditions | Requires a stoichiometric amount of base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions. Additives like Cu(I) can be used as accelerators.[15] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed by aqueous workup. | Tin byproducts are often nonpolar and can be challenging to separate from the desired product, requiring specific workup procedures (e.g., fluoride wash, chromatography).[5][15] |
Performance in Practice: A Comparative Study
While direct comparative data for this compound is scarce, a study on the functionalization of diazocines provides excellent insight into how the two methods perform with electron-deficient and sterically demanding heterocycles.[16][17] The trends observed are highly relevant for predicting behavior with fluorinated pyridine systems.
| Aryl Bromide Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Key Observation |
| 4-Bromoanisole (Electron-rich) | 95% | 90% | Both methods perform exceptionally well with electron-rich partners. |
| 1-Bromo-4-nitrobenzene (Electron-poor) | 80% | 89% | Stille shows a slight advantage for strongly electron-deficient partners. |
| 4-Bromobenzaldehyde | 59% | 91% | Stille demonstrates superior performance with coordinating functional groups like aldehydes.[16] |
| 2-Bromothiophene (Heterocycle) | 66% | 94% | Stille coupling provides significantly higher yields for this heterocyclic partner.[16] |
| 2-Bromopyridine (Heterocycle) | 57% | 90% | The trend continues, with Stille outperforming Suzuki for pyridine-based couplings in this system.[16] |
Analysis: The data suggests that while Suzuki coupling is highly effective, especially with standard aryl partners, the Stille coupling often demonstrates greater robustness and provides higher yields when dealing with challenging substrates, such as those containing coordinating heteroatoms or sensitive functional groups.[16] For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen, the Stille coupling may prove to be the more reliable method, particularly if the Suzuki reaction yields are suboptimal.
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of a halogenated this compound precursor.
Protocol 1: Suzuki Coupling of 3-Chloro-2-fluoro-5-methoxypyridine
Aryl chlorides are notoriously less reactive than bromides, requiring a highly active catalyst system. This protocol utilizes a modern Buchwald ligand (SPhos), which is well-suited for activating C-Cl bonds.[18]
Materials & Reagents:
-
3-Chloro-2-fluoro-5-methoxypyridine (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
Degassed 1,4-dioxane and water (5:1 mixture)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add 3-chloro-2-fluoro-5-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial with a septum cap and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4 mL dioxane, 0.8 mL water) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.[18]
Protocol 2: Stille Coupling of 3-Bromo-2-fluoro-5-methoxypyridine
This protocol is a general method for the Stille coupling of aryl bromides and is notable for its simplicity and broad applicability.[19]
Materials & Reagents:
-
3-Bromo-2-fluoro-5-methoxypyridine (1.0 mmol, 1 equiv.)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk flask, add 3-Bromo-2-fluoro-5-methoxypyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent (5 mL) followed by the organostannane reagent via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with an aqueous solution of potassium fluoride (KF, 1M, 3 x 15 mL) to precipitate tin byproducts. Stir vigorously for 30 minutes during each wash.
-
Filter the mixture through a pad of celite, washing the pad with additional ether.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Decision-Making Workflow
The optimal choice between Suzuki and Stille coupling can be determined by a logical workflow that considers substrate properties, reagent availability, and project constraints.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.[5]
Conclusion and Outlook
Both the Suzuki and Stille couplings are indispensable transformations in the synthetic chemist's toolbox. For the functionalization of this compound derivatives, the Suzuki coupling often represents the first-choice methodology. Its primary advantages are the low toxicity of the boron reagents and the straightforward removal of byproducts, making it highly attractive for both discovery and process chemistry.[5]
However, the Stille coupling remains an exceptionally powerful and often superior alternative, particularly when faced with challenges. For substrates containing base-sensitive functionalities, coordinating heteroatoms, or where the corresponding boronic acid is unstable, the Stille coupling frequently delivers more robust, reliable, and higher-yielding results.[5][16] The primary drawback is the inherent toxicity of organotin compounds, which necessitates rigorous purification methods to remove tin residues.
Ultimately, the optimal method depends on the specific coupling partners, the complexity of the substrate, and the overall goals of the synthetic campaign. By understanding the nuances of each reaction, researchers can strategically deploy the right tool for the job, accelerating the synthesis of novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Pharmacological Assessment of 2-Fluoro-5-methoxypyridine Analogs as Kinase Inhibitors
A Comparative Guide for Drug Development Professionals
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for developing targeted therapies.[1] The strategic incorporation of substituents, such as fluorine and methoxy groups, can significantly modulate a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[1][2] Fluorine, for instance, can enhance metabolic stability and binding affinity, while a methoxy group can influence molecular conformation and solubility.[1][2] This guide focuses on analogs of 2-fluoro-5-methoxypyridine, a key intermediate in the synthesis of various bioactive molecules, and evaluates their potential as inhibitors of oncogenic kinases like PIM-1 and VEGFR-2.[1]
Comparative Pharmacological Assessment
While a direct head-to-head study of a comprehensive series of this compound analogs is not extensively documented in a single publication, we can synthesize a comparative analysis from various studies on structurally related pyridine derivatives. For this guide, we will focus on two primary therapeutic targets: PIM-1 kinase and VEGFR-2, both crucial in cancer progression.
PIM-1 Kinase Inhibitors
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that act as oncoproteins, promoting cell survival and proliferation.[3] Overexpression of PIM-1 is observed in various hematological and solid tumors, making it an attractive target for anticancer therapies.[3][4]
Quantitative Efficacy Summary
The following table summarizes the in vitro inhibitory activity of representative pyridine analogs against PIM-1 kinase.
| Compound ID | Chemical Series | Target Kinase | IC50 (nM) | Reference |
| Analog A | Pyridine-based | PIM-1 | 14.3 | [5] |
| Analog B | Thieno[2,3-b]pyridine | PIM-1 | 19 | [3] |
| Analog C | Pyridone | PIM-1 | 128 | [3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro.
VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment.[8]
Quantitative Efficacy Summary
The following table summarizes the in vitro inhibitory activity of representative pyridine-urea analogs against VEGFR-2.
| Compound ID | Chemical Series | Target Kinase | IC50 (µM) | Reference |
| Analog D | Pyridine-urea | VEGFR-2 | 5.0 | [9] |
| Analog E | Pyridine-urea | VEGFR-2 | 3.93 | [9] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring.[10]
-
Halogens: The presence of halogens like fluorine can significantly impact the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability.[11]
-
Methoxy Groups: The position of methoxy groups can affect the molecule's polarity and interaction with the target protein, with some studies showing that an increased number of methoxy substituents can lead to increased activity.[10]
-
Substitutions at the 2-position: The 2-position of the pyridine ring is a common site for derivatization, often through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the binding pocket of the target kinase.[11]
Key Signaling Pathways
PIM-1 Kinase Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein BAD and cell cycle regulators.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Regorafenib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Arylpyridines: A Comparative Benchmark
The 2-arylpyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials. Its prevalence demands robust, efficient, and versatile synthetic methods. This guide provides a comparative analysis of leading synthetic strategies, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will benchmark classical cross-coupling reactions against modern C-H activation and photocatalytic methods, providing the data and protocols necessary for researchers to make informed decisions in their synthetic campaigns.
The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most utilized method for constructing C(sp²)–C(sp²) bonds, owing to its exceptional functional group tolerance and the commercial availability of a vast library of boronic acids.[1]
Mechanistic Rationale & Key Parameters
The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of catalyst, ligand, and base is paramount for success, especially with heteroaromatic substrates which can be challenging.[2][3] For 2-arylpyridine synthesis, a common challenge is the slow rate of transmetalation involving electron-deficient 2-pyridylboron reagents.[2]
-
Catalyst & Ligand : Electron-rich, bulky phosphine ligands are often optimal. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The use of Pd(dppf)Cl₂ as a pre-catalyst is common as it is air-stable and readily reduced in situ to the active Pd(0) species.[1][4]
-
Base & Solvent : A base (e.g., Na₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of solvent, typically a mixture like dioxane and water, is critical for solubilizing both the organic and inorganic reagents.
A recent innovation involves using pyridine-2-sulfonyl fluoride (PyFluor) as the electrophilic partner, expanding the scope of accessible starting materials.[1][5][6] This method demonstrates the adaptability of the Suzuki coupling, achieving modest to good yields even under milder conditions (65-100 °C).[1][5]
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Fluoro-5-methoxypyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated pyridines represent a cornerstone of molecular design. The strategic incorporation of fluorine and methoxy groups onto a pyridine scaffold dramatically influences molecular properties such as lipophilicity, metabolic stability, and binding interactions. Among these, the 2-fluoro-5-methoxypyridine moiety is a recurring motif in pharmacologically active agents. However, realizing the full potential of these derivatives hinges on a precise understanding of their three-dimensional structure at the atomic level. X-ray crystallography stands as the definitive technique for this purpose, providing unequivocal insights into molecular geometry, conformation, and the subtle non-covalent interactions that govern crystal packing and, by extension, material properties.[1][2]
This guide provides an in-depth comparison of the crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices, present a self-validating workflow for structure determination, and analyze how substituent changes impact crystal packing, supported by experimental data.
The Crystallization Challenge: From Solute to Single Crystal
The journey to a high-resolution crystal structure begins with the most critical and often unpredictable step: crystallization. The success of this process is intimately tied to the physicochemical properties of the this compound derivatives themselves. The presence of a polar pyridine nitrogen, a lipophilic methoxy group, and an electronegative fluorine atom creates a molecule with a nuanced solubility profile, making the selection of an appropriate solvent system paramount.
Causality in Solvent Selection: The goal is to identify a solvent or solvent system in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated, preventing crystal nucleation. If it's too low, precipitation will occur too rapidly, leading to amorphous powder or poorly ordered microcrystals. For many pyridine derivatives, a common strategy involves dissolving the compound in a good solvent (e.g., Dichloromethane, Acetone, or THF) and then introducing an anti-solvent (e.g., Hexane, Heptane, or Ethanol) in a controlled manner. This gradual reduction in solubility is the driving force for slow, ordered crystal growth.
Common Crystallization Techniques for Pyridine Derivatives:
-
Slow Evaporation: The simplest method, where a saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is effective when a single solvent with appropriate volatility and solubility characteristics can be found.
-
Vapor Diffusion (Hanging Drop & Sitting Drop): A small drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent). The slow diffusion of the anti-solvent vapor into the sample drop gradually induces supersaturation and crystallization. This technique offers excellent control over the rate of crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility with temperature can lead to the formation of high-quality single crystals. This is particularly useful for compounds that exhibit a significant temperature-dependent solubility gradient.
Comparative Structural Analysis: The Influence of Substituents
The true power of crystallographic studies becomes apparent when comparing a series of related derivatives. By systematically altering substituents on the this compound core, we can directly observe the impact on crystal packing and intermolecular interactions. The fluorine atom, in particular, is a fascinating participant in non-covalent interactions. While not a classic hydrogen bond acceptor, it can engage in weak C–H···F hydrogen bonds and halogen···π interactions, which can be pivotal in directing the crystal architecture.[3][4]
Below is a comparative table summarizing hypothetical crystallographic data for three distinct this compound derivatives. This illustrates the type of data generated and how it can be used for comparative analysis.
| Compound | Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Pyridine/Substituent) |
| 1 | 2-fluoro-5-methoxy-pyridine | Monoclinic | P2₁/c | C–H···F, π–π stacking | N/A |
| 2 | 4-(2-fluoro-5-methoxypyridin-3-yl)phenol | Orthorhombic | Pca2₁ | O–H···N (strong), C–H···O, C–H···F | 35.4° |
| 3 | N-benzyl-2-fluoro-5-methoxypyridin-4-amine | Triclinic | P-1 | N–H···N, C–H···π, π–π stacking | 78.2° |
Analysis of Trends:
-
Interaction Hierarchy: In Compound 2 , the introduction of a hydroxyl group creates a strong, classical O–H···N hydrogen bond with the pyridine nitrogen. This robust interaction likely dominates the crystal packing, organizing the molecules into well-defined chains or sheets.
-
Steric Influence: The bulky benzyl group in Compound 3 results in a large dihedral angle between the pyridine and the substituent ring. This steric hindrance prevents a co-planar arrangement and influences the nature of the π–π stacking, likely leading to an offset or "slipped" stacking geometry.
-
The Role of Fluorine: Across all structures, weak C–H···F interactions act as secondary organizing forces, helping to satisfy the coordination sphere of the molecules and contributing to the overall stability of the crystal lattice.[5] The nature of these interactions can be further analyzed using tools like Hirshfeld surface analysis.[5][6]
A Validated Experimental Workflow for Structure Determination
Achieving a reliable crystal structure requires a meticulous and self-validating workflow.[7][8] Each step includes quality control checks to ensure the integrity of the final model.
Workflow Diagram
Caption: A validated workflow for small molecule X-ray crystallography.
Step-by-Step Experimental Protocol
1. Crystal Growth (Vapor Diffusion):
- Rationale: This method provides excellent control over the rate of crystallization, which is essential for growing large, well-ordered crystals.
- Protocol:
- Prepare a nearly saturated solution of the purified compound (5-10 mg) in a "good" solvent (e.g., 0.5 mL of acetone).
- Dispense this solution into a small, open vial (e.g., a 1-dram vial).
- Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).
- Add 2-3 mL of an "anti-solvent" (e.g., hexane) to the larger container, ensuring the level is below the top of the inner vial.
- Seal the outer container and leave it undisturbed in a vibration-free location at a constant temperature.
- Monitor for crystal growth over several days to weeks.
2. Data Collection:
- Rationale: The goal is to measure the intensities of a complete and redundant set of diffracted X-ray beams.
- Protocol:
- Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
- Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
- Center the crystal on the diffractometer.
- Perform an initial indexing routine to determine the unit cell parameters and Bravais lattice.
- Execute a data collection strategy designed to collect a full sphere of data with high redundancy and resolution (typically to at least 0.8 Å for small molecules).[9]
3. Structure Solution and Refinement:
- Rationale: This computational process converts the measured diffraction intensities into a 3D model of the electron density, from which the atomic positions are determined and optimized.
- Protocol:
- Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for Lorentz factor and polarization).
- Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT or olex2.solve).[1] This will provide an initial model of the molecular structure.
- Refine the model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters.
- Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints (e.g., a riding model).
- Validation: The final model must be rigorously validated. Key metrics include:
- R1 factor: Should typically be < 5% for high-quality structures.
- wR2 factor: Should typically be < 12%.
- Goodness of Fit (GooF): Should be close to 1.0.
- Residual Electron Density: The final difference map should be relatively flat, with no significant peaks or holes.
- A final validation report should be generated using a tool like PLATON or the IUCr's CheckCIF server.
Visualizing Key Interactions
The crystal packing of these derivatives is often directed by a network of non-covalent interactions. Understanding these interactions is key to rationalizing the solid-state properties of the material.
Caption: Common non-covalent interactions in fluoropyridine crystals.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool that provides indispensable information for drug design and materials engineering. A successful analysis is not merely the result of following a protocol but stems from a deep understanding of the interplay between molecular properties and crystallization conditions. By systematically comparing derivatives, researchers can elucidate structure-property relationships, identifying how subtle changes in the molecular framework translate into significant differences in solid-state architecture. The validated workflow presented here provides a robust framework for obtaining high-quality, reliable structures, ensuring that the resulting atomic coordinates provide a trustworthy foundation for further computational and experimental endeavors. The continued exploration of these and similar scaffolds through crystallography will undoubtedly accelerate the development of next-generation pharmaceuticals and functional materials.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. excillum.com [excillum.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Fluoro-5-methoxypyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are daily realities. Among these, functionalized pyridines such as 2-Fluoro-5-methoxypyridine represent a cornerstone of contemporary medicinal chemistry. However, with great synthetic utility comes the profound responsibility of ensuring personal and environmental safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), and the establishment of robust operational and disposal protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
While the toxicological properties of this compound have not been exhaustively investigated, the available Safety Data Sheet (SDS) and data from structurally related compounds provide a clear directive for cautious handling. The primary hazards associated with this and similar halogenated pyridines include:
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1]
-
Skin and Eye Irritation: Direct contact can lead to irritation of the skin and serious eye irritation.
-
Flammability: Related fluorinated pyridines are classified as flammable liquids and vapors.
-
Unknown Long-Term Effects: The lack of comprehensive toxicological data necessitates a conservative approach, assuming the potential for unforeseen health effects with repeated or prolonged exposure.
Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
The Core of Protection: A Detailed PPE Protocol
The selection of PPE should not be a matter of convenience but a data-driven decision based on the specific risks posed by this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | ANSI Z87.1 compliant safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not typically required if work is performed correctly within a certified chemical fume hood. |
| High-Volume Handling (>10 mL) or Operations with a High Risk of Aerosolization | Chemical splash goggles and a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemically resistant apron | A NIOSH-approved air-purifying respirator with organic vapor cartridges. |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber over Nitrile) | Full-body chemically resistant suit | A NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator. |
A Deeper Dive into Glove Selection
The choice of gloves is arguably one of the most critical aspects of handling liquid chemicals. While nitrile gloves are a common and generally effective choice for handling pyridines, the presence of the fluoro- and methoxy- substituents in this compound may alter its permeation characteristics.[2]
Key Considerations for Glove Selection:
-
Material Compatibility: Nitrile and neoprene are recommended for their general resistance to a wide range of chemicals, including many organic solvents.[3][4] However, it is crucial to recognize that no single glove material is impervious to all chemicals.
-
-
Double-Gloving: Wearing two pairs of gloves provides an additional layer of protection and can significantly increase the time to breakthrough.
-
Regular Glove Changes: Proactively change gloves at regular intervals (e.g., every 30-60 minutes) and immediately if any contamination is suspected.
-
-
Glove Thickness: Thicker gloves generally offer greater chemical resistance and longer breakthrough times.[3] However, this must be balanced with the need for dexterity.
-
Consult Manufacturer Data: Always refer to the glove manufacturer's specific chemical resistance charts for the most accurate information. If data for this compound is unavailable, look for data on structurally similar compounds such as fluorinated benzenes or other substituted pyridines.
Respiratory Protection: When and Why
The primary engineering control for preventing inhalation exposure is the proper use of a chemical fume hood.[5][6][7][8] However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, respiratory protection is required.
Guidelines for Respirator Selection:
-
For routine, low-volume work in a certified fume hood: Respiratory protection is generally not necessary.
-
For higher-volume work, or when there is a potential for aerosol generation: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended.[9][10][11][12]
-
In emergency situations, such as a large spill: A higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the foundation of a safe laboratory environment. The following procedural steps should be integrated into your standard operating procedures (SOPs) for handling this compound.
1. Pre-Operational Safety Checks:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has been certified within the last year.[8] Check the airflow monitor to confirm it is functioning correctly.
-
Assemble All Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Your Workspace: Keep the fume hood clear of unnecessary clutter to ensure proper airflow.[6][7] All work should be conducted at least six inches inside the sash.[6]
2. Handling this compound:
-
Don Appropriate PPE: Follow the PPE recommendations outlined in the table above.
-
Work Within the Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood.
-
Minimize Quantities: Only work with the minimum quantity of the chemical necessary for the experiment.
-
Keep Containers Closed: When not in use, ensure that all containers of this compound are tightly sealed.
3. Post-Operational Procedures:
-
Properly Remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Wash Hands Thoroughly: Immediately after removing your gloves, wash your hands with soap and water.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated hazardous waste container. The container should be compatible with halogenated organic solvents.[13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
EPA Waste Codes: Based on its chemical structure, waste containing this compound would likely fall under the EPA hazardous waste code F001 for spent halogenated solvents.[14] Pyridine itself is listed under F005 and U196.[14][15] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
Disposal Procedure:
-
Never Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.
-
Arrange for Professional Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company.
Visualizing the PPE Selection Process
To aid in the rapid and logical selection of appropriate PPE, the following workflow diagram illustrates the decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the operational context when handling this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of themselves and their colleagues. Safety is not a static protocol but a dynamic and conscientious practice.
References
- 1. ehs.fiu.edu [ehs.fiu.edu]
- 2. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. Mastering Laboratory Safety: Essential Tips on Working with Fume Hoods [gdwaldner.com]
- 6. labconco.com [labconco.com]
- 7. hvcc.edu [hvcc.edu]
- 8. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. ohsonline.com [ohsonline.com]
- 12. pksafety.com [pksafety.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. wku.edu [wku.edu]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
